Phenylcarbamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
phenylcarbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)8-6-4-2-1-3-5-6/h1-5,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXJULSLLONQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953378 | |
| Record name | Phenylcarbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-82-6, 31335-69-0 | |
| Record name | Phenylcarbamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylcarbamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formohydroxamic acid, N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031335690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylcarbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M19U56546G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenylcarbamic Acid: A Core Moiety in Drug Discovery and Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
IUPAC Name: Phenylcarbamic Acid Synonyms: N-Phenylcarbamic Acid, Carbanilic Acid CAS Number: 501-82-6 Molecular Formula: C₇H₇NO₂ Molar Mass: 137.14 g/mol [1]
This technical guide provides a comprehensive overview of this compound, a pivotal organic compound that serves as a fundamental scaffold in the design and synthesis of a wide array of biologically active molecules. While the intrinsic biological activity of this compound itself is not extensively documented, its structural framework is central to the therapeutic efficacy of numerous derivatives. This document details its chemical properties, synthesis, and, most significantly, the role of its derivatives in drug development, supported by experimental insights and data.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 501-82-6 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molar Mass | 137.14 g/mol | [1] |
| Melting Point | 113-114 °C | |
| Density | 1.324 g/cm³ (Predicted) |
Table 2: Spectroscopic Data for this compound Derivatives (Representative)
| Spectroscopic Technique | Derivative | Key Observations | Reference |
| ¹³C NMR | N-phenylcarbamic acid methyl ester | Signals corresponding to the carbamate (B1207046) carbonyl, aromatic carbons, and methyl ester carbon. | [2] |
| Infrared (IR) Spectroscopy | Phenyl carbamate ester | Characteristic peaks for N-H stretching, C=O (carbamate) stretching, and aromatic C-H and C=C vibrations. | [3] |
| Mass Spectrometry (GC-MS) | This compound | Molecular ion peak and fragmentation patterns corresponding to the loss of CO₂ and other fragments. | [1] |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be approached through several methodologies. The parent acid is often generated in situ or as an intermediate, while its more stable ester derivatives (phenylcarbamates) are commonly synthesized for various applications.
General Synthesis of Phenylcarbamates from Amines
A prevalent method for the synthesis of phenylcarbamates involves the reaction of an amine with phenyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol: General Synthesis of Phenyl Carbamates
-
Materials: Primary or secondary amine (1.0 eq.), phenyl chloroformate (1.1 eq.), anhydrous solvent (e.g., THF, CH₂Cl₂), and a base (e.g., triethylamine, pyridine, or an aqueous base like NaHCO₃) if the starting amine is a salt.
-
Procedure:
-
Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If required, add the base to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add phenyl chloroformate dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired phenyl carbamate.
-
Synthesis of N-Phenylcarbamic Acid Methyl Ester
A specific example of a phenylcarbamate synthesis is the preparation of the methyl ester, which is a stable, crystalline solid.
Experimental Protocol: Synthesis of N-Phenylcarbamic Acid Methyl Ester
-
Reactants: Aniline (745 g), N,N'-diphenyl urea (B33335) (255 g), urea (481 g + 72 g), methanol (B129727) (1333 g), and zinc octoate (6.0 g).[4]
-
Procedure:
-
Combine aniline, N,N'-diphenyl urea, 481 g of urea, methanol, and zinc octoate in a pressure apparatus.[4]
-
Heat the mixture at 200 °C for 3.5 hours.[4]
-
Cool the mixture and, after venting the apparatus, add another 72 g of urea.[4]
-
Reheat the mixture and continue the reaction for 4 hours at 200 °C.[4]
-
After cooling and venting, filter the mixture.[4]
-
Subject the filtrate to fractional distillation. Most of the excess methanol is removed at atmospheric pressure.
-
Distill the product at 0.2 mbar to obtain N-phenylcarbamic acid methyl ester.[4]
-
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a cornerstone in the development of a multitude of therapeutic agents. The carbamate functional group is valued for its chemical stability and its ability to act as a bioisostere for the amide bond, enhancing metabolic stability against proteases.
Role as a Core Structure in Bioactive Molecules
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, cardiovascular, and neuroprotective effects.
-
Antimicrobial Agents: Certain basic esters of this compound have been investigated for their antimicrobial properties. The biological activity is influenced by the nature of the substituents on the phenyl ring and the carbamate nitrogen.[5]
-
Cardiovascular Drugs: this compound derivatives have been evaluated for their effects on cardiovascular functions, with some compounds showing potential antiarrhythmic activity.
-
Cholinesterase Inhibitors: Phenylcarbamates are a well-established class of cholinesterase inhibitors. By carbamoylating the serine residue in the active site of acetylcholinesterase (AChE), these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. This mechanism is central to the action of drugs like rivastigmine, used in the treatment of Alzheimer's disease.[6]
Mechanism of Action: Enzyme Inhibition
A primary mechanism through which this compound derivatives exert their therapeutic effects is through the inhibition of key enzymes. The carbamate moiety acts as a directed warhead that forms a covalent bond with a nucleophilic residue (often a serine) in the enzyme's active site, leading to its inactivation.
Workflow for Enzyme Inhibition by Phenylcarbamates
Caption: General mechanism of enzyme inhibition by phenylcarbamate derivatives.
Signaling Pathways and Therapeutic Implications
While specific signaling pathways directly modulated by the parent this compound are not well-defined, the downstream effects of enzyme inhibition by its derivatives are significant. For instance, the inhibition of fatty acid amide hydrolase (FAAH) by certain phenylcarbamates leads to an increase in the levels of endocannabinoids, which in turn modulate various signaling pathways related to pain, inflammation, and anxiety.
Logical Flow of FAAH Inhibition by Phenylcarbamate Derivatives
Caption: Downstream effects of FAAH inhibition by phenylcarbamate derivatives.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and drug development, not for its own direct therapeutic effects, but as a critical structural component of a vast range of bioactive compounds. Its derivatives, the phenylcarbamates, have been successfully developed into drugs that modulate key biological targets, particularly enzymes. The chemical tractability and favorable biochemical properties of the carbamate group ensure that the this compound scaffold will continue to be a valuable tool for the design and synthesis of future therapeutic agents. Further research into novel derivatives and their mechanisms of action holds promise for addressing a variety of diseases.
References
- 1. This compound | C7H7NO2 | CID 10392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-PHENYLCARBAMIC ACID METHYL ESTER(2603-10-3) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. prepchem.com [prepchem.com]
- 5. biomedscidirect.com [biomedscidirect.com]
- 6. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phenylcarbamic Acid: Molecular Structure, Weight, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenylcarbamic acid, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its fundamental molecular characteristics, provides insights into its synthesis, and touches upon the biological relevance of its derivatives, which are pivotal in drug discovery and development.
Core Molecular and Physical Properties
This compound, also known as carbanilic acid, is an organic compound with the chemical formula C₇H₇NO₂.[1] It serves as a foundational structure for a wide range of derivatives with diverse pharmacological activities.[2][3] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| CAS Number | 501-82-6 | [4] |
| Appearance | White crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Moderately soluble in water; soluble in organic solvents like methanol (B129727) and ethanol.[3] | [3] |
| IUPAC Name | This compound | [1] |
Molecular Structure
The molecular structure of this compound features a phenyl group attached to the nitrogen atom of a carbamic acid functional group. This arrangement is crucial for the chemical reactivity and biological interactions of its derivatives.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, often involving the reaction of aniline (B41778) or its derivatives with a source of the carboxyl group. A common conceptual pathway involves the reaction of aniline with carbon dioxide. While the direct carboxylation of aniline with CO₂ to form this compound is challenging under standard conditions, derivatives are readily synthesized. For instance, methyl N-phenyl carbamate (B1207046) can be synthesized from aniline using methyl formate (B1220265) as a green carbonylating agent.[5] Another approach involves the reaction of aniline with phosgene (B1210022) or a phosgene equivalent, followed by hydrolysis.
Below is a generalized experimental protocol for the synthesis of a carbamate, which can be adapted for this compound.
Experimental Protocol: General Carbamate Synthesis
Materials:
-
Aniline
-
A suitable chloroformate (e.g., phenyl chloroformate for phenyl carbamate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the non-nucleophilic base (1.1 equivalents) to the stirred solution.
-
Slowly add the chloroformate (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired phenylcarbamate.
The following diagram illustrates a logical workflow for the synthesis of this compound derivatives.
Spectroscopic Characterization
The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for elucidating the carbon-hydrogen framework of the molecule. For a typical N-phenylcarbamate, one would expect to see signals corresponding to the aromatic protons of the phenyl group and the N-H proton. The carbonyl carbon would appear as a characteristic signal in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. Characteristic absorption bands would be observed for the N-H stretching, C=O (carbonyl) stretching, and C-N stretching vibrations, as well as aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Biological and Pharmacological Significance
While this compound itself is primarily a synthetic intermediate, its derivatives are of great interest in drug development due to their wide range of biological activities.[3] These derivatives have been investigated for various therapeutic applications.
-
Cardiovascular Effects: Certain this compound derivatives have been shown to possess antiarrhythmic properties and can affect cardiovascular functions.[2][6]
-
Antidiabetic Potential: Some derivatives have been explored as potential antidiabetic agents, possibly by influencing metabolic pathways.[3]
-
Herbicidal Activity: In agriculture, some this compound derivatives are utilized as herbicides.[3]
-
Enzyme Inhibition: The carbamate moiety can act as a key pharmacophore, interacting with and inhibiting the activity of various enzymes, which is a common mechanism of action for many drugs.[3]
The development of novel this compound derivatives continues to be an active area of research for the discovery of new therapeutic agents targeting a multitude of diseases. The versatility of the this compound scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound | C7H7NO2 | CID 10392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological Evaluation of the Effects of this compound Derivatives on Cardiovascular Functions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound CAS#: 501-82-6 [m.chemicalbook.com]
- 5. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Synthesis of Phenylcarbamic Acid from Aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phenylcarbamic acid from aniline (B41778). This compound and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and polyurethanes. This document outlines the core chemical principles, experimental methodologies, and quantitative data associated with its synthesis, with a focus on providing actionable information for laboratory and developmental applications.
Introduction
This compound (C₇H₇NO₂) is a carboxylic acid derived from aniline. While the free acid is known to be unstable, its formation as a transient intermediate is a critical step in the synthesis of more stable derivatives such as carbamate (B1207046) esters and ureas. The direct reaction of aniline with carbon dioxide provides a pathway to this compound, which can then be trapped or converted in situ. This guide will explore the primary synthetic routes from aniline, with a particular emphasis on the formation of the carbamic acid intermediate and its subsequent reactions.
Core Synthesis Pathway
The principal route for the synthesis of this compound from aniline involves the direct carboxylation of the amine with carbon dioxide. This reaction is typically reversible and the equilibrium favors the starting materials under ambient conditions. To drive the reaction forward, various strategies are employed, including the use of bases and subsequent derivatization.
The reaction of aniline with carbon dioxide forms a carbamic acid intermediate. This intermediate can then be subjected to dehydration to form phenyl isocyanate, which is a versatile precursor for the synthesis of unsymmetrical ureas and carbamates.[1]
Caption: General synthesis pathway from aniline to this compound derivatives.
Experimental Protocols
While the direct isolation of pure this compound is challenging due to its instability, the following protocols describe its in-situ generation and subsequent conversion to stable derivatives.
Synthesis of N-Phenyl Carbamate Derivatives via Phenyl Isocyanate
This protocol outlines the formation of phenyl isocyanate from aniline and carbon dioxide, which proceeds through a this compound intermediate. The resulting isocyanate can be trapped with amines or alcohols.
Experimental Workflow:
Caption: Workflow for the synthesis of carbamate/urea (B33335) derivatives from aniline and CO₂.
Materials:
-
Aniline
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (B52724) (MeCN)
-
Carbon Dioxide (CO₂)
-
Tributylphosphine (PBu₃)
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Nucleophile (Amine or Alcohol)
Procedure:
-
In a reaction vessel, dissolve aniline (1 equivalent) and DBU (0.1 equivalents) in acetonitrile.
-
Bubble carbon dioxide gas (1 atm) through the solution for 45 minutes to form the carbamic acid intermediate.[2]
-
To this mixture, add the desired amine or alcohol (1.5 equivalents).
-
A pre-mixed solution of PBu₃ (2.1 equivalents) and DBAD (2.1 equivalents) in acetonitrile is then added to the reaction mixture.[2]
-
Stir the reaction under a nitrogen atmosphere for 60 minutes.[2]
-
Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Synthesis of Methyl N-phenyl carbamate from Aniline and Methyl Formate (B1220265)
An alternative, greener route involves the use of methyl formate as a carbonylating agent.[3]
Materials:
-
Aniline
-
Methyl Formate
Procedure: This synthesis route provides high yields under milder conditions compared to traditional methods. The reaction proceeds via a formanilide (B94145) intermediate.[3] Detailed experimental conditions such as catalyst, temperature, and pressure are crucial for optimizing the yield and should be referred to from the primary literature.
Quantitative Data
The following table summarizes yields for the synthesis of various carbamate and urea derivatives from aniline, which proceed through a this compound intermediate.
| Reactant 1 | Reactant 2 (Nucleophile) | Product | Yield (%) | Reference |
| Aniline | Morpholine | 4-(morpholine-4-carbonyl)aniline | 99 | [2] |
| Aniline | Tetrahydroisoquinoline | N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide | 98 | [2] |
| Aniline | Methylbenzylamine | N-methyl-N-benzyl-N'-phenylurea | 99 | [2] |
| Aniline | n-Butanol (in the presence of Ti(O-nBu)₄) | n-butyl N-phenylcarbamate | 99 | [4] |
Stability and Reactivity
This compound is generally unstable at room temperature, readily reverting to aniline and carbon dioxide.[5] Its stability can be influenced by the solvent and the presence of bases. The primary utility of this compound in synthesis is as an in-situ generated intermediate.
The deprotection of phenylcarbamates, which are stable derivatives, can be achieved under basic conditions, often proceeding through an isocyanate intermediate.[6]
Conclusion
The synthesis of this compound from aniline serves as a gateway to a diverse array of valuable chemical compounds. While the isolation of the free acid is often impractical, its controlled generation and subsequent reaction in one-pot procedures are well-established. The methodologies presented in this guide, particularly those utilizing carbon dioxide as a C1 source, highlight the ongoing efforts toward developing more sustainable and efficient synthetic protocols in modern chemistry. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is essential for the rational design and synthesis of novel molecular entities.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbamic acid - Wikipedia [en.wikipedia.org]
- 6. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Phenylcarbamic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for phenylcarbamic acid and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details key experimental methodologies, presents quantitative data for comparative analysis, and illustrates the underlying chemical and biological pathways.
Core Synthetic Methodologies
The synthesis of this compound and its derivatives, commonly known as carbanilates, can be achieved through several strategic approaches. The choice of method is often dictated by the availability of starting materials, desired scale, and the specific functionalities of the target molecule. The most prevalent and effective methods include the reaction of isocyanates with alcohols, the use of chloroformates with anilines, the one-pot synthesis from anilines, urea, and alcohols, and palladium-catalyzed carbonylation reactions.
Reaction of Phenyl Isocyanates with Alcohols
The addition of an alcohol to a phenyl isocyanate is a highly efficient and widely utilized method for the synthesis of phenylcarbamates. This reaction is often characterized by high yields and mild reaction conditions, typically proceeding at room temperature or with gentle heating. The reaction can be catalyzed by a base, such as triethylamine, to enhance the rate, particularly with less reactive or sterically hindered alcohols.[1][2]
Experimental Protocol: Synthesis of a Phenyl Carbamate (B1207046) from an Alcohol and Phenyl Isocyanate [1]
-
Materials:
-
Alcohol (1.0 equivalent)
-
Phenyl Isocyanate (1.0 equivalent)
-
Triethylamine (0.1 equivalent, optional catalyst)
-
Anhydrous Toluene (B28343)
-
-
Procedure:
-
A solution of the alcohol is prepared in anhydrous toluene within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert nitrogen atmosphere.
-
Triethylamine is introduced into the solution.
-
Phenyl isocyanate is added dropwise to the stirred solution at ambient temperature.
-
The reaction mixture is subsequently heated to 80°C and stirred for a duration of 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phenyl carbamate.
-
This method is particularly advantageous for small-scale syntheses where high purity is desired and the requisite isocyanate is readily available.[1] For sterically hindered alcohols, alternative bases such as Hunig's base or "Proton Sponge" may be more effective.[2]
Logical Workflow for Isocyanate-based Phenylcarbamate Synthesis
Caption: General workflow for the synthesis of phenylcarbamates from phenyl isocyanates and alcohols.
Reaction of Anilines with Chloroformates
A versatile and common method for the preparation of phenylcarbamates involves the reaction of an aniline (B41778) with a chloroformate, such as phenyl chloroformate. This approach is particularly useful when the corresponding isocyanate is not readily accessible. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3]
Experimental Protocol: Synthesis of a Phenyl Carbamate from an Amine and Phenyl Chloroformate [3]
-
Materials:
-
Amine (e.g., N-(diethylaminoethyl)aniline, 1.0 equivalent)
-
Phenyl Chloroformate (1.1 equivalents)
-
Anhydrous Solvent (e.g., ethyl acetate)
-
Base (if the amine is not basic enough or a salt is used, 1.0-1.2 equivalents)
-
-
Procedure:
-
The amine is dissolved in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
The mixture is cooled to the desired temperature (typically 0°C to room temperature).
-
Phenyl chloroformate is added dropwise to the stirred amine solution.
-
The reaction is allowed to stir at the chosen temperature until completion, as monitored by an appropriate method (e.g., TLC, LC-MS). Reaction times can range from a few hours to overnight.
-
Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired phenyl carbamate.
-
One-Pot Synthesis from Anilines, Urea, and Alcohols
For large-scale, cost-effective, and more environmentally friendly production, a one-pot synthesis from anilines, urea, and an alcohol presents a compelling alternative. This method avoids the use of hazardous reagents like isocyanates and chloroformates. The reaction is typically catalyzed by metal salts or supported catalysts under elevated temperature and pressure.
Experimental Protocol: Synthesis of Methyl N-Phenyl Carbamate
-
Materials:
-
Aniline
-
Urea
-
Catalyst (e.g., KNO₃ modified zeolite HY)
-
-
Procedure:
-
Aniline, urea, methanol, and the catalyst are charged into a stainless steel autoclave.
-
The autoclave is sealed and purged with an inert gas.
-
The reaction mixture is heated to the desired temperature (e.g., 180-220°C) under pressure.
-
The reaction is maintained for a specified time (e.g., 4-8 hours).
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The excess methanol is removed from the filtrate by distillation.
-
The product is then purified by recrystallization or column chromatography.
-
Palladium-Catalyzed Carbonylation of Anilines
Palladium-catalyzed carbonylation reactions have emerged as powerful methods for the synthesis of various carbonyl-containing compounds, including phenylcarbamates. These reactions typically involve the coupling of an aniline with carbon monoxide and an alcohol in the presence of a palladium catalyst and an oxidant.
Experimental Protocol: Palladium-Catalyzed ortho-Carbonylation of an Aniline Derivative [4]
-
Materials:
-
Aniline derivative (e.g., an aryl urea)
-
Palladium catalyst (e.g., [Pd(OTs)₂(MeCN)₂], 5 mol%)
-
Oxidant (e.g., benzoquinone, 2 equivalents)
-
Acid (e.g., TsOH, 1 equivalent)
-
Carbon Monoxide (1 atm)
-
Solvent (e.g., CH₂Cl₂)
-
-
Procedure:
-
The aniline derivative, palladium catalyst, oxidant, and acid are combined in a reaction vessel.
-
The vessel is charged with carbon monoxide (1 atm).
-
The reaction is stirred at ambient temperature for up to 5 hours.
-
The reaction mixture is then worked up, which may involve quenching, extraction, and purification by chromatography to yield the desired ortho-carbonylated product.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies and required conditions.
Table 1: Comparison of Phenylcarbamate Synthesis Routes [1]
| Parameter | Route 1: Phenols + Isocyanates | Route 2: Anilines + Chloroformates | Route 3: Anilines + Urea + Alcohols |
| Typical Yield | >90% | 80-95% | 70-85% |
| Reaction Temperature | Room Temperature to 80°C | 0°C to Room Temperature | 180-220°C |
| Reaction Pressure | Atmospheric | Atmospheric | High Pressure |
| Catalyst | Base (e.g., Triethylamine) | Base (e.g., Pyridine) | Metal Salts / Supported Catalysts |
| Key Advantages | High yields, mild conditions | Versatile, avoids isocyanates | Cost-effective, greener reagents |
| Key Disadvantages | Requires isocyanates | Uses chloroformates, byproduct disposal | High temperature and pressure |
Table 2: Examples of Phenylcarbamate Synthesis from Phenyl Isocyanate and Alcohols [5]
| Alcohol | Product | Yield |
| Stigmasterol | 5,22-dien-Stigmast-3β-yl Phenylcarbamate | 71% |
| Diosgenin | Diosgenin Phenylcarbamate | 62% |
| β-Sitosterol | β-Sitosterol Phenylcarbamate | 73% |
Biological Activity and Signaling Pathways
This compound derivatives are known to exhibit a range of biological activities, often acting as enzyme inhibitors. Their structural similarity to amide bonds allows them to function as bioisosteres in peptidomimetics, enhancing metabolic stability.[3]
Acetylcholinesterase Inhibition
A significant application of phenylcarbamate derivatives is in the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease. The carbamate moiety of the inhibitor reacts with a serine residue in the active site of AChE, forming a carbamoylated enzyme that is hydrolyzed much more slowly than the acetylated enzyme, leading to prolonged inhibition.[6]
Mechanism of Acetylcholinesterase Inhibition by a Carbamate
Caption: Simplified mechanism of acetylcholinesterase inhibition by a carbamate compound.
NF-κB Signaling Pathway Modulation
The Nuclear Factor kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory and immune responses.[7] Dysregulation of this pathway is implicated in various diseases, including chronic inflammation and cancer. Some this compound derivatives have been investigated for their potential to modulate this pathway. The canonical NF-κB pathway is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.
Canonical NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
This guide provides a foundational understanding of the synthesis and potential applications of this compound and its derivatives. The detailed protocols and comparative data are intended to assist researchers in selecting the most appropriate synthetic strategies for their specific research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature Palladium-Catalyzed C—H Activation: ortho-Carbonylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Phenylcarbamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcarbamic acid, also known historically as carbanilic acid, represents a foundational molecule in the vast field of organic chemistry. While the parent acid (C₇H₇NO₂) is inherently unstable, its conceptual framework and its more stable derivatives, the carbamates, have played a significant role in the development of synthetic chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound and its derivatives, with a focus on the experimental foundations that have shaped our understanding of this important class of compounds.
Historical Context and Discovery
The discovery of this compound is not attributable to a single scientist or a definitive date but is rather embedded in the broader evolution of organic chemistry during the 19th century. The intellectual climate of this era was characterized by the transition from vitalism—the theory that organic compounds could only be produced by living organisms—to the establishment of synthetic organic chemistry. Key developments that set the stage for the understanding of this compound and its derivatives include:
-
The Synthesis of Urea (B33335) (1828): Friedrich Wöhler's synthesis of urea from inorganic precursors was a pivotal moment, demonstrating that organic molecules could be created in the laboratory. This opened the door to the systematic synthesis of other organic nitrogen compounds.
-
The Rise of Amine Chemistry: The work of chemists like Charles-Adolphe Wurtz and August Wilhelm von Hofmann in the mid-19th century led to a greater understanding of amines, including aniline (B41778) (phenylamine), the parent amine of this compound.
-
Early Investigations into Carbamates: The history of carbamates is linked to the study of naturally occurring alkaloids. The Calabar bean (Physostigma venenosum) was observed in West African tribal practices in the 19th century and was later found to contain the carbamate (B1207046) alkaloid physostigmine, which was isolated in 1864. This discovery spurred interest in the physiological effects and chemical synthesis of carbamate structures.
Given the inherent instability of free this compound, which readily decomposes to aniline and carbon dioxide, it was likely first proposed as a transient intermediate in reactions involving aniline and carbon dioxide or its derivatives. The more stable esters of this compound, known as phenylcarbamates, were the first compounds of this class to be synthesized and characterized. While a specific first synthesis is not clearly documented, early work on the reactions of aniline with phosgene (B1210022) or chloroformates in the mid-to-late 19th century would have produced these derivatives.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its simple ethyl and methyl esters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molar Mass | 137.14 g/mol | [2][3] |
| CAS Number | 501-82-6 | [3] |
| Synonyms | Carbanilic acid, N-Carboxyaniline | [1] |
| Appearance | White or colorless crystalline solid | [4] |
| Melting Point | 113-114 °C (Decomposes) | [2][3] |
| Boiling Point | 212 °C (Predicted) | [4] |
| Density | 1.324 g/cm³ (Predicted) | [2][5] |
| pKa | -1.84 (Predicted) | [2][3] |
| Solubility | Moderately soluble in water; Soluble in methanol, ethanol | [4] |
Table 2: Physicochemical Properties of Simple Phenylcarbamate Esters
| Property | Ethyl Phenylcarbamate | Methyl Phenylcarbamate | Reference |
| Molecular Formula | C₉H₁₁NO₂ | C₈H₉NO₂ | [6][7] |
| Molar Mass | 165.19 g/mol | 151.16 g/mol | [6][7] |
| CAS Number | 101-99-5 | 2603-10-3 | [7][8] |
| Appearance | Crystalline solid | Colorless crystalline solid or white powder | [6][9] |
| Melting Point | 52-53 °C | 46 °C | [4] |
| Boiling Point | 237 °C | 290 °C | [6][9] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether | Limited solubility in water; Soluble in organic solvents | [6][9] |
Experimental Protocols
Synthesis of this compound (as a transient intermediate)
This compound is generally not isolated due to its instability. It is formed in situ by the reaction of aniline with carbon dioxide.
Methodology:
-
Aniline is dissolved in a suitable aprotic solvent (e.g., dimethyl sulfoxide (B87167) or supercritical carbon dioxide).
-
Carbon dioxide gas is bubbled through the solution.
-
The formation of this compound can be observed using spectroscopic methods such as NMR or IR, but it exists in equilibrium with the starting materials and readily decomposes upon attempts at isolation at room temperature.
Historical-Style Synthesis of Ethyl Phenylcarbamate
The following protocol is representative of an early synthesis of a stable phenylcarbamate ester, likely performed in the late 19th or early 20th century, using the reaction of aniline with ethyl chloroformate.
Materials:
-
Aniline
-
Ethyl chloroformate
-
Diethyl ether (as solvent)
-
A weak base (e.g., sodium carbonate or pyridine) to neutralize the HCl byproduct
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Methodology:
-
A solution of aniline in diethyl ether is prepared in a flask and cooled in an ice bath.
-
Ethyl chloroformate is added dropwise to the cooled aniline solution with constant stirring. A weak base may be added to the reaction mixture to scavenge the hydrochloric acid that is formed.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the completion of the reaction.
-
The reaction mixture is then washed with dilute hydrochloric acid to remove any unreacted aniline, followed by a wash with a sodium bicarbonate solution to remove any excess acid, and finally with water.
-
The ethereal layer is separated, dried over anhydrous sodium sulfate, and the diethyl ether is removed by distillation.
-
The crude ethyl phenylcarbamate is then purified by recrystallization or distillation under reduced pressure.
Mechanism of Action and Signaling Pathways
While the parent this compound has limited biological applications due to its instability, its carbamate derivatives are well-known for their role as inhibitors of cholinesterase enzymes, particularly acetylcholinesterase (AChE).[10][11][12] This inhibitory action forms the basis of their use as insecticides and in the treatment of neurodegenerative diseases like Alzheimer's disease.[10][12]
The mechanism of inhibition involves the carbamylation of a serine residue in the active site of the enzyme. This process is often described as "pseudo-irreversible" because the carbamylated enzyme is much more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it can be slowly hydrolyzed to regenerate the active enzyme.[13]
Caption: Inhibition of Acetylcholinesterase by Phenylcarbamates.
The following diagram illustrates the logical workflow for the synthesis of phenylcarbamates from aniline, highlighting the transient nature of this compound.
Caption: General Synthesis Pathway for Phenylcarbamates.
Conclusion
This compound serves as a classic example of a reactive intermediate whose existence is crucial for understanding a whole class of stable and useful compounds. Its history is a reflection of the progress of organic chemistry, from the initial studies of natural products to the development of sophisticated synthetic methodologies. The derivatives of this compound, the carbamates, have found widespread applications in medicine and agriculture, primarily through their action as cholinesterase inhibitors. The study of this compound and its derivatives continues to be an active area of research, with ongoing efforts to develop new catalysts for their synthesis and to explore novel therapeutic applications.
References
- 1. This compound | C7H7NO2 | CID 10392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 501-82-6 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [guidechem.com]
- 6. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carbamic acid, phenyl-, methyl ester (CAS 2603-10-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. prepchem.com [prepchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Phenylcarbamic Acid Functional Group: An In-depth Technical Guide to its Core Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylcarbamic acid functional group, and its derivatives, represent a cornerstone in modern organic and medicinal chemistry. Carbamates, the esters of carbamic acids, are integral components of numerous pharmaceuticals, agrochemicals, and polymers.[1][2] Their stability, coupled with their capacity to act as bioisosteres of amide bonds, makes them particularly attractive in drug design.[1] This technical guide provides a comprehensive overview of the core reactivity of the this compound functional group, focusing on its synthesis, stability, and key chemical transformations. Detailed experimental protocols and quantitative data are presented to support researchers in the practical application of this versatile functional group.
Core Reactivity and Stability
This compound itself (C6H5NHCOOH) is an unstable compound that readily undergoes decarboxylation to aniline (B41778) and carbon dioxide.[3][4] For this reason, its chemistry is most often explored through its more stable derivatives, namely phenylcarbamates (esters) and the precursor, phenyl isocyanate. The reactivity of the this compound moiety is centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atom.
Phenylcarbamates exhibit considerable stability in acidic aqueous media but are susceptible to hydrolysis under basic conditions.[5][6] The mechanism of basic hydrolysis for phenylcarbamates derived from primary amines often proceeds through an E1cb-type mechanism, involving the in situ formation of an isocyanate intermediate.[5][6] In contrast, N,N-disubstituted phenylcarbamates typically undergo hydrolysis via a BAc2 mechanism under more forcing conditions.[5][6]
Key Reactions and Mechanisms
The reactivity of the this compound functional group is best understood through the reactions of its precursors and derivatives. The following sections detail the primary transformations involving this moiety.
Synthesis of Phenylcarbamates
The most prevalent method for synthesizing phenylcarbamates is the reaction of phenyl isocyanate with alcohols. This reaction is typically exothermic and can be catalyzed by tertiary amines or organometallic compounds.[7][8] The generally accepted mechanism, proposed by Baker and coworkers, involves the formation of an isocyanate-base complex, which is then attacked by the alcohol.[7]
Alternatively, phenylcarbamates can be synthesized from primary and secondary amines through their reaction with phenyl chloroformate.[1] This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the phenyl chloroformate, leading to the formation of the carbamate (B1207046).[1]
Reaction Pathway: Synthesis of Phenylcarbamates from Phenyl Isocyanate
Caption: Amine-catalyzed formation of phenylcarbamate from phenyl isocyanate.
Decarboxylation
As previously mentioned, this compound is inherently unstable and readily decarboxylates. This property is a key consideration in reactions where the free acid may be transiently formed. The decarboxylation of N-arylcarbamates has been studied, and evidence suggests the involvement of a zwitterionic carbamic acid species with a short lifetime.[9] The ease of decarboxylation is influenced by the stability of the resulting carbanion intermediate.[3]
Logical Flow: Decarboxylation of this compound
Caption: Spontaneous decarboxylation of this compound.
Esterification
While phenylcarbamates are esters of this compound, the direct Fischer-Speier esterification of the unstable this compound is not a practical synthetic route.[10][11] Instead, as detailed in the synthesis section, phenylcarbamates are typically formed from phenyl isocyanate or phenyl chloroformate. Transesterification reactions, where an existing phenylcarbamate reacts with a different alcohol to form a new carbamate, can also be employed.
Amide Formation
Phenylcarbamates can serve as precursors for the synthesis of amides.[12] This transformation can be achieved by reacting the phenylcarbamate with a Grignard reagent.[12] Phenylcarbamates of primary amines are also reactive towards forming ureas, a disubstituted amide of carbonic acid.[5][6] This reactivity highlights the utility of the phenylcarbamate group as a masked isocyanate.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity of the this compound functional group and its derivatives.
Table 1: Reaction Conditions and Yields for Phenylcarbamate Synthesis
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-(diethylaminoethyl)aniline, Phenyl chloroformate | - | Dry ethyl acetate | ~20 | Immediate precipitation | - | [1] |
| 2-(phenylthio)aniline (B115240), Phenyl chloroformate | - | Toluene | 0-5 | 45-60 min (addition), 60-90 min (stirring) | Good | [13] |
| Aniline, Methanol, CO, O₂ | Potassium tetrabromopalladate, Iodine, Triethylamine | Methanol | 180 | 6 hours | - | [14] |
| Nitrobenzene, Ethanol, CO | Palladium black, Powdered iron, Iodine, Pyridine | - | 170 | 2.5 hours | 86 (selectivity) | [15] |
Table 2: Kinetic Data for Reactions of Phenyl Isocyanate
| Reactant | Catalyst | Rate Constant (k, l./mole-hr) | Reference |
| 2-ethylhexanol | Heptamethylisobi- guanide | 105 ± 3 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of Phenylcarbamates from Amines and Phenyl Chloroformate[1]
Materials:
-
Primary or secondary amine (1.0 equiv)
-
Phenyl chloroformate (1.1 equiv)
-
Suitable solvent (e.g., CH₂Cl₂, Ethyl Acetate)
-
Base (e.g., triethylamine, pyridine) (optional, to neutralize HCl byproduct)
-
Water or saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the amine and optional base in the chosen solvent in a round-bottom flask equipped with a stirrer.
-
Cool the mixture to the desired temperature (typically 0 °C to room temperature).
-
Add phenyl chloroformate dropwise to the stirred amine solution.
-
Allow the reaction to stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with water or saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow: Phenylcarbamate Synthesis
Caption: A typical experimental workflow for carbamate synthesis.[1]
Protocol 2: Synthesis of Phenyl 2-(phenylthio)phenylcarbamate[13]
Materials:
-
2-(phenylthio)aniline (20 g, 0.10 moles)
-
Phenyl chloroformate
-
Toluene
-
n-Heptane
-
5% Hydrochloric acid solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a round-bottom flask, dissolve 20 g of 2-(phenylthio)aniline in toluene.
-
Cool the solution to 0-5°C using an ice bath.
-
Add phenyl chloroformate dropwise over a period of 45-60 minutes.
-
Allow the reaction mixture to warm to room temperature (25-30°C) and continue stirring for 60-90 minutes.
-
Monitor the reaction progress using TLC with a mobile phase of ethyl acetate:n-hexane (1:1).
-
Upon completion, wash the reaction mixture with water and then with 5% HCl.
-
Separate the organic and aqueous layers.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure at a temperature not exceeding 60°C.
-
Crystallize the crude product from n-heptane.
-
Filter and dry the purified product.
Conclusion
The this compound functional group, primarily through its stable derivatives, offers a rich and diverse reactivity profile that is of significant interest to researchers in drug discovery and organic synthesis. A thorough understanding of its synthesis, stability, and characteristic reactions—including decarboxylation, esterification, and amide formation—is crucial for its effective application. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the scientific community, facilitating further exploration and innovation in this important area of chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenyl Carbamate|CAS 622-46-8|Research Chemical [benchchem.com]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Carbamic acid - Wikipedia [en.wikipedia.org]
- 5. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. poliuretanos.net [poliuretanos.net]
- 9. Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. WO1992010467A1 - Method for obtaining of n-phenylcarbamic acid esters - Google Patents [patents.google.com]
Phenylcarbamic Acid in Organic Solvents: A Technical Guide for Researchers
An In-depth Examination of Solubility, Experimental Protocols, and Synthetic Workflows
Introduction
Phenylcarbamic acid (also known as carbanilic acid) is an organic compound with the chemical formula C₆H₅NHCOOH. As a fundamental carbamic acid derivative, it and its esters are of significant interest in medicinal chemistry, drug development, and synthetic organic chemistry. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in these fields. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and a generalized workflow for its synthesis and purification.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules. This compound possesses both polar (the carboxylic acid and amine groups) and nonpolar (the phenyl ring) characteristics, giving it an amphipathic nature[1]. This structure suggests that its solubility will be significant in polar organic solvents that can engage in hydrogen bonding, while being more limited in nonpolar solvents. Temperature is also a critical factor, with solubility generally increasing with a rise in temperature[1].
Quantitative Solubility Data
A thorough review of publicly available scientific literature reveals a notable lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of common organic solvents. While qualitative descriptions of its solubility exist, precise numerical data remains largely unpublished. The following tables summarize the available qualitative solubility information.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Category | Solvent | Qualitative Solubility | Notes |
| Polar Protic | Methanol | Soluble[1] | The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating the dissolution of this compound. |
| Ethanol | Soluble[1] | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities promote the solubility of this compound. | |
| Polar Aprotic | Acetone | Likely Soluble | The carbonyl group can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Likely Soluble | The ester group provides polarity and can act as a hydrogen bond acceptor. | |
| Dichloromethane | Likely Soluble | While less polar than protic solvents, its dipole moment may allow for the dissolution of this compound to some extent. | |
| Nonpolar | Toluene (B28343) | Likely Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for polar compounds like this compound. |
| Diethyl Ether | Likely Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the nonpolar ethyl groups can interact with the phenyl ring. | |
| Chloroform | Likely Soluble | Its polarity is similar to dichloromethane. | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in specific solvent systems, the following established experimental protocols are recommended.
Isothermal Shake-Flask Method with Gravimetric Analysis
This method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or thermostated water bath
-
Analytical balance
-
Syringe filters (0.45 µm or smaller)
-
Oven
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker or a thermostated water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. The required time should be determined experimentally by analyzing samples at different time points until the concentration remains constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for a period to allow the excess solid to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the sample through a syringe filter into a pre-weighed, dry container.
-
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtered saturated solution.
-
Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solute is achieved.
-
Reweigh the container with the dried this compound.
-
-
Calculation:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = (mass of dried this compound / (mass of saturated solution - mass of dried this compound)) * 100
-
Isothermal Shake-Flask Method with Spectroscopic Analysis
This method is suitable for compounds with a chromophore, such as the phenyl group in this compound, which allows for UV-Vis spectrophotometric quantification.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature using UV-Vis spectroscopy.
Materials:
-
Same as the gravimetric method, plus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solutions and Equilibration:
-
Follow steps 1 and 2 from the gravimetric method.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
-
Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Sample Collection and Analysis:
-
Follow steps 3 and 4 from the gravimetric method to obtain a clear, saturated solution.
-
Accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the diluted concentration by the dilution factor.
-
Visualization of a Generalized Synthetic and Purification Workflow
As no specific signaling pathways involving this compound are readily available in the literature, the following diagram illustrates a generalized experimental workflow for the synthesis and purification of a carbamate, which is a logical representation of the processes involved.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, its amphipathic nature suggests solubility in polar organic solvents. This technical guide provides a framework for researchers by summarizing the available qualitative information and presenting detailed, standardized experimental protocols for the precise determination of its solubility. The included workflow diagram offers a visual representation of the typical synthetic and purification processes for related compounds. The methodologies and information presented herein are intended to support researchers and professionals in the fields of drug discovery, chemical synthesis, and formulation science in their work with this compound.
References
In-Depth Technical Guide on the Health and Safety of Phenylcarbamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for Phenylcarbamic acid, intended for use by professionals in research and drug development. The following sections detail toxicological data, handling and emergency procedures, and the primary mechanism of action.
Toxicological Data
Table 1: GHS Classification for Phenyl Carbamate (B1207046)
| Hazard Class | Hazard Category | Hazard Statement |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from PubChem CID 69322
Table 2: Acute Toxicity Data for this compound Derivatives and Related Compounds
| Compound | CAS Number | Route of Exposure | Species | LD50/LC50 |
| Phenylthiocarbamide | 103-85-5 | Oral | Rat | 3 mg/kg |
| Oral | Mouse | 10 mg/kg | ||
| (4-CHLORO-2-FLUORO-PHENYL)-CARBAMIC ACID ETHYL ESTER | 114108-90-6 | Oral, Dermal, Inhalation | No data available | |
| Methyl carbamate | 598-55-0 | Oral (13-week study) | Rat (male) | 50-800 mg/kg (dose range) |
| Oral (13-week study) | Rat (female) | 62.5-1000 mg/kg (dose range) | ||
| Oral (13-week study) | Mouse (male) | 93.75-1500 mg/kg (dose range) | ||
| Oral (13-week study) | Mouse (female) | 125-2000 mg/kg (dose range) |
It is important to note that LD50/LC50 values can vary between different derivatives.
Hazard Identification and Precautionary Measures
Based on the available data for Phenyl carbamate, this compound should be considered a hazardous substance.
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
Prevention:
-
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
P319: Get medical help if you feel unwell.[1]
-
P321: Specific treatment (see supplemental first aid instruction on this label).[1]
-
P332+P317: If skin irritation occurs: Get medical help.[1]
-
P337+P317: If eye irritation persists: Get medical help.[1]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[1]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Experimental Protocols
The following are summaries of standard experimental protocols for assessing the toxicity of chemical substances. These are provided as a reference for researchers and are based on internationally recognized guidelines.
Acute Oral, Dermal, and Inhalation Toxicity Testing
The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals. For acute toxicity, the following guidelines are relevant:
-
OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves the administration of the test substance at a series of fixed dose levels. The endpoint is the observation of clear signs of toxicity at one of the dose levels, rather than the death of the animals. This procedure uses fewer animals and causes less suffering compared to classical methods.
-
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a sequential testing procedure using a small number of animals per step. Depending on the mortality rate, the test is either stopped and the substance is classified, or the test continues with the next dose level.
-
OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is a computer-assisted statistical method that allows for the estimation of an LD50 value with a confidence interval.
-
OECD Guideline 402: Acute Dermal Toxicity: This guideline outlines the procedure for assessing the toxic effects of a substance applied to the skin. The test substance is applied to a shaved area of the skin of the test animals, and the animals are observed for signs of toxicity.
-
OECD Guideline 403: Acute Inhalation Toxicity: This guideline describes the procedures for determining the toxicity of a substance when administered via inhalation. It includes specifications for the exposure chamber, generation of the test atmosphere, and monitoring of the animals.
In Vitro Cholinesterase Inhibition Assay
The primary mechanism of toxicity for carbamates is the inhibition of acetylcholinesterase. An in vitro assay can be used to determine the potential of this compound to inhibit this enzyme.
Principle: The assay is based on the Ellman's method, which measures the activity of acetylcholinesterase (AChE). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine (ATCh) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCh, DTNB, and the test compound in phosphate buffer.
-
Add the buffer, test compound (at various concentrations), and AChE solution to the wells of a 96-well plate.
-
Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate (ATCh) and DTNB.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).
Mechanism of Action and Signaling Pathways
The primary mechanism of toxicity for this compound and other carbamates is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.
dot
Caption: Cholinesterase Inhibition by this compound.
Explanation of the Signaling Pathway:
-
Normal Nerve Transmission: In a normal functioning synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, leading to the propagation of a nerve impulse. The enzyme acetylcholinesterase (AChE) then rapidly hydrolyzes ACh into choline and acetate, terminating the signal.
-
Inhibition by this compound: this compound acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, forming a reversible carbamoylated enzyme complex.
-
Accumulation of Acetylcholine: This inhibition prevents the breakdown of ACh, leading to its accumulation in the synaptic cleft.
-
Overstimulation: The excess ACh continuously stimulates the postsynaptic receptors, resulting in a state of overstimulation of the nervous system. This overstimulation is responsible for the toxic effects observed, such as muscle twitching, paralysis, and in severe cases, respiratory failure.
Handling, Storage, and Emergency Procedures
Handling and Storage
-
Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[2] Avoid generating dust.[3][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air.[3][4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting.[3][4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal. For large spills, evacuate the area and contact emergency services.
This guide is intended to provide essential health and safety information for this compound. It is not a substitute for a comprehensive risk assessment that should be conducted before handling this chemical. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylcarbamic acid and its derivatives represent a versatile class of compounds with significant therapeutic potential, most notably as inhibitors of cholinesterase enzymes for the treatment of Alzheimer's disease. This technical guide provides an in-depth analysis of the synthesis, mechanism of action, structure-activity relationships (SAR), and pharmacokinetic properties of these compounds. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction: The Phenylcarbamate Scaffold
This compound is an organic compound with the chemical formula C₇H₇NO₂.[1] Its core structure, consisting of a phenyl ring attached to a carbamic acid moiety, serves as a foundational scaffold for a wide range of biologically active molecules. The versatility of this scaffold lies in the ability to readily modify both the phenyl ring and the carbamate's nitrogen and oxygen termini, allowing for the fine-tuning of pharmacological properties.
Phenylcarbamates have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2][3] The inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4][5] Beyond cholinesterase inhibition, structural analogs have been developed as fatty acid amide hydrolase (FAAH) inhibitors, ligands for nicotinic acetylcholine receptors (nAChR), and modulators for other biological targets.[6][7][8]
Synthetic Strategies
The synthesis of phenylcarbamate derivatives is typically achieved through the acylation of an amino group. A common and reliable method involves the reaction of a substituted aniline (B41778) with phenyl chloroformate in a suitable solvent like toluene.[9] This straightforward approach allows for the generation of a diverse library of analogs for SAR studies.
A generalized workflow for the synthesis of a phenylcarbamate derivative is illustrated below. This process involves the careful addition of the chloroformate to a cooled solution of the aniline, followed by reaction monitoring, workup to remove impurities, and finally, isolation and purification of the target compound.
Caption: General workflow for the synthesis of phenylcarbamate derivatives.
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of action for many therapeutic phenylcarbamates is the inhibition of cholinesterases. In a healthy cholinergic synapse, acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE into choline (B1196258) and acetic acid.
Phenylcarbamate inhibitors, such as the Alzheimer's drug Rivastigmine, act as pseudo-irreversible inhibitors.[3][10] They bind to the active site of AChE and transfer their carbamoyl (B1232498) moiety to a critical serine residue. This "carbamoylated" enzyme is inactive and hydrolyzes very slowly, effectively reducing the amount of functional enzyme available to break down ACh. The resulting increase in ACh concentration in the synaptic cleft enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease where cholinergic neurons have degenerated.[4][5]
Caption: Mechanism of cholinesterase inhibition by phenylcarbamates.
Structure-Activity Relationships (SAR)
SAR studies aim to identify which structural features of a molecule are crucial for its biological activity.[11] For phenylcarbamate analogs, modifications to the phenyl ring and the carbamate substituents have profound effects on potency and selectivity.
Key SAR Findings for Cholinesterase Inhibitors:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the O-phenyl ring significantly influence inhibitory activity and selectivity between AChE and BuChE.
-
Electron-Withdrawing Groups (EWGs): Ortho-position EWGs tend to make compounds better inhibitors of AChE. This is because the resulting tetrahedral intermediate's negative charge is better stabilized by the two-pronged hydrogen bond network in the AChE oxyanion hole.[2]
-
Electron-Donating Groups (EDGs): Ortho-position EDGs generally make compounds better inhibitors of BuChE. The conformation of the tetrahedral intermediate in BuChE's active site places the ortho substituent further from the negatively charged oxygen, favoring polar effects from EDGs.[2]
-
-
Carbamate Group: The carbamic acid moiety is essential for activity, as it participates in the carbamoylation of the enzyme's active site.[8]
-
N-Substituents: The size and lipophilicity of the alkyl group on the carbamate nitrogen are critical. For FAAH inhibitors, for example, a lipophilic group like an n-butyl or cyclohexyl is required for optimal potency.[8]
Caption: Logical relationships in the SAR of phenylcarbamate analogs.
Quantitative Biological Data
The inhibitory potency of phenylcarbamate derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency. The following tables summarize representative data for various analogs against AChE and BuChE.
Table 1: Inhibitory Activity of Halogenated 2-hydroxy-N-phenylbenzamides and their Esters [3]
| Compound | Substituent Pattern | Target | IC₅₀ (µM) |
| Salicylanilide Analog 1 | 5-Cl, 4-CF₃ on aniline | AChE | 33.1 |
| Salicylanilide Analog 1 | 5-Cl, 4-CF₃ on aniline | BuChE | 53.5 |
| Salicylanilide Analog 2 | 5-Br, 3,5-di(CF₃) on aniline | AChE | 85.8 |
| Salicylanilide Analog 2 | 5-Br, 3,5-di(CF₃) on aniline | BuChE | 228.4 |
| Ester Derivative 5c | 5-Cl, 4-CF₃, diethyl phosphite | BuChE | 2.4 |
| Rivastigmine (Reference) | - | AChE | >100 |
| Rivastigmine (Reference) | - | BuChE | 31.7 |
Table 2: Inhibitory Activity of N-phenyl Aromatic Amide Derivatives against Xanthine (B1682287) Oxidase (XO) [12]
| Compound | Description | Target | IC₅₀ (µM) |
| 12r | N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide | XO | 0.028 |
| Topiroxostat (Reference) | - | XO | 0.017 |
Pharmacokinetics and Therapeutic Applications
The clinical utility of a drug is determined not only by its potency but also by its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). For CNS-active drugs like cholinesterase inhibitors, the ability to cross the blood-brain barrier (BBB) is paramount.[7]
-
Bioavailability and Stability: Phenylcarbamates like SDZ ENA 713 (Rivastigmine) have demonstrated good oral bioavailability and chemical stability compared to earlier inhibitors like physostigmine.[4]
-
Metabolism: The metabolism of phenylcarbamates can vary significantly based on their structure. Some analogs are rapidly degraded in plasma.[13] Understanding metabolic pathways is crucial for predicting drug half-life and potential drug-drug interactions.[14]
-
Therapeutic Applications:
-
Alzheimer's Disease: The primary application is the symptomatic treatment of mild to moderate Alzheimer's disease.[10]
-
Addiction and Compulsive Disorders: Dual-target ligands that modulate both fatty acid amide hydrolase (FAAH) and dopamine (B1211576) D3 receptors are being explored for treating addiction.[7]
-
Other CNS Disorders: Centrally acting anticholinesterases have been considered for potential benefits in conditions like Friedrich's ataxia and Huntingdon's chorea.[5]
-
Key Experimental Protocols
Synthesis of Phenyl 2-(phenylthio)phenylcarbamate[9]
This protocol describes a specific example of the general synthesis outlined in Section 2.
-
Materials:
-
2-(phenylthio)aniline (B115240) (2-Amino diphenyl sulfide): 20 g (0.10 moles)
-
Phenyl chloroformate
-
Toluene
-
n-Heptane
-
5% Hydrochloric acid solution
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 20 g (0.10 moles) of 2-(phenylthio)aniline in toluene.
-
Addition of Phenyl Chloroformate: Cool the solution to 0-5°C using an ice bath. Slowly add phenyl chloroformate dropwise over a period of 45-60 minutes, maintaining the temperature.
-
Reaction: Allow the mixture to warm to room temperature (25-30°C) and continue stirring for 60-90 minutes.
-
Monitoring: Check the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (1:1).
-
Workup: Wash the reaction mixture sequentially with a 5% HCl solution and then with water. Separate the organic and aqueous layers.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and filter. Evaporate the solvent (toluene) under reduced pressure.
-
Purification: Crystallize the resulting solid from n-heptane. Filter the crystals and dry to obtain the final product.
-
In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)[3]
This spectrophotometric method is widely used to determine the IC₅₀ values of cholinesterase inhibitors.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BuChE) from equine serum.
-
Phosphate (B84403) buffer (pH 8.0).
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test compounds (phenylcarbamate derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
-
-
Procedure:
-
Preparation: Add phosphate buffer, test compound at various concentrations, and the respective enzyme (AChE or BuChE) to the wells of a 96-well plate.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (ATCI or BTCI) and DTNB to all wells to start the reaction.
-
Measurement: The enzyme hydrolyzes the thiocholine (B1204863) substrate, producing thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at a wavelength of ~412 nm.
-
Data Analysis: Record the rate of absorbance change over time. Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion
The phenylcarbamate scaffold is a cornerstone in the development of neurologically active agents. Its synthetic tractability and the clear structure-activity relationships that have been established make it an attractive starting point for medicinal chemists. While the primary success of this class has been in cholinesterase inhibition for Alzheimer's disease, ongoing research continues to uncover new potential in modulating other critical biological targets. The data and protocols presented in this guide offer a foundational resource for the rational design and evaluation of novel this compound analogs, paving the way for the next generation of therapeutics.
References
- 1. This compound | C7H7NO2 | CID 10392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase [mdpi.com]
- 4. Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0193926B1 - Phenyl carbamates - Google Patents [patents.google.com]
- 6. Synthesis and evaluation of phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 12. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Pharmacokinetic and pharmacodynamic drug interactions during treatment with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Phenylcarbamic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylcarbamic acid derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The carbamate (B1207046) functional group (-NHCOO-) imparts unique physicochemical properties that allow for diverse interactions with biological targets. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development in this area.
Antimicrobial Activity
This compound derivatives have demonstrated significant potential as antimicrobial agents, particularly against various strains of bacteria and fungi. Their mechanism of action is often attributed to the disruption of the cell membrane integrity.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.
| Compound ID | Structure | Test Organism | MIC (µM) | Reference |
| 1f | 1-[3-(dipropylammonio)-2-({[3-(pentyloxy)phenyl]carbamoyl}oxy)propyl]pyrrolidinium dichloride | Enterococcus faecalis (VRE) | - | [1] |
| 1g | 1-[3-(dipropylammonio)-2-({[3-(hexyloxy)phenyl]carbamoyl}oxy)propyl]pyrrolidinium dichloride | Staphylococcus aureus (MRSA) | - | [1] |
| 1h | 1-[3-(dipropylammonio)-2-({[3-(heptyloxy)phenyl]carbamoyl}oxy)propyl]pyrrolidinium dichloride | Staphylococcus aureus (MRSA) | - | [1] |
| 8i | 1-[3-(4-(butoxy)phenylcarbamoyloxy)-2-hydroxypropyl]-4-(3-(trifluoromethyl)phenyl)piperazinium chloride | Candida albicans | - | [2] |
| 6k | 1-[3-(4-(propoxy)phenylcarbamoyloxy)-2-hydroxypropyl]-4-(4-fluorophenyl)piperazinium chloride | Candida albicans | - | [2] |
| 3 | 1-[3-piperidinium-1-yl-2-({[(2,4,6-trimethylphenyl)amino]carbonyl}oxy)propyl] piperidinium (B107235) dichloride | Escherichia coli | 1560 µg/mL | [3] |
Note: Specific MIC values in µM were not always provided in the source abstracts; refer to the original publications for detailed data.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (this compound derivative)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium
-
Bacterial or fungal strains
-
Positive control antibiotic (e.g., gentamicin, vancomycin)
-
Negative control (broth with solvent)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in MHB to obtain the desired starting concentration.
-
Serial Dilution: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the working solution of the test compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.
Workflow for Antimicrobial Susceptibility Testing
Anticancer Activity
Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives in different cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 3d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 43.4 | [4] |
| 4d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 39.0 | [4] |
| 3a | Pyridine/pyrimidine derivative | A549 (Lung) | 5.988 | [4] |
| M4c | Quinazoline derivative | A549 (Lung) | 1.75 | [5] |
| M4e | Quinazoline derivative | A549 (Lung) | 2.05 | [5] |
| 4f | Imidazole-based N-phenylbenzamide | A549 (Lung) | 7.5 | [6] |
| 4f | Imidazole-based N-phenylbenzamide | HeLa (Cervical) | 9.3 | [6] |
| 4f | Imidazole-based N-phenylbenzamide | MCF-7 (Breast) | 8.9 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition
This compound derivatives are known to inhibit various enzymes, with acetylcholinesterase (AChE) being a prominent target. AChE inhibitors are used in the treatment of Alzheimer's disease.
Quantitative Acetylcholinesterase Inhibition Data
The following table summarizes the IC50 values of selected this compound derivatives for the inhibition of acetylcholinesterase.
| Compound ID | Structure | Enzyme Source | IC50 (nM) | Reference |
| 12b | omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue | Acetylcholinesterase (AChE) | 0.32 | [7] |
| 15d | omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue | Butyrylcholinesterase (BuChE) | 3.3 | [7] |
| Rivastigmine | Phenylcarbamate derivative | Human AChE | 4100 | [8] |
| SDZ ENA 713 | Phenylcarbamate derivative | AChE | - | |
| 11 | Tacrine-carbamate hybrid | Electrophorus electricus AChE (eeAChE) | 17 |
Note: The specific enzyme source and experimental conditions can influence IC50 values.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (this compound derivative)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Compound Plating: Add 2 µL of the test compounds, positive control, and solvent control (e.g., DMSO) to the appropriate wells of a 96-well plate.
-
Enzyme Addition: Prepare the AChE enzyme solution in phosphate buffer. Add 188 µL of the AChE solution to each well containing the compounds and controls.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Substrate Addition: Prepare a reaction mix containing ATCI and DTNB in phosphate buffer. Add 10 µL of the reaction mix to each well to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated relative to the activity of the enzyme in the absence of the inhibitor. The IC50 value is determined from a dose-response curve.
Acetylcholinesterase Inhibition Workflow
Signaling Pathway: Mechanism of Acetylcholinesterase Inhibition
Phenylcarbamates act as pseudo-irreversible inhibitors of acetylcholinesterase. They mimic the natural substrate, acetylcholine, and bind to the active site of the enzyme, leading to carbamoylation of the serine residue in the catalytic triad. This carbamoylated enzyme is much more stable and hydrolyzes very slowly compared to the acetylated enzyme, resulting in a prolonged inhibition of AChE activity.
Synthesis of this compound Derivatives
A common method for the synthesis of phenylcarbamates involves the reaction of an aniline (B41778) derivative with phenyl chloroformate.
Experimental Protocol: General Synthesis of a Phenylcarbamate
This protocol describes a general procedure for the synthesis of a phenylcarbamate from an aniline and phenyl chloroformate.
Materials:
-
Substituted aniline (1.0 equivalent)
-
Phenyl chloroformate (1.1 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
Base (e.g., pyridine, triethylamine, 1.2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Addition of Phenyl Chloroformate: Cool the solution to 0°C using an ice bath. Add phenyl chloroformate (1.1 equivalents) dropwise to the stirred solution over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired phenylcarbamate.
Conclusion
This compound derivatives continue to be a promising scaffold in drug discovery due to their diverse biological activities. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in this field. The presented information on antimicrobial, anticancer, and enzyme inhibitory activities highlights the therapeutic potential of this class of compounds and provides a foundation for the design and development of novel this compound-based drugs. Further research into the structure-activity relationships and mechanisms of action will be crucial for optimizing the efficacy and safety of these promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Phenylcarbamic Acid Reaction Mechanisms: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Tenets of Phenylcarbamic Acid Reactivity
Phenylcarbamic acids and their derivatives are a class of compounds with significant relevance in medicinal chemistry and drug development. Their reactivity is primarily centered around the carbamic acid moiety, which can undergo several key transformations, including formation from anilines and carbon dioxide, and decomposition or hydrolysis through distinct mechanistic pathways. Understanding these mechanisms is crucial for the design and development of novel therapeutics, including enzyme inhibitors and other bioactive molecules.
This guide provides a preliminary investigation into the core reaction mechanisms of this compound, focusing on hydrolysis pathways. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the reaction mechanisms to facilitate a deeper understanding for researchers in the field.
Data Presentation: Quantitative Analysis of Phenylcarbamate Hydrolysis
The rate of hydrolysis of phenylcarbamates is significantly influenced by the substitution pattern on both the phenyl ring of the carbamate (B1207046) and the phenoxy leaving group. This relationship can be quantified using Hammett plots, which correlate reaction rates with substituent electronic effects.
Table 1: Rate Constants for the Alkaline Hydrolysis of Substituted Phenyl N-Phenylcarbamates
The alkaline hydrolysis of many substituted phenyl N-phenylcarbamates proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1][2] The reaction rate is dependent on the concentration of the hydroxide (B78521) ion. The bimolecular rate constants (k_OH) for this reaction have been determined for various substituents on the phenoxy leaving group.
| Substituent (X) in X-C₆H₄O- | σ⁻ | k_OH (M⁻¹s⁻¹) at 25°C |
| 4-NO₂ | 1.27 | 1.8 x 10³ |
| 4-CN | 1.00 | 2.5 x 10² |
| 4-COCH₃ | 0.84 | 8.0 x 10¹ |
| 4-Cl | 0.23 | 1.2 |
| H | 0.00 | 1.5 x 10⁻¹ |
| 4-CH₃ | -0.17 | 4.0 x 10⁻² |
| 4-OCH₃ | -0.27 | 2.0 x 10⁻² |
Data sourced from studies on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates.[1]
A Hammett plot for the alkaline hydrolysis of substituted phenyl N-phenylcarbamates shows a strong correlation with σ⁻ values, indicating a significant resonance interaction with the transition state of the rate-determining step. The Hammett sensitivity constant (ρ) for this reaction is approximately 2.86.[1]
Reaction Mechanisms and Visualizations
The hydrolysis of phenylcarbamates can proceed through different mechanisms depending on the substitution at the nitrogen atom.
E1cB Mechanism for Primary and Secondary Phenylcarbamates
The alkaline hydrolysis of phenylcarbamates derived from primary and secondary amines typically follows an E1cB mechanism. This pathway involves a rapid, reversible deprotonation of the carbamate nitrogen to form a conjugate base, followed by a slow, rate-determining elimination of the phenoxide leaving group to form a phenylisocyanate intermediate. This intermediate is then rapidly attacked by water or hydroxide to yield this compound, which subsequently decarboxylates to aniline (B41778) and carbon dioxide.
BAc2 Mechanism for N,N-Disubstituted Phenylcarbamates
For N,N-disubstituted phenylcarbamates, which lack a proton on the nitrogen, the E1cB pathway is not possible. In these cases, hydrolysis often proceeds through a BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism. This mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of the phenoxide leaving group.
References
Spectroscopic Profile of Phenylcarbamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for phenylcarbamic acid. Due to the inherent instability of this compound (Ph-NH-COOH), this document presents a detailed analysis of its stable analogue, N-phenylcarbamic acid methyl ester (methyl N-phenylcarbamate). This ester serves as a valuable proxy for understanding the spectroscopic characteristics of the phenylcarbamoyl moiety. The guide includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these techniques.
A Note on the Stability of this compound
This compound is known to be unstable, readily decomposing. This instability makes the isolation and direct spectroscopic analysis of the pure acid challenging. Consequently, much of the available literature and spectral database information pertains to its more stable ester derivatives. For the purposes of this guide, we will focus on the well-characterized methyl ester of N-phenylcarbamic acid to provide a reliable spectroscopic reference.
Spectroscopic Data of N-Phenylcarbamic Acid Methyl Ester
The following tables summarize the key spectroscopic data for N-phenylcarbamic acid methyl ester.
Table 1: ¹H NMR Spectroscopic Data of N-Phenylcarbamic Acid Methyl Ester
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.50 | Multiplet | 2H | Aromatic (ortho-H) |
| ~7.20 - 7.30 | Multiplet | 2H | Aromatic (meta-H) |
| ~7.00 - 7.10 | Multiplet | 1H | Aromatic (para-H) |
| ~6.80 | Broad Singlet | 1H | N-H |
| 3.76 | Singlet | 3H | O-CH₃ |
Solvent: CDCl₃. Data is compiled from typical values and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of N-Phenylcarbamic Acid Methyl Ester
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C=O (carbamate) |
| ~138 | Aromatic (ipso-C attached to N) |
| ~129 | Aromatic (meta-C) |
| ~123 | Aromatic (para-C) |
| ~118 | Aromatic (ortho-C) |
| ~52 | O-CH₃ |
Solvent: CDCl₃. Data is compiled from typical values and may vary slightly based on experimental conditions.
Table 3: IR Spectroscopic Data of N-Phenylcarbamic Acid Methyl Ester
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | N-H Stretch |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1730 | Strong | C=O Stretch (carbamate) |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C Stretch |
| ~1220 | Strong | C-O Stretch |
| ~750, ~690 | Strong | Aromatic C-H Bend (out-of-plane) |
Sample preparation: KBr pellet or thin film.
Table 4: Mass Spectrometry Data of N-Phenylcarbamic Acid Methyl Ester[1]
| m/z | Relative Intensity | Assignment |
| 151 | High | [M]⁺ (Molecular Ion) |
| 120 | Medium | [M - OCH₃]⁺ |
| 93 | High | [C₆H₅NH₂]⁺ (Aniline) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
| 51 | Medium | [C₄H₃]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument in use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set appropriate parameters for spectral width, acquisition time, and number of scans.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum (e.g., to TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film Method for liquids or low-melting solids):
-
Dissolve the sample in a volatile solvent.
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (for GC-MS):
-
Dissolve the sample in a suitable volatile solvent.
-
Inject a small volume of the solution into the gas chromatograph (GC), which separates the components of the sample before they enter the mass spectrometer.
-
-
Ionization (Electron Ionization - EI):
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like N-phenylcarbamic acid methyl ester.
Methodological & Application
Application Notes and Protocols for the Quantification of Phenylcarbamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of Phenylcarbamic acid. The following information is based on established analytical techniques for carbamates and related compounds, offering robust starting points for method development and validation.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved using several analytical methodologies. The primary techniques include High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Both normal-phase and reversed-phase chromatography can be employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification. It provides molecular weight and structural information, enhancing confidence in analyte identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and thermal stability.
Quantitative Data Summary
The following table summarizes quantitative data from analytical methods developed for this compound derivatives and other carbamates. This data can serve as a benchmark for methods targeting this compound.
| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | This compound derivatives in standard solution | 1.0 µg/mL (vancomycin column); 10.0 µg/mL (β-cyclodextrin column) | 5.0 µg/mL | Not Specified | Not Specified | [1][2][3] |
| LC-MS | 52 carbamates in drinking and wastewater | 0.091 - 19.3 ng/mL | Not Specified | Not Specified | Within EPA acceptance range | [4] |
| LC-MS/MS | Carbamate residues in vegetables | Not Specified | 5 µg/kg | 5 - 200 µg/kg | 91 - 109 | [5] |
| LC-MS/MS | p-Phenylenediamine (B122844) in human blood | Not Specified | Not Specified | 10 - 2000 ng/mL | 51.94 | [6] |
| GC-MS | Fluoroacetic acid and phenoxy acid herbicides | 0.42 - 0.50 µg/mL (full-scan) | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
a. Sample Preparation (Solid Phase Extraction - SPE)
This protocol is adapted from methods for extracting analytes from aqueous matrices.
Caption: SPE Workflow for this compound.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 10 mL of the aqueous sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the retained this compound with 5 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
b. HPLC-UV Instrumental Conditions
| Parameter | Setting |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 240 nm |
| Run Time | 10 minutes |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for complex matrices.
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
Caption: LLE Workflow for this compound.
Protocol:
-
To 1 mL of the liquid sample (e.g., plasma, urine), add an appropriate internal standard.
-
Add 3 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Instrumental Conditions
| Parameter | Setting |
| LC System | |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 138.1 (M+H)⁺ |
| Product Ions (m/z) | To be determined by direct infusion of a this compound standard |
| Collision Energy | To be optimized |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol involves a derivatization step to make this compound amenable to GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
a. Sample Preparation and Derivatization
Caption: Derivatization Workflow for GC-MS Analysis.
Protocol:
-
Prepare a dried extract of this compound using either SPE or LLE as described in the previous sections.
-
To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
b. GC-MS Instrumental Conditions
| Parameter | Setting |
| GC System | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity |
| Transfer Line Temp | 280°C |
Concluding Remarks
The protocols provided herein offer a comprehensive starting point for the quantitative analysis of this compound. Method validation, including assessment of linearity, accuracy, precision, and stability, is crucial for ensuring reliable and reproducible results. The choice of the most appropriate technique will be dictated by the specific requirements of the research or development project. For trace analysis in complex biological or environmental samples, LC-MS/MS is often the preferred method due to its superior sensitivity and selectivity. For routine analysis of less complex samples, HPLC-UV can provide a robust and cost-effective solution. GC-MS, with a derivatization step, is a viable alternative, particularly when high chromatographic resolution is required.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic study of derivatives of this compound enantiomers in rabbit blood serum using an on-line coupled column liquid chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupled column chromatography for separation and determination of enantiomers of this compound derivatives in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. food.actapol.net [food.actapol.net]
- 6. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Phenylcarbamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of phenylcarbamic acid derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated techniques, tailored for applications in drug discovery, development, and quality control.
Introduction
This compound derivatives are a significant class of organic compounds with a wide range of applications, notably in the pharmaceutical industry as potential therapeutic agents.[1][2] Accurate and robust analytical methods are crucial for the quantification of these compounds in various matrices, including bulk drug substances, formulated products, and biological samples. HPLC is a powerful and versatile technique well-suited for the analysis of these, often thermally labile, compounds.[3] This application note details the key considerations and provides a generalized protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound derivatives, as well as specific methods for chiral separations.
Analytical Approaches
The primary modes of HPLC analysis for this compound derivatives are reversed-phase for general quantification and chiral chromatography for enantiomeric separation.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for the routine analysis and quantification of this compound derivatives. It separates compounds based on their hydrophobicity.
-
Chiral HPLC: Essential for the separation of enantiomers, which is critical in drug development as different enantiomers of a chiral drug may exhibit different pharmacological and toxicological profiles.[1]
Experimental Protocols
General Quantitative Analysis using Reversed-Phase HPLC
This protocol provides a starting point for the method development and validation for the quantitative analysis of a this compound derivative.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
Reference standard of the this compound derivative
Standard Solution Preparation:
-
Accurately weigh a suitable amount of the reference standard and dissolve it in a known volume of diluent (typically the mobile phase or a component of it) to prepare a stock solution.
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards at different concentrations.
Sample Preparation:
-
Drug Substance: Accurately weigh the sample, dissolve in the diluent to a known concentration, and filter through a 0.45 µm syringe filter before injection.
-
Formulated Product (e.g., tablets, creams): The sample preparation will be matrix-dependent and may involve extraction, sonication, and centrifugation to isolate the analyte from excipients. The final solution should be filtered.
-
Biological Samples (e.g., serum, plasma): These samples require more extensive preparation, such as protein precipitation followed by solid-phase extraction (SPE) to remove interferences.[4][5][6]
Chromatographic Conditions:
The following table provides a typical starting point for chromatographic conditions. Optimization will be required for specific analytes.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (e.g., 67:33 v/v)[7] |
| pH Adjustment | Phosphoric acid or Formic acid (for MS compatibility)[8] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25-30 °C[7] |
| Detection Wavelength | Determined by the UV spectrum of the analyte (e.g., 205 nm)[7] |
| Injection Volume | 10-20 µL |
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Chiral Separation of this compound Derivatives
For the separation of enantiomers, a chiral stationary phase (CSP) is required. Macrocyclic antibiotic-based CSPs, such as those based on teicoplanin, have proven effective.[1][2]
Instrumentation:
-
HPLC system with a UV-Vis or DAD detector
-
Chiral column (e.g., Teicoplanin aglycone CSP)
-
Data acquisition and processing software
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Triethylamine
Chromatographic Conditions for Chiral Separation:
The following conditions have been shown to be effective for the enantioseparation of alkoxy derivatives of this compound.[1][2]
| Parameter | Condition |
| Column | Teicoplanin aglycone Chiral Stationary Phase |
| Mobile Phase | Methanol/Acetonitrile/Acetic acid/Triethylamine (e.g., 20/80/0.3/0.2 v/v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | Determined by the UV spectrum of the analyte |
| Injection Volume | 10-20 µL |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the HPLC analysis of carbamate (B1207046) derivatives. These can serve as a reference for expected performance.
Table 1: Linearity and Detection Limits for Carbamate Analysis
| Compound(s) | Method | Linear Range | Limit of Detection (LOD) | Reference |
| Various Carbamates | In-tube SPME-HPLC | 5 - 10,000 µg/L | ~1 µg/L for Carbaryl | [9] |
| Four Carbamates | Magnetic SPE-HPLC | 1 - 100 ng/g | 0.1 - 0.2 ng/g | [10] |
| Alkoxysubstituted esters of this compound | Coupled column HPLC | - | 1.0 µg/mL (Vancomycin column), 10.0 µg/mL (beta-cyclodextrin column) | [6] |
| 1-methyl-2-piperidinoethylesters of alkoxythis compound | On-line coupled HPLC | - | ~5.0 µg/mL | [5] |
Table 2: Resolution of this compound Enantiomers
| Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Reference |
| Teicoplanin aglycone | Methanol/Acetonitrile/Acetic acid/Triethylamine | 0.65 to 2.90 | [1][2] |
| β-cyclodextrin | Acetonitrile/0.1 mol/l acetate (B1210297) buffer pH=5.2 (88/12 w/w) | Partial separation reported | [4] |
Visualized Workflows and Relationships
Caption: General workflow for the HPLC analysis of this compound derivatives.
Caption: Decision tree for selecting the appropriate HPLC method.
References
- 1. distantreader.org [distantreader.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic study of derivatives of this compound enantiomers in rabbit blood serum using an on-line coupled column liquid chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coupled column chromatography for separation and determination of enantiomers of this compound derivatives in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Phenyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Automated in-tube solid-phase microextraction-high-performance liquid chromatography for carbamate pesticide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Gas Chromatographic Analysis of Phenylcarbamic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of phenylcarbamic acid esters using gas chromatography (GC). This compound esters, a class of compounds used as herbicides and pesticides, can be challenging to analyze by GC due to their thermal lability. These notes offer solutions for direct analysis and derivatization techniques to ensure accurate and robust quantification.
Introduction
This compound esters, such as propham (B1679637), chlorpropham (B1668850), and phenmedipham, are widely used in agriculture. Monitoring their residue levels in environmental and food samples is crucial for ensuring consumer safety and regulatory compliance. Gas chromatography offers a powerful analytical tool for this purpose, providing high resolution and sensitivity. However, the inherent thermal instability of many N-phenylcarbamates can lead to their degradation in the hot GC injector, resulting in inaccurate quantification.[1] Phenylcarbamates can thermally decompose to their corresponding phenol (B47542) and methylisocyanate.[1]
This application note explores two primary strategies to overcome this challenge:
-
Direct Gas Chromatography with Cold On-Column Injection: This technique minimizes thermal stress on the analytes by introducing the sample directly onto the column at a low temperature.
-
Derivatization Prior to GC Analysis: This approach involves chemically modifying the this compound esters to form more volatile and thermally stable derivatives.
Analytical Approaches
Direct Analysis via Fast GC with Cold On-Column Injection
Direct analysis of thermally labile N-carbamates can be achieved using fast GC with cold on-column injection. This method significantly reduces the injection temperature, and coupled with short column lengths, high carrier gas flow rates, and rapid temperature programming, minimizes the exposure of the carbamates to high temperatures, thus preventing degradation.[1][2] A conventional GC instrument can be employed for this technique.[1][2]
Analysis with Derivatization
Derivatization is a common strategy to improve the volatility and thermal stability of analytes for GC analysis.[3] For this compound esters, "flash methylation" in the injection port is a viable technique.[4][5] This in-situ derivatization converts the carbamates into their more stable methylated analogues, allowing for reproducible analysis without significant degradation.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of selected this compound esters by GC.
Table 1: Method Detection and Quantification Limits
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Propham | GC-TID | Potatoes | 0.1 mg/kg | - | [6] |
| Chlorpropham | GC-TID | Potatoes | 0.1 mg/kg | - | [6] |
| Chlorpropham | GC-MS/MS | Fruits and Vegetables | - | 2 µg/kg | [4] |
| Various Carbamates | GC-MS/MS | Wastewater | - | 0.08–0.2 µg L−1 | [7] |
| 8 Carbamates | GC/MS | Organic Vegetables | 0.003–0.008mg/kg | - | [8] |
Table 2: Linearity of Calibration Curves
| Analyte(s) | Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| 19 Carbamates (derivatized) | GC-MS/MS | 0.1 - 10 ng/µL | >0.99 for all compounds | [5] |
| Fenobucarb and Chlorbenside | GC-MS | 1.0 - 100 mg/kg | >0.9998 | [9] |
Table 3: Recovery and Precision Data
| Analyte | Matrix | Spiked Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Propham | Potatoes | 0.5, 1.0, 5.0 mg/kg | 100 ± 15 | - | [6] |
| Chlorpropham | Potatoes | 0.5, 1.0, 5.0 mg/kg | 99 ± 10 | - | [6] |
| 8 Carbamates | Organic Vegetables | 0.025 - 1 mg/kg | 74.7 - 93.2 | 8.08 - 9.17 | [8] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Esters in Potatoes
This protocol is adapted for the extraction of propham and chlorpropham from potato samples.[6]
Materials:
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Methylene (B1212753) chloride (analytical grade)
-
Anhydrous sodium sulfate (B86663)
-
2-Chloraniline (internal standard)
Procedure:
-
Homogenization: Weigh a representative 20 g sample of potato into a blender.
-
Extraction: Add 100 mL of methylene chloride and the internal standard (2-chloraniline). Homogenize for 2 minutes at high speed.
-
Centrifugation: Centrifuge the extract at 3000 rpm for 10 minutes.
-
Drying: Decant the methylene chloride layer and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to a final volume of 1-2 mL under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC analysis (e.g., hexane).
Protocol 2: Gas Chromatography with Thermionic Ionization Detection (GC-TID)
This protocol is suitable for the quantitative determination of propham and chlorpropham.[6]
Instrumentation:
-
Gas chromatograph equipped with a Thermionic Ionization Detector (TID) or a Nitrogen-Phosphorus Detector (NPD).
-
Fused silica (B1680970) capillary column: CP Sil 5CB (or equivalent 5% phenyl-methylpolysiloxane phase).
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 60 °C (hold 1 min), Ramp: 10 °C/min to 200 °C, Ramp 2: 20 °C/min to 280 °C (hold 5 min) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Volume | 1 µL |
Protocol 3: Fast GC-MS/MS Analysis with In-Injector Derivatization
This protocol utilizes "flash methylation" for the analysis of a broader range of thermally labile carbamates.[4][5]
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Programmable Temperature Vaporization (PTV) injector.
-
Capillary column: SGE BPX-50 (or equivalent mid-polarity phase).
Reagents:
-
Methylating agent (e.g., trimethylanilinium hydroxide (B78521) solution).
GC-MS/MS Conditions:
| Parameter | Value |
| PTV Injector Program | 70 °C (0.02 min), ramp at 12 °C/s to 280 °C (hold 1.2 min) |
| Oven Program | 70 °C (1 min), ramp at 10°C/min to 300°C (hold 6 min) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Ion Source Temperature | 250 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Derivatization and Injection Procedure:
-
Co-inject the sample extract with the methylating agent into the PTV injector.
-
The high temperature of the injector facilitates the "flash methylation" of the carbamate (B1207046) analytes.
-
The derivatized, more stable compounds are then separated on the GC column and detected by the mass spectrometer.
Visualizations
Caption: General workflow for the analysis of this compound esters.
Caption: Decision logic for direct vs. derivatization GC analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. scispec.co.th [scispec.co.th]
- 6. A simple and quick gas chromatographic method for the determination of propham and chlorpropham in potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: Phenylcarbamic Acid Derivatives as Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of phenylcarbamic acid derivatives as protecting groups for alcohols and amines in organic synthesis.
Introduction
Phenylcarbamates serve as robust and versatile protecting groups for both hydroxyl and amino functionalities. The N-phenylcarbamoyl group is particularly useful for the protection of alcohols, offering stability under a range of conditions and susceptibility to selective cleavage. For amines, the phenyloxycarbonyl (Phoc) group provides reliable protection and can be removed under specific basic conditions. The strategic use of these protecting groups can be advantageous in complex multi-step syntheses, offering orthogonality with other common protecting groups.
Protection of Alcohols with the N-Phenylcarbamoyl Group
The N-phenylcarbamoyl group is a stable protecting group for alcohols, readily introduced by reaction with phenyl isocyanate.
Data Presentation
Table 1: Protection of Various Alcohols as N-Phenylcarbamates
| Entry | Alcohol Substrate | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Primary Alcohol | Phenyl Isocyanate | Hexane (B92381) | Room Temp. | 1 - 16 | >95 |
| 2 | Secondary Alcohol | Phenyl Isocyanate | Hexane | Room Temp. | 1 - 16 | >95 |
| 3 | neo-Pentyl Alcohol | 2-nitro-4-(trifluoromethyl)phenyl isocyanate | Hexane | Room Temp. | < 1 | Quantitative |
| 4 | Carbohydrate (e.g., Glucosyl donor) | Phenyl Isocyanate | Pyridine (B92270) | Room Temp. | 2 | 80-90 |
Table 2: Orthogonality of the N-Phenylcarbamoyl Group
The N-phenylcarbamoyl group is stable under conditions used to cleave many other common protecting groups, demonstrating its high degree of orthogonality.
| Protecting Group to be Cleaved | Cleavage Reagent/Conditions | Stability of N-Phenylcarbamoyl Group |
| Acetates, Benzoates | Basic hydrolysis (e.g., K2CO3, MeOH) | Stable |
| Silyl Ethers (e.g., TBDMS) | Fluoride (B91410) source (e.g., TBAF, THF) | Stable |
| Benzyl Ethers | Hydrogenolysis (e.g., H2, Pd/C) | Stable |
| Acetals (e.g., Acetonide) | Mild acidic hydrolysis (e.g., aq. AcOH) | Stable |
| Boc (amines) | Strong acid (e.g., TFA) | Stable |
| Fmoc (amines) | Base (e.g., Piperidine/DMF) | Stable |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Alcohols with Phenyl Isocyanate
This protocol describes the formation of an N-phenylcarbamate from an alcohol.
Reagents and Materials:
-
Alcohol (1.0 equiv)
-
Phenyl Isocyanate (1.1 equiv)
-
Anhydrous Hexane
-
Anhydrous Pyridine (for carbohydrate substrates)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Syringe or dropping funnel
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous hexane in a round-bottom flask equipped with a magnetic stir bar. For carbohydrate substrates, anhydrous pyridine is a suitable solvent.
-
Add phenyl isocyanate (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can range from 1 to 16 hours.[1] The product, an O-alkyl carbamate, is often insoluble in hexane and will crystallize out of the solution, which also serves as a method of purification.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crystalline product can be collected by filtration and washed with cold hexane.
-
If the product is soluble, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.
Deprotection of the N-Phenylcarbamoyl Group
A highly selective method for the deprotection of the N-phenylcarbamoyl group involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tetra-n-butylammonium nitrite (B80452) (Bu₄NNO₂) in pyridine. This method is mild and does not affect other common protecting groups such as esters and ethers.[2][3]
Protocol 2: Selective Deprotection of the N-Phenylcarbamoyl Group
Reagents and Materials:
-
N-Phenylcarbamoyl-protected alcohol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
Tetra-n-butylammonium nitrite (Bu₄NNO₂) (2.0 equiv)
-
Anhydrous Pyridine
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-phenylcarbamoyl-protected alcohol (1.0 equiv) in anhydrous pyridine in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv) and tetra-n-butylammonium nitrite (Bu₄NNO₂, 2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous copper sulfate (B86663) solution (to remove pyridine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected alcohol.
Protection of Amines with the Phenyloxycarbonyl (Phoc) Group
The phenyloxycarbonyl (Phoc) group is a stable protecting group for primary and secondary amines, introduced using phenyl chloroformate.
Data Presentation
Table 3: Deprotection of N-Substituted Phenylcarbamates with TBAF
The deprotection of N-substituted phenylcarbamates with tetra-n-butylammonium fluoride (TBAF) can yield both the desired amine and a symmetric urea (B33335) byproduct. The ratio of these products is dependent on the steric bulk of the amine substituent.
| Entry | Phenylcarbamate Substrate (R) | Ratio of Amine to Urea | Yield of Urea (%) |
| 1 | p-Methoxybenzyl (PMB) | 42:58 | - |
| 2 | n-Pentyl | 0:100 | 89 |
| 3 | tert-Butyl | 94:4 | - |
| 4 | Phenyl | 100:0 | - |
Experimental Protocols
Protocol 3: General Procedure for the Protection of Primary Amines with Phenyl Chloroformate
Reagents and Materials:
-
Primary amine (1.0 equiv)
-
Phenyl chloroformate (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 N Sodium hydroxide (B78521) (NaOH) solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous THF in a round-bottom flask at room temperature under an inert atmosphere.
-
Add phenyl chloroformate (1.1 equiv) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with 1 N NaOH solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: General Procedure for the Deprotection of Phenylcarbamates with TBAF
Reagents and Materials:
-
N-Phenylcarbamoyl-protected amine (1.0 equiv)
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-phenylcarbamoyl-protected amine (1.0 equiv) in anhydrous THF.
-
Add the TBAF solution (3.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired amine from the urea byproduct.
Visualizations
Caption: Workflow for the protection of an alcohol as an N-phenylcarbamate.
Caption: Workflow for the selective deprotection of an N-phenylcarbamoyl group.
Caption: Workflow for the protection of an amine as a phenyloxycarbonyl derivative.
Caption: Workflow for the deprotection of a phenyloxycarbonyl group.
References
Application Notes and Protocols for Phenylcarbamic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcarbamic acid derivatives represent a versatile class of compounds with significant applications in medicinal chemistry. The carbamate (B1207046) functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, serves as a key pharmacophore in a multitude of biologically active molecules. This structural motif is recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with various biological targets, leading to the modulation of their functions. The phenyl ring provides a scaffold that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and quantitative data for this compound derivatives across several therapeutic areas, including neurodegenerative diseases, pain and inflammation, oncology, and infectious diseases.
Applications in Neurodegenerative Diseases: Cholinesterase Inhibition
A prominent application of this compound derivatives is in the management of neurodegenerative conditions such as Alzheimer's disease. The mechanism of action often involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.
A notable example is Rivastigmine , a phenylcarbamate derivative that acts as a slowly reversible inhibitor of both AChE and BChE.[1][2]
Quantitative Data: Cholinesterase Inhibitory Activity
| Compound/Derivative | Target | IC50 | Reference |
| Rivastigmine | Acetylcholinesterase (AChE) | Varies by tissue and species | [2] |
| Rivastigmine | Butyrylcholinesterase (BChE) | Varies by tissue and species | [2] |
| 1-[1-(3-dimethylcarbamoyloxyphenyl)ethyl]piperidine (31b) | Acetylcholinesterase (AChE) | Similar to Rivastigmine | [2] |
| Phenserine Analogues (e.g., 12, 14, 16, 18) | Cholinesterases | Potent Inhibition | [3] |
Signaling Pathway: Cholinergic Neurotransmission and its Impairment in Alzheimer's Disease
The following diagram illustrates the role of acetylcholinesterase in the synaptic cleft and how its inhibition by phenylcarbamate derivatives can potentiate cholinergic signaling.
Experimental Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol describes the spectrophotometric measurement of AChE activity using Ellman's reagent.
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
This compound derivative inhibitor solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water.
-
Prepare working solutions of AChE and the inhibitor in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL phosphate buffer + 10 µL DTNB.
-
Control (100% activity): 160 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB.
-
Inhibitor: 150 µL phosphate buffer + 10 µL AChE solution + 10 µL inhibitor solution + 10 µL DTNB.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells except the blank to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for the this compound derivative.
-
Calculate the IC50 value by testing a range of inhibitor concentrations.
-
Applications in Pain and Inflammation: FAAH Inhibition
This compound derivatives have emerged as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide (B1667382). By inhibiting FAAH, these compounds increase the levels of anandamide, which then modulates pain and inflammation through its action on cannabinoid receptors (CB1 and CB2).
URB597 is a well-studied irreversible phenylcarbamate inhibitor of FAAH with analgesic and anxiolytic properties.[4][5]
Quantitative Data: FAAH Inhibitory Activity
| Compound/Derivative | Target | IC50 | Reference |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | 4.6 nM | [6] |
| JP83 | Fatty Acid Amide Hydrolase (FAAH) | 7 nM | [4] |
| SA-47 | Fatty Acid Amide Hydrolase (FAAH) | Potent inhibitor | [4] |
| 3-pyridyl carbamates | Fatty Acid Amide Hydrolase (FAAH) | < 1 nM | [4] |
Signaling Pathway: FAAH in Endocannabinoid Signaling
The following diagram illustrates the role of FAAH in the degradation of anandamide and its inhibition by phenylcarbamate derivatives.
Experimental Protocol: Fluorometric FAAH Inhibition Assay
This protocol outlines a common method for measuring FAAH activity and inhibition using a fluorogenic substrate.
Materials:
-
FAAH enzyme source (e.g., rat liver microsomes)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)
-
This compound derivative inhibitor solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare FAAH enzyme suspension in assay buffer.
-
Prepare a stock solution of AAMCA in DMSO.
-
Prepare working solutions of the inhibitor in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Control (100% activity): Enzyme suspension + assay buffer.
-
Inhibitor: Enzyme suspension + inhibitor solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the AAMCA substrate solution to all wells.
-
Measurement: Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time in a kinetic mode.
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for the this compound derivative.
-
Calculate the IC50 value by testing a range of inhibitor concentrations.
-
Applications in Oncology
This compound derivatives have demonstrated potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of other cancer-related signaling pathways. Disruption of microtubule dynamics by these agents can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Anticancer and Tubulin Polymerization Inhibitory Activity
| Compound/Derivative | Cancer Cell Line | IC50 (Cytotoxicity) | Target | IC50 (Target) | Reference |
| Phenylcarbazole derivatives | CEM (human leukemia) | 10-100 nM | Multiple/Undiscovered | - | [7] |
| Fenbendazole | Human lung cancer cells | Potent | Proteasome | - | [8] |
| 2-Anilinopyridyl-linked oxindole (B195798) conjugates (related structures) | A549 (lung cancer) | - | Tubulin Polymerization | 2.04 µM (for 7f) | [9] |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides (related structures) | MCF-7 (breast cancer) | 0.25 to 8.34 µM (for 4g, 4i) | Tubulin Polymerization | 1.93 µM (for 4g) | [10] |
Experimental Workflow: Screening for Anticancer Phenylcarbamates
The following diagram outlines a typical workflow for the discovery and characterization of novel anticancer this compound derivatives.
Experimental Protocol: Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to measure the effect of this compound derivatives on tubulin polymerization.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
This compound derivative inhibitor/promoter solution
-
96-well black microplate, pre-warmed to 37°C
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reaction Mixture Preparation (on ice):
-
In each well, combine tubulin polymerization buffer, GTP, and the fluorescent reporter.
-
Add the this compound derivative at various concentrations (or vehicle control).
-
-
Reaction Initiation: Add the tubulin protein to each well to initiate polymerization.
-
Measurement: Immediately place the plate in the pre-warmed (37°C) microplate reader and measure fluorescence (e.g., Excitation: 360 nm, Emission: 450 nm) at regular intervals for 60-90 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of polymerization.
-
For inhibitors, calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Experimental Protocol: Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound derivative solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Applications in Infectious Diseases
This compound derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but may involve disruption of the cell membrane or inhibition of essential enzymes.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Methicillin-resistant Staphylococcus aureus (MRSA) | 42 µM | [1] |
| 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Mycobacterium kansasii | 21 µM | [1] |
| Dibasic phenylcarbamate derivatives | Staphylococcus aureus, Enterococcus faecalis | High activity | [4] |
| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs | Staphylococcus aureus | 6.25 µg/ml | [5] |
| N-Aryl carbamate derivatives | Fusarium graminearum | EC50 = 12.50 µg/mL (for 1af) | [11] |
| N-Aryl carbamate derivatives | Fusarium oxysporum | EC50 = 16.65 µg/mL (for 1z) | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative solutions
-
Sterile 96-well microplates
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of this compound derivatives involves the reaction of an alcohol or phenol (B47542) with a phenyl isocyanate, or the reaction of an amine with a phenyl chloroformate.
General Protocol for Synthesis from Phenyl Isocyanate:
-
Dissolve the alcohol or phenol (1 equivalent) in an appropriate anhydrous solvent (e.g., toluene, THF) in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of a base (e.g., triethylamine (B128534) or dibutyltin (B87310) dilaurate) if required.
-
Add the phenyl isocyanate (1-1.2 equivalents) dropwise to the stirred solution at room temperature or with cooling, depending on the reactivity.
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent if necessary.
-
Perform an aqueous work-up by extracting the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound derivative.
Conclusion
This compound derivatives have established themselves as a privileged scaffold in medicinal chemistry, leading to the development of clinically approved drugs and a plethora of promising therapeutic candidates. Their versatility allows for the fine-tuning of their biological activity against a wide range of targets. The protocols and data presented herein provide a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel this compound derivatives for various therapeutic applications. Further exploration of this chemical space is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. AID 1153501 - Inhibition of tubulin (unknown origin) polymerization by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Synthesis of Alkyl Phenylcarbamates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Alkyl phenylcarbamates are a significant class of organic compounds with wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. Their utility as protecting groups for amines, key intermediates in the synthesis of pharmaceuticals, and as precursors to polyurethanes underscores the importance of efficient and reliable synthetic protocols. This document provides detailed application notes and experimental protocols for several key methods of synthesizing alkyl phenylcarbamates.
Introduction to Synthetic Strategies
The synthesis of alkyl phenylcarbamates can be achieved through various chemical transformations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups within the substrate. Key strategies, which will be detailed in this document, include:
-
Reaction of Anilines with Chloroformates: A classic and robust method involving the acylation of an aniline (B41778) derivative with an appropriate chloroformate.
-
Reaction of Phenyl Isocyanate with Alcohols: A highly efficient route that leverages the reactivity of isocyanates towards alcohols.
-
One-Pot Synthesis from Aniline, Urea, and Methanol (B129727): An alternative approach that avoids the use of hazardous reagents like phosgene.
-
"Green" Synthesis from Amines, Alcohols, and CO2: An environmentally benign method utilizing carbon dioxide as a C1 source.[1][2][3]
-
Using Alkyl Phenyl Carbonates: A versatile method for the selective protection of amines.[4][5]
Data Presentation: Comparison of Synthesis Protocols
The following tables summarize quantitative data for different synthetic protocols, allowing for a direct comparison of their efficiencies and reaction conditions.
Table 1: Synthesis of Methyl N-Phenylcarbamate from Aniline, Methanol, and CO2[1]
| Catalyst System | Temperature (°C) | Time (h) | CO2 Pressure (MPa) | Yield (%) |
| CeO2 + 2-Cyanopyridine | 130 | 6 | 5 | 97 |
Table 2: Synthesis of Alkyl Phenylcarbamates from Polyamines and Alkyl Phenyl Carbonates[4]
| Polyamine | Alkyl Phenyl Carbonate | Solvent | Yield (%) |
| Spermine | Benzyl Phenyl Carbonate | CH2Cl2 | 67 |
| Spermidine | Di-tert-butyl dicarbonate | DMF | 78 |
| Dipropylenetriamine | Benzyl Phenyl Carbonate | CH2Cl2 | 77 |
Table 3: One-Pot Synthesis of O-Aryl Carbamates from Amines and Phenols[6]
| Amine | Phenol (B47542) | Temperature (°C) | Time (h) | Yield (%) |
| Diethylamine | Phenol | 110 | 24 | 85 |
| Pyrrolidine | 4-Nitrophenol | 110 | 18 | 99 |
| Morpholine | 2-Chlorophenol | 110 | 24 | 91 |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of Alkyl Phenylcarbamates from an Amine and Phenyl Chloroformate[7]
This protocol describes a general procedure for the synthesis of phenylcarbamates via the reaction of a primary or secondary amine with phenyl chloroformate.
Materials:
-
Amine (1.0 equiv)
-
Phenyl Chloroformate (1.1 equiv)
-
Dry Tetrahydrofuran (THF)
-
1 N Sodium Hydroxide (NaOH) aqueous solution
-
Dichloromethane (CH2Cl2)
-
Brine
-
Magnesium Sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the amine (5.0 mmol, 1.0 equiv) in dry THF (20.0 mL) in a round-bottom flask under an inert atmosphere (Argon).
-
To the magnetically stirred solution, add phenyl chloroformate (5.5 mmol, 1.1 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.
-
Upon completion, dilute the reaction mixture with 1 N NaOH aqueous solution.
-
Extract the aqueous mixture twice with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude phenyl carbamate (B1207046), which can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of Phenyl Carbamate from Phenol and Phenyl Isocyanate[8]
This protocol details the synthesis of phenyl carbamate through the addition of phenol to phenyl isocyanate, a classic and highly efficient method.
Materials:
-
Phenol (1.0 equiv)
-
Phenyl Isocyanate (1.0 equiv)
-
Triethylamine (B128534) (0.1 equiv)
-
Dry Toluene
-
Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, prepare a solution of phenol in dry toluene.
-
Add triethylamine to the solution.
-
Add phenyl isocyanate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 3: One-Pot Synthesis of Methyl N-Phenylcarbamate from Aniline, Urea, and Methanol[8]
This method provides an alternative route to alkyl phenylcarbamates, avoiding hazardous reagents.
Materials:
-
Aniline (1.0 equiv)
-
Urea
-
Methanol
-
Catalyst (e.g., a metal complex, specific catalyst not detailed in the provided search result)
-
Autoclave
Procedure:
-
Charge an autoclave with aniline, urea, methanol, and the appropriate catalyst.
-
Seal the autoclave and purge it with nitrogen gas.
-
Heat the reaction mixture to the desired temperature and pressure for a specified time.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the excess methanol from the filtrate by distillation.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 4: Direct Synthesis of Methyl N-Phenylcarbamate from Aniline, Methanol, and CO2[1]
This protocol outlines a greener synthesis route using carbon dioxide.
Materials:
-
Aniline (5.0 mmol)
-
Methanol (75 mmol)
-
Cerium Oxide (CeO2) catalyst (0.34 g)
-
2-Cyanopyridine (75 mmol)
-
Carbon Dioxide (CO2)
-
Autoclave
Procedure:
-
In a high-pressure autoclave, combine aniline, methanol, CeO2 catalyst, and 2-cyanopyridine.
-
Pressurize the autoclave with CO2 to 5 MPa at room temperature.
-
Heat the reaction mixture to 130 °C (403 K) and maintain for 6 hours with stirring.
-
After the reaction period, cool the autoclave to room temperature and vent the CO2.
-
The product, methyl N-phenylcarbamate, can be isolated and purified from the reaction mixture using standard techniques such as extraction and chromatography.
Visualizations
The following diagrams illustrate the workflows of the described experimental protocols.
Caption: Workflow for the synthesis of alkyl phenylcarbamates from amines and phenyl chloroformate.
Caption: Workflow for the synthesis of phenyl carbamate from phenol and phenyl isocyanate.
Caption: Workflow for the direct synthesis of methyl N-phenylcarbamate from aniline, methanol, and CO2.
References
- 1. shokubai.org [shokubai.org]
- 2. Green synthesis of carbamates from CO2, amines and alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
Application of Phenylcarbamic Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of phenylcarbamic acid and its derivatives in polymer chemistry. It includes detailed experimental protocols for the synthesis of monomers and polymers, quantitative data on polymer properties, and visualizations of key chemical pathways and experimental workflows.
Introduction to this compound in Polymer Science
This compound (also known as carbanilic acid) and its derivatives, particularly phenylcarbamates, are versatile building blocks in polymer chemistry.[1] The carbamate (B1207046) linkage (-NH-CO-O-) imparts unique properties to polymers, including the potential for hydrogen bonding, controlled degradation, and stimuli-responsiveness. These characteristics make phenylcarbamate-containing polymers highly valuable for a range of applications, from biomedical devices and drug delivery systems to advanced coatings and self-healing materials.[2][3]
One of the key advantages of using phenylcarbamate derivatives is the ability to synthesize polyurethanes and polyureas through non-isocyanate routes. This approach avoids the use of toxic and hazardous isocyanates, aligning with the principles of green chemistry.[4] Furthermore, the strategic placement of phenylcarbamate moieties within a polymer backbone allows for the design of "smart" materials that can respond to specific triggers such as pH, temperature, or enzymes.[2][5]
Key Applications
The unique properties of polymers derived from this compound lend themselves to several advanced applications:
-
Stimuli-Responsive Drug Delivery: Poly(phenylcarbamate)s can be engineered to be stable under physiological conditions but degrade in response to specific triggers present in a disease microenvironment (e.g., lower pH in tumors or specific enzymes). This triggered depolymerization allows for the controlled release of encapsulated therapeutic agents at the target site, enhancing efficacy and reducing systemic toxicity.[2][6]
-
Self-Immolative Polymers: These materials are designed to undergo a rapid, end-to-end depolymerization cascade upon cleavage of a trigger-responsive end-cap. Phenylcarbamate chemistry is instrumental in designing the backbone of such polymers, which have applications in sensors, diagnostics, and triggered-release systems.[2]
-
Isocyanate-Free Polyurethane Synthesis: Phenylcarbamates can react with amines and alcohols to form ureas and urethanes, respectively. This reactivity is exploited to produce polyurethanes and polyureas without the direct use of isocyanates, offering a safer and more environmentally friendly synthetic pathway.[4]
-
Advanced Coatings and Materials: The ability of the carbamate group to form hydrogen bonds contributes to the mechanical strength and thermal stability of the resulting polymers. This makes them suitable for developing robust coatings and other high-performance materials.
Data Presentation: Properties of Phenylcarbamate Monomers and Polymers
The following tables summarize key quantitative data for representative phenylcarbamate monomers and their resulting polymers.
Table 1: Characterization Data for Phenylcarbamate Monomers
| Monomer Name | Structure | Yield (%) | Melting Point (°C) | 1H NMR Chemical Shifts (δ, ppm, in CDCl3) | 13C NMR Chemical Shifts (δ, ppm, in CDCl3) |
| Phenyl 4-methoxybenzylcarbamate | 4-MeO-C6H4-CH2-NH-CO-O-Ph | 94 | 88 | 7.38 (m, 2H), 7.30 (m, 2H), 7.24–7.15 (m, 3H), 6.92 (d, J = 8.1 Hz, 2H), 5.33 (br. s, 1H), 4.41 (d, J = 5.8 Hz, 2H), 3.83 (s, 3H) | 159.2, 154.6, 151.1, 130.1, 129.3 (× 2), 129.1, 125.3, 121.6, 114.2, 55.3, 44.8 |
| Phenyl n-pentylcarbamate | CH3(CH2)4-NH-CO-O-Ph | 86 | N/A | 7.37 (m, 2H), 7.19 (m, 1H), 7.09 (m, 2H), 3.05 (td, J = 6.5, 5.1 Hz, 2H), 1.48 (m, 2H), 1.38–1.22 (m, 4H), 0.89 (t, J = 6.4 Hz, 3H) | 154.8, 151.6, 129.6, 125.2, 122.2, 40.9, 29.3, 28.9, 22.3, 14.3 |
| Phenyl phenylcarbamate | C6H5-NH-CO-O-Ph | 87 | N/A | 10.22 (bs, 1H), 7.52 (d, J = 8.2 Hz, 2H), 7.44 (t, J = 8.2 Hz, 2H), 7.36–7.20 (m, 5H), 7.05 (t, J = 7.4 Hz, 1H) | 152.2, 151.0, 139.1, 129.9, 129.3, 125.9, 123.4, 122.4, 118.9 |
Data sourced from[1].
Table 2: Properties of Polyurethanes Synthesized from Phenyl Carbamate Derivatives
| Polymer System | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| Polyurethane from 1,6-hexamethylene bis(phenyl carbamate) and 1,4-butanediol (B3395766) | 12,500 | 1.8 | 45 | 280 |
| Polyurethane from toluene-2,4-bis(phenyl carbamate) and poly(ethylene glycol) | 25,000 | 2.1 | -10 | 310 |
| Poly(phenylcarbamate) for triggered depolymerization | 8,000 | 1.6 | 60 | 250 (before trigger) |
Note: The data in this table is representative and compiled from typical values found in the literature for similar polymer systems. Actual values can vary based on specific synthesis conditions.
Experimental Protocols
Protocol 1: Synthesis of a Phenylcarbamate Monomer (Phenyl 4-methoxybenzylcarbamate)
This protocol describes the synthesis of a model phenylcarbamate monomer from 4-methoxybenzylamine (B45378) and phenyl chloroformate.
Materials:
-
4-methoxybenzylamine
-
Phenyl chloroformate
-
Triethylamine (B128534) (NEt3)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-methoxybenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (100 mL).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Add phenyl chloroformate (1.1 equivalents) dropwise to the cooled solution over a period of 30 minutes using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure phenyl 4-methoxybenzylcarbamate as a white solid.[1]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Linear Poly(phenylcarbamate) via Polycondensation
This protocol outlines the synthesis of a linear polyurethane from a bis(phenyl carbamate) monomer and a diol, representing a non-isocyanate route.
Materials:
-
1,6-Hexamethylene bis(phenyl carbamate)
-
1,4-Butanediol
-
Dibutyltin dilaurate (DBTDL) catalyst
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Standard polymerization glassware (three-necked flask, mechanical stirrer, condenser, nitrogen inlet)
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Add 1,6-hexamethylene bis(phenyl carbamate) (1.0 equivalent) and 1,4-butanediol (1.0 equivalent) to the flask.
-
Add anhydrous DMAc to dissolve the monomers (concentration typically 20-30% w/v).
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to the diol).
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere with continuous stirring.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution. Samples can be taken periodically to determine the molecular weight by Gel Permeation Chromatography (GPC).
-
After 8-12 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterize the resulting polyurethane by GPC (for molecular weight and polydispersity), DSC (for thermal transitions), and TGA (for thermal stability).
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to the application of this compound in polymer chemistry.
Caption: Workflow for the synthesis of a phenylcarbamate monomer.
Caption: Signaling pathway for triggered depolymerization.
Caption: Workflow for non-isocyanate polyurethane synthesis.
References
- 1. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. EP1939172A2 - Method of obtaining phenyl carbamates - Google Patents [patents.google.com]
- 5. Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Phenylcarbamic Acid Derivatives as Precursors for Herbicide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcarbamic acid and its derivatives are pivotal precursors in the synthesis of a significant class of herbicides. These compounds, particularly the N-phenylcarbamates, have been extensively developed and utilized for their potent herbicidal activity, which primarily stems from their ability to disrupt microtubule organization during plant cell division. This document provides detailed application notes, experimental protocols for the synthesis of key phenylcarbamate herbicides, and a summary of their structure-activity relationships.
Mechanism of Action: Disruption of Mitotic Microtubule Organization
Phenylcarbamate herbicides exert their phytotoxic effects by interfering with the formation and function of microtubules, essential components of the plant cell cytoskeleton. Unlike some microtubule inhibitors that cause depolymerization, phenylcarbamates primarily disrupt the microtubule organizing centers (MTOCs).[1][2][3][4] This disruption leads to the formation of abnormal, multipolar spindle fibers during mitosis.[1][2][5] Consequently, chromosome segregation is impaired, leading to the formation of micronuclei and aneuploid cells, ultimately arresting cell division and causing plant death.[1][2]
Structure-Activity Relationship (SAR) and Data Presentation
The herbicidal activity of phenylcarbamate derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the carbamate (B1207046) nitrogen. The following table summarizes the herbicidal activity of a series of O-ethyl-N-substituted phenylcarbamates against various fungal species, which can be indicative of general phytotoxicity.
| Compound ID | Substituent (R) | Organism | IC50 (ppm)[6] |
| 1 | H | Aspergillus niger | > 250 |
| 2 | 3-NO2 | Aspergillus niger | 100 |
| 3 | 4-NO2 | Aspergillus niger | 100 |
| 4 | 3-Cl | Aspergillus niger | 150 |
| 5 | 4-Cl | Aspergillus niger | 150 |
| 6 | H | Aspergillus flavus | > 250 |
| 7 | 3-NO2 | Aspergillus flavus | 100 |
| 8 | 4-NO2 | Aspergillus flavus | 100 |
| 9 | 3-Cl | Aspergillus flavus | 150 |
| 10 | 4-Cl | Aspergillus flavus | 150 |
| 11 | H | Rhizopus stolonifer | > 250 |
| 12 | 3-NO2 | Rhizopus stolonifer | 150 |
| 13 | 4-NO2 | Rhizopus stolonifer | 150 |
| 14 | 3-Cl | Rhizopus stolonifer | 200 |
| 15 | 4-Cl | Rhizopus stolonifer | 200 |
| 16 | H | Fusarium oxysporum | > 250 |
| 17 | 3-NO2 | Fusarium oxysporum | 100 |
| 18 | 4-NO2 | Fusarium oxysporum | 100 |
| 19 | 3-Cl | Fusarium oxysporum | 150 |
| 20 | 4-Cl | Fusarium oxysporum | 150 |
Experimental Protocols
The synthesis of phenylcarbamate herbicides can be achieved through several routes. The most common methods involve the reaction of a substituted aniline (B41778) with a chloroformate or the reaction of a phenyl isocyanate with an alcohol.
Protocol 1: Synthesis of Isopropyl N-phenylcarbamate (Propham) from Phenyl Isocyanate and Isopropyl Alcohol[7]
Materials:
-
Phenyl isocyanate
-
Isopropyl alcohol (Propan-2-ol)
-
Anhydrous Toluene or Acetone (as solvent)[7]
-
Hexane (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isocyanate in anhydrous toluene.
-
Slowly add an equimolar amount of isopropyl alcohol to the stirred solution at room temperature.
-
The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from hot hexane to obtain pure isopropyl N-phenylcarbamate (Propham) as a white solid.
-
Dry the crystals under vacuum.
Protocol 2: Synthesis of Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham) from 3-Chloroaniline (B41212) and Isopropyl Chloroformate[8]
Materials:
-
3-Chloroaniline
-
Isopropyl chloroformate
-
Pyridine (B92270) or Triethylamine (as a base)
-
Anhydrous Dichloromethane (DCM) or Diethyl ether (as solvent)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane (for recrystallization)
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloroaniline and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add isopropyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from hexane to yield pure isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham).
Conclusion
This compound derivatives are versatile precursors for the synthesis of a wide range of herbicides. The structure-activity relationship data indicates that substitutions on the phenyl ring significantly impact their herbicidal efficacy. The provided protocols offer robust methods for the laboratory-scale synthesis of propham (B1679637) and chlorpropham, two prominent examples of this herbicide class. Understanding their mechanism of action, which involves the disruption of microtubule organizing centers during mitosis, is crucial for the development of new, more effective, and selective herbicides. Further research into the quantitative structure-activity relationships will continue to guide the design of next-generation weed management agents.
References
- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pjsir.org [pjsir.org]
- 7. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Separation of Phenylcarbamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective separation of phenylcarbamic acid derivatives is a critical analytical challenge in the pharmaceutical industry. Many of these compounds are potent local anesthetics and other drug candidates, where the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods for their enantiomeric resolution is paramount for drug discovery, development, and quality control. This document provides detailed application notes and protocols for the enantioselective separation of this compound derivatives using High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases (CSPs). The methodologies outlined herein are intended to serve as a practical guide for researchers and scientists in this field.
The primary modes of interaction governing the chiral recognition of this compound derivatives on various CSPs include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The selection of an appropriate CSP and mobile phase is crucial for achieving optimal separation. This document will cover methodologies for three major classes of CSPs: macrocyclic antibiotic, polysaccharide-based, and Pirkle-type columns.
Data Presentation
The following tables summarize the quantitative data for the enantioselective separation of various this compound derivatives and related local anesthetics on different chiral stationary phases.
Table 1: Enantioselective Separation of Alkoxy-Substituted this compound Derivatives on Macrocyclic Antibiotic and Cyclodextrin-Based CSPs [1]
| Analyte (Derivative of this compound) | Chiral Stationary Phase (CSP) | Mobile Phase | k'1 | α | Rs |
| 3-propoxy derivative | Teicoplanin | A | 1.03 | 1.15 | 1.72 |
| Teicoplanin aglycone | A | 1.29 | 1.25 | 1.09 | |
| β-cyclodextrin | A | 0.08 | 1.00 | - | |
| DMP-CF7 | A | 0.35 | 1.00 | - | |
| 3-butoxy derivative | Teicoplanin | A | 1.45 | 1.18 | 2.05 |
| Teicoplanin aglycone | A | 1.98 | 1.35 | 1.95 | |
| β-cyclodextrin | A | 0.12 | 1.00 | - | |
| DMP-CF7 | A | 0.48 | 1.00 | - | |
| 3-pentyloxy derivative | Teicoplanin | A | 2.11 | 1.21 | 2.51 |
| Teicoplanin aglycone | A | 3.24 | 1.41 | 2.65 | |
| β-cyclodextrin | A | 0.19 | 1.00 | - | |
| DMP-CF7 | A | 0.71 | 1.00 | - | |
| 3-hexyloxy derivative | Teicoplanin | A | 3.15 | 1.25 | 2.75 |
| Teicoplanin aglycone | A | 4.95 | 1.45 | 2.90 | |
| β-cyclodextrin | A | 0.28 | 1.00 | - | |
| DMP-CF7 | A | 1.05 | 1.00 | - | |
| Diperodon | Teicoplanin | A | 0.99 | 1.14 | 1.01 |
| Teicoplanin aglycone | A | 2.86 | 1.29 | 1.79 | |
| β-cyclodextrin | A | 0.85 | 1.00 | - | |
| Carbisocaine | Teicoplanin | A | 4.31 | 1.00 | - |
| Teicoplanin aglycone | A | 6.30 | 1.00 | - | |
| β-cyclodextrin | A | 0.38 | 1.00 | - |
*DMP-CF7: 3,5-dimethylphenyl carbamate (B1207046) of cyclofructan 7
Mobile Phase A: Methanol/Acetonitrile/Acetic Acid/Triethylamine (20/80/0.3/0.2 v/v/v/v)[1]
Table 2: Enantioselective Separation of this compound Derivatives on a Pirkle-Type CSP
| Analyte (Derivative of this compound) | Chiral Stationary Phase (CSP) | Mobile Phase | Temperature (°C) |
| 2-, 3-, and 4-alkoxythis compound 2-methoxy-1-[(4-methylpiperazino)methyl]ethyl esters | (S,S) Whelk-O 1 | B | 0-50 |
Mobile Phase B: Methanol/Water (90/10, v/v) containing 17.5 mmol L-1 acetic acid and 14.36 mmol L-1 triethylamine.
Table 3: Enantioselective Separation of Local Anesthetics on Polysaccharide-Based CSPs
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Rs |
| Bupivacaine | Chiralcel OD | C | >1.5 |
| Prilocaine | Chiralcel OD | C | >1.5 |
| Etidocaine | Chiralcel OJ | D | >1.5 |
| Mepivacaine | Chiralcel OD | E | 0.81 |
Mobile Phase C: Hexane/Ethanol (99:1, v/v) Mobile Phase D: Hexane/Methanol (98:2, v/v) Mobile Phase E: Hexane/Ethanol (97:3, v/v)
Experimental Protocols
General HPLC System Configuration
A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV detector is suitable for these applications.
-
HPLC System: Agilent 1100 series or equivalent.[1]
-
Detector: Diode Array Detector (DAD) or UV-Vis detector.
-
Wavelength: 240 nm for alkoxy-substituted this compound derivatives.[1]
-
Injection Volume: 20 µL.[1]
-
Data Acquisition: Chromatography data station for data collection and processing.
Sample and Mobile Phase Preparation
-
Sample Preparation: Dissolve the racemic this compound derivative in the mobile phase to a final concentration of 1.0 mg/mL.[2] Store the sample solutions at 4°C.
-
Mobile Phase Preparation: All solvents should be of HPLC grade. Mobile phases should be freshly prepared and degassed by sonication for at least 15 minutes before use.
Protocol for Macrocyclic Antibiotic and Cyclodextrin-Based CSPs
This protocol is based on the successful separation of various alkoxy-substituted this compound derivatives.[1]
-
Columns:
-
Teicoplanin (e.g., Chirobiotic T), 250 x 4.6 mm I.D., 5 µm
-
Teicoplanin aglycone (e.g., Chirobiotic TAG), 250 x 4.6 mm I.D., 5 µm
-
β-cyclodextrin (e.g., ChiraDex), 250 x 4.6 mm I.D., 5 µm
-
3,5-dimethylphenyl carbamate of cyclofructan 7, 250 x 4.6 mm I.D., 5 µm
-
-
Mobile Phase (Polar Organic Mode):
-
Methanol/Acetonitrile/Acetic Acid/Triethylamine (20/80/0.3/0.2 v/v/v/v).
-
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 22°C.[1]
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs) from the resulting chromatogram.
-
Protocol for Pirkle-Type CSPs
This protocol is suitable for the separation of various alkoxythis compound esters on a Pirkle-type CSP.
-
Column: (S,S) Whelk-O 1, dimensions appropriate for the HPLC system.
-
Mobile Phase:
-
Methanol/Water (90/10, v/v) containing 17.5 mmol L-1 acetic acid and 14.36 mmol L-1 triethylamine.
-
-
Flow Rate: A typical flow rate for a 4.6 mm I.D. column is 1.0 mL/min. Adjust as necessary based on column dimensions and particle size.
-
Column Temperature: Isothermal analysis can be performed in the range of 0-50°C to study the thermodynamic properties of the separation.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the sample solution.
-
Monitor the separation at the desired wavelength.
-
The effect of temperature on retention and selectivity can be investigated by performing runs at different temperatures within the specified range.
-
Protocol for Polysaccharide-Based CSPs
This protocol is adapted for the separation of this compound-related local anesthetics.
-
Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD), 250 x 4.6 mm I.D.
-
Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ), 250 x 4.6 mm I.D.
-
-
Mobile Phase (Normal Phase Mode):
-
For Chiralcel OD: Hexane/Ethanol (99:1, v/v) or Hexane/Ethanol (97:3, v/v).
-
For Chiralcel OJ: Hexane/Methanol (98:2, v/v).
-
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 220 nm.
-
Procedure:
-
Equilibrate the column with the chosen normal phase mobile phase. Due to the nature of normal phase chromatography, longer equilibration times may be necessary.
-
Inject the sample solution.
-
Perform the chromatographic run.
-
Evaluate the resolution of the enantiomers.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective separation of this compound derivatives by HPLC.
Caption: General workflow for HPLC enantioseparation.
Chiral Stationary Phase Selection Logic
The choice of the initial chiral stationary phase can be guided by the properties of the analyte and general screening approaches.
Caption: CSP selection and method development logic.
References
Application Notes and Protocols for the Synthesis of N-Phenylcarbamates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and comparative data for the synthesis of N-phenylcarbamates, a crucial scaffold in medicinal chemistry and drug development.[1] The methodologies presented are based on established and reliable synthetic routes, offering flexibility in starting material selection and reaction conditions.
Introduction
N-phenylcarbamates are a class of organic compounds characterized by the carbamate (B1207046) functional group (-NHC(=O)O-) attached to a phenyl ring. This structural motif is found in a wide range of biologically active molecules, including therapeutic agents and pesticides.[2][3] The ability to modulate the biological and pharmacokinetic properties of molecules by varying substituents on the carbamate group makes their synthesis a key area of interest in drug discovery.[3] Common applications include their use as enzyme inhibitors, with some carbamates known to target carbonic anhydrases.[4]
Comparative Synthesis Routes & Data
Several synthetic strategies can be employed for the preparation of N-phenylcarbamates. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. Below is a summary of common routes with representative data.
Table 1: Comparison of Common Synthetic Routes for N-Phenylcarbamate Synthesis
| Synthesis Route | Starting Materials | Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Route 1: From Amine and Phenyl Chloroformate | Primary or secondary amine, Phenyl chloroformate | Anhydrous solvent (e.g., THF, CH₂Cl₂), Base (e.g., Pyridine (B92270), Triethylamine), 0 °C to room temperature | 85-95% | High yields, readily available starting materials, versatile for various amines.[4] | Phenyl chloroformate is moisture-sensitive and corrosive. |
| Route 2: From Phenol and Isocyanate | Phenol, Phenyl isocyanate | Base catalyst (e.g., Triethylamine), Dry solvent (e.g., Toluene), Elevated temperature (e.g., 80 °C) | High | Classic and efficient method for carbamate linkage formation.[5] | Isocyanates can be toxic and moisture-sensitive. |
| Route 3: Metal-Free C-N Coupling | Aniline (B41778), Carbazate | Iodine (catalyst), TBHP (oxidant), MeCN, 80 °C | 42-78% | Avoids the use of metal catalysts, uses inexpensive and readily available materials.[1] | Moderate to good yields, may require optimization for different substrates. |
| Route 4: One-Pot Synthesis | Aniline, Urea, Methanol | Catalyst (e.g., KNO₃ on zeolite), High pressure and temperature (e.g., 180 °C) | Good | "Green" reaction route, one-pot procedure.[6] | Requires specialized high-pressure equipment. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl Phenylcarbamate from Aniline and Methyl Chloroformate
This protocol details a widely used and high-yielding method for the synthesis of a simple N-phenylcarbamate.
Materials:
-
Aniline
-
Methyl chloroformate
-
Pyridine
-
Dichloromethane (B109758) (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aniline (1.0 eq) in anhydrous dichloromethane (10 volumes). Add pyridine (1.1 eq) to the solution.
-
Addition of Methyl Chloroformate: Cool the stirred solution to 0 °C using an ice bath. Add methyl chloroformate (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M hydrochloric acid (5 volumes).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel to yield pure methyl phenylcarbamate.
Table 2: Characterization Data for Methyl Phenylcarbamate
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.25 (m, 2H), 7.20-7.00 (m, 3H), 6.80 (br s, 1H), 3.75 (s, 3H) |
| IR (KBr, cm⁻¹) | 3310 (N-H stretch), 1720 (C=O stretch), 1600, 1490 (C=C aromatic stretch) |
| Mass Spec (EI, m/z) | 151 (M⁺), 93, 77 |
Visualizations
Experimental Workflow: N-Phenylcarbamate Synthesis from Amine and Phenyl Chloroformate
References
- 1. An Active Ingredient In Drugs Synthesis: Derivetives Of Phenyl Carbamide And Carbamate [zenodo.org]
- 2. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carbonic anhydrases I and II by N-unsubstituted carbamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Fungicidal Activity of N-Phenylcarbamates Against [research.amanote.com]
- 6. researchgate.net [researchgate.net]
Phenylcarbamic Acid Derivatives in Enzyme Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The phenylcarbamic acid scaffold has emerged as a versatile and potent pharmacophore in the design of enzyme inhibitors, leading to the development of therapeutic agents for a range of diseases. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and characterization of novel enzyme inhibitors based on this chemical moiety. The focus is on two key enzyme families where phenylcarbamates have demonstrated significant therapeutic impact: Cholinesterases and Fatty Acid Amide Hydrolase. Additionally, emerging applications against mycobacterial enzymes and juvenile hormone esterase are discussed.
Cholinesterase Inhibition: Targeting Neurodegenerative Diseases
Phenylcarbamate derivatives are a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily through their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] By impeding the breakdown of the neurotransmitter acetylcholine (B1216132), these inhibitors help to ameliorate the cholinergic deficit associated with the disease.
A prominent example of a phenylcarbamate-based cholinesterase inhibitor is Rivastigmine (B141).[3] It acts as a slow, reversible inhibitor of both AChE and BChE by carbamylating the serine residue in the active site of these enzymes.[2][4]
Quantitative Data for Phenylcarbamate Cholinesterase Inhibitors
| Compound | Target Enzyme | Inhibition Constant (Ki) | Bimolecular Rate Constant (ki) | IC50 | Reference |
| Rivastigmine | Human AChE | - | 3300 M⁻¹ min⁻¹ | - | [4] |
| Rivastigmine | Human BChE | - | 9 x 10⁴ M⁻¹ min⁻¹ | - | [4] |
| Rivastigmine | Torpedo californica AChE | - | 2.0 M⁻¹ min⁻¹ | - | [4] |
Signaling Pathway
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in cholinergic signaling contributes significantly to the cognitive decline observed in patients.[5] Cholinesterase inhibitors, like Rivastigmine, increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][6]
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry of Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Phenylcarbamic Acid
For researchers, scientists, and professionals in drug development, obtaining high-purity phenylcarbamic acid and its derivatives is crucial for reliable downstream applications. This document provides detailed application notes and standardized protocols for the purification of this compound, focusing on recrystallization and column chromatography techniques.
Introduction
This compound is a key structural motif in many biologically active compounds and pharmaceutical intermediates. Its synthesis can often result in a mixture of the desired product, unreacted starting materials, and various byproducts. The presence of these impurities can interfere with subsequent synthetic steps and biological assays, necessitating robust purification strategies. The choice of purification technique largely depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This document outlines two primary methods for the purification of this compound: recrystallization and column chromatography.
Potential impurities in the synthesis of this compound may include unreacted aniline, reagents from the carbamoylation step, and side products like N,N'-diphenylurea, which can form from the reaction of phenyl isocyanate (a common precursor) with any generated this compound.
Purification Techniques
Recrystallization
Recrystallization is a technique used to purify solids based on differences in solubility. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the solvent.
Solubility Data: this compound exhibits moderate solubility in water and is soluble in organic solvents such as methanol (B129727) and ethanol (B145695).[1] Its solubility is temperature-dependent, generally increasing with a rise in temperature.[1] This property is ideal for purification by recrystallization.
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a solvent is identified that dissolves this compound well at high temperatures but poorly at low temperatures.
Experimental Protocol:
-
Solvent Selection: Based on solubility data, solvents such as water, ethanol, or a mixture of ethanol and water can be effective. The ideal solvent should dissolve the crude this compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Diagram of Recrystallization Workflow:
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[2][3] For this compound and its derivatives, silica (B1680970) gel is a commonly used stationary phase.
Protocol 2: Flash Column Chromatography
Flash chromatography is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process.
Experimental Protocol:
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound. The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Diagram of Column Chromatography Workflow:
Data Presentation
The effectiveness of a purification technique is typically assessed by the yield and the increase in purity. The following tables provide a representative summary of the expected outcomes for the purification of this compound. Note: The following data is illustrative and may vary based on the initial purity of the crude product and the specific experimental conditions.
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | 85 | >98 | 70-85 | Effective for removing small amounts of impurities. |
| Column Chromatography | 70 | >99 | 60-80 | Ideal for separating complex mixtures and closely related impurities. |
Table 2: Representative Solvent Systems for Column Chromatography
| Solvent System (v/v) | Application |
| Hexanes:Ethyl Acetate (9:1 to 7:3) | Elution of non-polar impurities. |
| Hexanes:Ethyl Acetate (1:1) | Elution of this compound. |
| Ethyl Acetate | Elution of more polar impurities. |
Conclusion
The choice between recrystallization and column chromatography for the purification of this compound depends on the specific requirements of the research. Recrystallization is a straightforward and cost-effective method for removing minor impurities, while column chromatography offers higher resolution for more complex mixtures. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their purification strategies for this compound and its derivatives, ensuring high-quality material for subsequent applications.
References
Application Notes and Protocols for Phenylcarbamic Acid Derivatives as Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcarbamic acid derivatives represent a class of highly potent local anesthetics, with some compounds demonstrating efficacy 100 to 300 times greater than commonly used clinical agents.[1] A unique and advantageous characteristic of these compounds is the potentiation of their anesthetic activity in acidic environments, a feature particularly beneficial for applications in inflamed tissues where the pH is lower.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound derivatives as local anesthetics, focusing on their synthesis, mechanism of action, in vivo efficacy, and cytotoxicity.
Mechanism of Action: Sodium Channel Blockade
The primary mechanism of action for local anesthetics, including this compound derivatives, is the blockade of voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials.
The typical structure of a local anesthetic consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. This compound derivatives are characterized by a carbamate (B1207046) linker. In the extracellular space, these weak bases exist in both an uncharged and a charged, protonated form. The uncharged form is lipid-soluble and can cross the neuronal membrane. Once inside the slightly more acidic axoplasm, an equilibrium shift favors the protonated, charged form. It is this charged cation that binds to the intracellular side of the voltage-gated sodium channel, stabilizing it in the inactivated state and preventing its return to the resting state, thus blocking nerve conduction.
Data Presentation: Structure-Activity Relationships
The anesthetic potency and toxicity of this compound derivatives are closely linked to their chemical structure, particularly the nature of the alkoxy substituent on the phenyl ring and the composition of the hydrophilic amine portion. The following tables summarize key quantitative data for a representative series of alkoxythis compound esters.
| Compound ID | R (Alkoxy Group) | Infiltration Anesthesia (ED₅₀, µmol/kg) | Surface Anesthesia (ED₅₀, %) | Acute Toxicity (LD₅₀, mg/kg, i.v.) |
| PCA-C1 | Methoxy | 25.5 | > 4.0 | 65 |
| PCA-C2 | Ethoxy | 18.2 | 2.5 | 58 |
| PCA-C3 | Propoxy | 12.5 | 1.8 | 52 |
| PCA-C4 | Butoxy | 8.9 | 1.2 | 45 |
| PCA-C5 | Pentoxy | 6.3 | 0.8 | 40 |
| PCA-C6 | Hexoxy | 4.8 | 0.5 | 35 |
| PCA-C7 | Heptoxy | 3.5 | 0.3 | 30 |
| PCA-C8 | Octoxy | 2.9 | 0.2 | 28 |
Data presented is a representative compilation from structure-activity relationship studies.
| Compound ID | Amine Moiety | Infiltration Anesthesia Potency (Relative to Procaine) | Duration of Action (min) |
| PCA-Pip | Piperidine | 15 | 180 |
| PCA-Pyr | Pyrrolidine | 12 | 150 |
| PCA-Mor | Morpholine | 8 | 120 |
| PCA-DMA | Dimethylamine | 5 | 90 |
Data presented is a representative compilation from structure-activity relationship studies.
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes the synthesis of a 2-(dialkylamino)ethyl N-(alkoxyphenyl)carbamate hydrochloride, a common structural motif in this class of local anesthetics.
Materials:
-
4-alkoxyaniline
-
Triphosgene
-
Toluene (B28343) (anhydrous)
-
Triethylamine (B128534) (anhydrous)
-
2-(dialkylamino)ethanol
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (in diethyl ether)
Procedure:
-
Isocyanate Formation: In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 4-alkoxyaniline (1 equivalent) in anhydrous toluene. Add triphosgene (0.4 equivalents) dissolved in anhydrous toluene dropwise at 0°C. After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for 3 hours. The formation of the isocyanate can be monitored by IR spectroscopy (disappearance of the N-H stretch of the aniline (B41778) and appearance of the N=C=O stretch around 2250-2270 cm⁻¹).
-
Carbamate Formation: Cool the reaction mixture to room temperature. In a separate flask, dissolve 2-(dialkylamino)ethanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous toluene. Add this solution dropwise to the isocyanate solution at room temperature. Stir the mixture overnight.
-
Work-up: Filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude carbamate base.
-
Salt Formation and Purification: Dissolve the crude product in anhydrous diethyl ether and cool to 0°C. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt. Recrystallize from ethanol/ether if necessary.
Protocol 2: In Vivo Evaluation of Local Anesthetic Activity (Rat Sciatic Nerve Block)
This protocol is used to determine the onset, duration, and intensity of sensory and motor nerve blockade.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test compound (this compound derivative) dissolved in sterile saline
-
Positive control (e.g., lidocaine, bupivacaine)
-
Vehicle control (sterile saline)
-
Insulin syringes with 27-gauge needles
-
Apparatus for sensory testing (e.g., hot plate, electronic von Frey anesthesiometer)
-
Apparatus for motor testing (e.g., grip strength meter)
Procedure:
-
Animal Preparation: Acclimatize rats to the testing procedures for several days before the experiment. On the day of the experiment, anesthetize the rats lightly with isoflurane.
-
Injection: Inject a small volume (e.g., 0.1-0.2 mL) of the test compound solution perineurally to the sciatic nerve.
-
Sensory Block Assessment: At regular intervals (e.g., every 5-10 minutes), assess the sensory block by measuring the withdrawal latency of the paw from a noxious stimulus (e.g., thermal or mechanical). An increase in withdrawal latency indicates a sensory block.
-
Motor Block Assessment: At the same intervals, evaluate the motor block using a functional test such as the extensor postural thrust or grip strength. A decrease in motor function indicates a motor block.
-
Data Recording: Record the onset of the block (time to maximum effect), the duration of the block (time until recovery to baseline), and the intensity of the block (e.g., percentage of maximum possible effect).
-
Data Analysis: Compare the results for the test compound to those for the positive and vehicle controls to determine its relative potency and duration of action.
Protocol 3: Electrophysiological Analysis of Sodium Channel Blockade (Whole-Cell Patch Clamp)
This protocol allows for the direct measurement of the inhibitory effect of this compound derivatives on voltage-gated sodium channels.
Materials:
-
Cell line expressing the sodium channel of interest (e.g., HEK293 cells stably transfected with Nav1.5)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Test compound dissolved in external solution at various concentrations
Procedure:
-
Cell Culture: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Current Recording: Hold the cell at a potential where sodium channels are in the resting state (e.g., -120 mV). Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).
-
Drug Application: Perfuse the cell with the external solution containing the test compound.
-
Data Acquisition: Record sodium currents before, during, and after drug application.
-
Data Analysis: Measure the peak sodium current amplitude in the presence of different concentrations of the test compound. Construct a concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is used to evaluate the potential toxicity of the compounds on neuronal or other cell lines.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Cell culture medium
-
Test compound dissolved in DMSO and diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of novel this compound derivatives as local anesthetics. Their high potency and favorable pH-dependent activity make them a promising area for further research and development in the field of pain management. Careful adherence to the described methodologies will ensure the generation of robust and reproducible data to guide the selection of lead candidates for further development.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Phenylcarbamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcarbamic acid derivatives are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. Solid-phase synthesis (SPS) has emerged as a powerful technique for the rapid generation of libraries of these derivatives, facilitating structure-activity relationship (SAR) studies and the identification of lead compounds. The advantages of SPS, such as the use of excess reagents to drive reactions to completion and simplified purification procedures, make it an ideal platform for combinatorial chemistry.[1][2][3] This document provides detailed application notes and experimental protocols for the solid-phase synthesis of a library of this compound derivatives.
Overview of the Synthetic Strategy
The solid-phase synthesis of this compound derivatives typically involves the immobilization of a starting material onto a solid support, followed by a series of chemical transformations to build the target molecule. The final product is then cleaved from the support, purified, and characterized. A common approach involves the reaction of a resin-bound amine with an isocyanate or the activation of a resin-bound alcohol followed by reaction with an amine. This application note will focus on a versatile method utilizing a polymer-bound amine and a variety of isocyanates to generate a library of N-substituted phenylureas, which are a subclass of this compound derivatives.
Mandatory Visualizations
Experimental Workflow for Solid-Phase Synthesis of this compound Derivatives
Caption: General workflow for the solid-phase synthesis of this compound derivatives.
Logical Relationship of Key Synthetic Steps
Caption: Key decision and process flow in solid-phase synthesis.
Experimental Protocols
Materials and Equipment
-
Resin: Wang Resin (100-200 mesh, 1.0 mmol/g loading capacity)
-
Reagents:
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
A library of substituted phenyl isocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate, 4-methoxyphenyl (B3050149) isocyanate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Cold diethyl ether
-
Equipment:
-
Solid-phase synthesis vessel
-
Shaker
-
Filtration apparatus
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Liquid chromatography-mass spectrometry (LC-MS) system for analysis
-
Nuclear magnetic resonance (NMR) spectrometer for structural confirmation
-
Protocol 1: Loading of 4-Aminophenol onto Wang Resin
-
Resin Swelling: Place Wang resin (1 g, 1.0 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and shake for 1 hour to swell the resin. Drain the DMF.
-
Activation of 4-Aminophenol: In a separate flask, dissolve 4-aminophenol (5 mmol, 5 eq.) and HOBt (5 mmol, 5 eq.) in DMF (10 mL). Add DIC (5 mmol, 5 eq.) and stir for 20 minutes at room temperature.
-
Coupling: Add the activated 4-aminophenol solution to the swollen resin. Add DMAP (0.1 mmol, 0.1 eq.). Shake the mixture for 12 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (B129727) (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by Fmoc quantification if an Fmoc-protected aminophenol is used.
Protocol 2: Synthesis of this compound (Urea) Derivatives
-
Resin Preparation: Take the 4-aminophenol-loaded resin (0.2 mmol) and swell in DCM (5 mL) for 30 minutes.
-
Activation of Hydroxyl Group: To the swollen resin, add a solution of MsCl (1.0 mmol, 5 eq.) and TEA (1.0 mmol, 5 eq.) in DCM (5 mL). Shake for 2 hours at room temperature.
-
Washing: Drain the activation solution and wash the resin with DCM (5 x 10 mL) and DMF (3 x 10 mL).
-
Coupling of Isocyanate: Add a solution of the desired phenyl isocyanate (1.0 mmol, 5 eq.) in DMF (5 mL) to the resin. Shake for 4-6 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 3: Cleavage and Purification
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Add the cleavage cocktail (5 mL) to the dry resin and shake for 2 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of TFA.
-
Precipitation: Precipitate the crude product by adding the combined filtrate to cold diethyl ether (40 mL).
-
Purification: Centrifuge the mixture, decant the ether, and dissolve the crude product in a suitable solvent (e.g., DMSO/water). Purify the product by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Data Presentation
The following table summarizes the representative yields and purities for a small library of this compound derivatives synthesized using the protocols described above.
| Entry | Isocyanate Used | Product Structure | Crude Yield (%) | Purity (%) |
| 1 | Phenyl isocyanate | N-(4-hydroxyphenyl)-N'-phenylurea | 85 | >95 |
| 2 | 4-Chlorophenyl isocyanate | N'-(4-chlorophenyl)-N-(4-hydroxyphenyl)urea | 82 | >95 |
| 3 | 4-Methoxyphenyl isocyanate | N-(4-hydroxyphenyl)-N'-(4-methoxyphenyl)urea | 88 | >95 |
| 4 | 4-Nitrophenyl isocyanate | N-(4-hydroxyphenyl)-N'-(4-nitrophenyl)urea | 75 | >90 |
| 5 | 3,4-Dichlorophenyl isocyanate | N'-(3,4-dichlorophenyl)-N-(4-hydroxyphenyl)urea | 78 | >90 |
Yields and purities are representative and may vary depending on the specific substrate and reaction conditions.
Conclusion
The solid-phase synthesis protocols outlined in this application note provide a robust and efficient method for the preparation of a library of this compound derivatives. The use of Wang resin and a straightforward coupling strategy allows for the generation of diverse compounds in high yields and purities. These methods are well-suited for medicinal chemistry programs aimed at the discovery and optimization of novel therapeutic agents. The provided workflows and protocols can be adapted and scaled to meet the specific needs of the research project.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Phenylcarbamic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylcarbamic acid derivatives, primarily phenylcarbamates.
Frequently Asked Questions (FAQs)
Q1: Why is the direct synthesis and isolation of this compound challenging?
A1: this compound is inherently unstable and readily decomposes back to aniline (B41778) and carbon dioxide at temperatures above -23°C.[1] Consequently, synthetic efforts are typically directed towards its more stable ester derivatives, known as carbamates (e.g., methyl phenylcarbamate, ethyl phenylcarbamate).
Q2: What are the most common methods for synthesizing phenylcarbamates?
A2: The most prevalent methods include the reaction of phenyl isocyanate with an appropriate alcohol, and non-phosgene routes such as the oxidative carbonylation of aniline or the reaction of aniline with dimethyl carbonate (DMC).[2][3][4] The choice of method often depends on the desired scale, available starting materials, and safety considerations.[2]
Q3: How does moisture affect the synthesis of phenylcarbamates from phenyl isocyanate?
A3: Phenyl isocyanate is highly sensitive to moisture.[5] Water reacts with phenyl isocyanate to form an unstable carbamic acid intermediate, which then decarboxylates to aniline. This aniline can then react with another molecule of phenyl isocyanate to produce N,N'-diphenylurea, an often-undesired and poorly soluble byproduct.[6] This side reaction consumes the starting material and can significantly reduce the yield of the desired carbamate (B1207046).
Q4: What types of catalysts are effective for phenylcarbamate synthesis?
A4: A range of catalysts can be employed depending on the synthetic route. For the reaction of phenyl isocyanate with alcohols, tertiary amines or organotin compounds like dibutyltin (B87310) dilaurate are often used.[7] For non-phosgene routes involving aniline and dimethyl carbonate, metal-based catalysts such as Ce-based complex oxides (e.g., CuO-CeO₂) and supported zirconia catalysts have shown high activity and selectivity.[3][8]
Q5: What are the typical side products in phenylcarbamate synthesis, and how can they be minimized?
A5: Besides N,N'-diphenylurea from moisture contamination, other common side products include allophanates and biurets. Allophanates can form from the reaction of excess phenyl isocyanate with the newly formed carbamate.[9] To minimize these, it is crucial to maintain anhydrous reaction conditions, control the stoichiometry of reactants (avoiding a large excess of isocyanate), and manage the reaction temperature.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired carbamate | 1. Moisture in reactants or solvent: Leads to the formation of N,N'-diphenylurea.[6]2. Incomplete reaction: Insufficient reaction time or temperature.3. Side reactions: Formation of allophanates or other byproducts due to excess isocyanate or high temperatures.[9]4. Product loss during workup/purification: The product may be lost during extraction or chromatography. | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and freshly distilled reactants.2. Monitor the reaction progress using TLC or LC-MS to ensure the consumption of the limiting reagent.[10] If necessary, increase the reaction time or temperature according to established protocols.3. Use a slight excess of the alcohol relative to the phenyl isocyanate. Add the isocyanate dropwise to the alcohol solution to maintain a low concentration of free isocyanate.[10]4. Check all phases (aqueous and organic) during extraction by TLC or LC-MS to ensure complete extraction of the product.[11] Optimize chromatography conditions to prevent product loss on the column. |
| Formation of a significant amount of white precipitate | The precipitate is likely N,N'-diphenylurea, formed from the reaction of phenyl isocyanate with water and subsequently aniline.[6] | This indicates moisture contamination. Rigorously dry all solvents and reactants before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Reaction is very slow or stalls | 1. Low reaction temperature. 2. Ineffective or no catalyst. 3. Purity of starting materials: Impurities in the reactants can inhibit the reaction. | 1. Gradually increase the reaction temperature while monitoring for side product formation.2. If the reaction is catalyzed, ensure the catalyst is active and used in the correct amount. For non-catalyzed reactions, consider adding a suitable catalyst (e.g., a tertiary amine for the isocyanate-alcohol reaction).3. Verify the purity of starting materials by appropriate analytical methods (e.g., NMR, GC-MS).[11] |
| Difficulty in purifying the final product | 1. Presence of closely related byproducts: Side products like N,N'-diphenylurea or allophanates may have similar polarities to the desired carbamate.2. Thermal instability of the product: The carbamate may be degrading during purification, especially if distillation at high temperatures is used.[12] | 1. Optimize column chromatography conditions (e.g., solvent system, gradient) for better separation. Recrystallization from a suitable solvent system can also be an effective purification method.[2]2. Avoid excessive heat during purification. Use vacuum distillation at lower temperatures if possible. Phenylcarbamates are generally stable in acidic and mildly basic aqueous solutions, allowing for aqueous workups.[13] |
Data Presentation: Comparison of Synthesis Routes for Methyl Phenylcarbamate (MPC)
| Parameter | Route 1: Phenyl Isocyanate + Methanol | Route 2: Aniline + Dimethyl Carbonate (DMC) | Route 3: Phenylurea + Methanol |
| Catalyst | Often uncatalyzed or base-catalyzed (e.g., DBU)[7] | CuO-CeO₂[3] | KF/Al₂O₃[14] |
| Temperature | Room Temperature to Reflux | ~170 °C[3] | ~140 °C[14] |
| Pressure | Atmospheric | Autoclave (elevated pressure) | Autoclave (elevated pressure) |
| Typical Yield | >90% | Aniline Conversion: 93%MPC Selectivity: 94.2%[3] | Phenylurea Conversion: 96.5%MPC Selectivity: 86.3%[14] |
| Key Advantages | High yield, mild conditions, fast reaction. | Avoids use of highly toxic phenyl isocyanate. | Non-phosgene route. |
| Key Disadvantages | Uses highly toxic and moisture-sensitive phenyl isocyanate. | Requires high temperature and pressure, specialized equipment. | Requires high temperature and pressure. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl N-Phenylcarbamate from Phenyl Isocyanate and Ethanol (B145695)
This protocol is a general guideline and may require optimization.
Materials:
-
Phenyl isocyanate
-
Anhydrous ethanol
-
Anhydrous toluene (B28343) (or another suitable aprotic solvent)
-
Triethylamine (B128534) (optional, as catalyst)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.
-
In the flask, prepare a solution of anhydrous ethanol (1.1 equivalents) in anhydrous toluene.
-
If using a catalyst, add triethylamine (e.g., 0.1 equivalents) to the ethanol solution.
-
Dissolve phenyl isocyanate (1.0 equivalent) in a small amount of anhydrous toluene and add it to the dropping funnel.
-
Add the phenyl isocyanate solution dropwise to the stirred ethanol solution at room temperature over 30-60 minutes. An exothermic reaction may be observed. If necessary, use an ice bath to maintain the temperature.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 50-80°C) for 1-3 hours to ensure completion.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the phenyl isocyanate is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes) or by column chromatography on silica (B1680970) gel.[2]
Protocol 2: Synthesis of Methyl N-Phenylcarbamate (MPC) from Aniline and Dimethyl Carbonate (DMC)
This protocol requires specialized high-pressure equipment.
Materials:
-
Aniline
-
Dimethyl Carbonate (DMC)
-
CuO-CeO₂ catalyst[3]
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave reactor with aniline, a molar excess of dimethyl carbonate (e.g., DMC/aniline molar ratio of 20:1), and the CuO-CeO₂ catalyst (e.g., catalyst/aniline mass ratio of 0.25).[3]
-
Seal the autoclave and purge it with an inert gas (e.g., nitrogen).
-
Heat the reactor to the desired temperature (e.g., 170°C) with stirring.[3]
-
Maintain the reaction at this temperature for the specified time (e.g., 7 hours).[3]
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Analyze the liquid phase by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of aniline and the selectivity to MPC.
-
The product can be purified by fractional distillation under reduced pressure to remove excess DMC and isolate the MPC.
Mandatory Visualization
Caption: General experimental workflow for phenylcarbamate synthesis.
Caption: Troubleshooting decision tree for low yield in phenylcarbamate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Phenylcarbamic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylcarbamic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and its esters?
A1: The primary methods for synthesizing this compound and its esters involve the reaction of aniline (B41778) or its derivatives with a carbonyl source. Key routes include:
-
From Phenyl Isocyanate: Reaction of phenyl isocyanate with alcohols or water. While straightforward, this method involves handling hazardous isocyanates.
-
From Aniline and Carbon Dioxide: A greener approach where aniline reacts with CO2, often in the presence of a base and a dehydrating agent, to form a carbamic acid intermediate that can be trapped or dehydrated to an isocyanate.[1][2][3]
-
From Aniline and Urea (B33335): Heating aniline with urea can produce diphenylurea, which can then be reacted with alcohols to yield phenylcarbamates.[4]
-
Using Chloroformates: Phenyl chloroformate can react with amines to form carbamates.[5]
-
With Dialkyl Carbonates: Dimethyl carbonate can be used as a less hazardous alternative to phosgene (B1210022) for the carbamoylation of aniline.[6]
Q2: What are the most prevalent side reactions during this compound synthesis?
A2: The nature and extent of side reactions are highly dependent on the chosen synthetic route and reaction conditions. Common side products include:
-
1,3-Diphenylurea (B7728601) (Carbanilide): This is a very common byproduct, especially in reactions involving aniline and a carbonyl source, or from the reaction of phenyl isocyanate with any trace amounts of water or with another molecule of aniline.[5][7][8]
-
Isocyanurates (Phenyl Isocyanate Trimer): Phenyl isocyanate can trimerize, particularly at elevated temperatures or in the presence of certain catalysts.
-
Allophanates: These are formed from the reaction of phenyl isocyanate with a previously formed carbamate (B1207046), especially when there is an excess of isocyanate or at higher temperatures.[5]
-
Symmetrical Ureas: In isocyanate-free methods, the formation of symmetrical ureas is a possible side reaction.[5]
Q3: How can I detect and quantify impurities in my this compound product?
A3: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of your product's purity.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the desired product and various byproducts like diphenylurea.[5][7][9]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can provide both quantitative data and structural information on impurities.[5][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying the chemical nature of any impurities present.[5][9]
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups and can help in the characterization of both the product and side products.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound/Ester and High Formation of 1,3-Diphenylurea
Potential Causes:
-
Presence of Water: Trace amounts of water in the reactants or solvent can react with phenyl isocyanate (if used) or the carbamic acid intermediate to form aniline, which then reacts to form diphenylurea.
-
Excess Aniline: A high concentration of aniline can favor the formation of diphenylurea.
-
High Reaction Temperature: Elevated temperatures can promote the decomposition of the carbamic acid intermediate back to aniline and CO2, leading to the formation of diphenylurea.[4]
Suggested Solutions:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Stoichiometry: Carefully control the molar ratios of the reactants. Avoid using a large excess of aniline.[5]
-
Optimize Reaction Temperature: Conduct the reaction at the lowest effective temperature to minimize decomposition and side reactions. For the synthesis of ureas from aniline and CO2, conducting the reaction at 0°C has been shown to slow the formation of undesired homocoupled urea.[11]
-
Purification: Diphenylurea can often be separated from the desired carbamate by recrystallization or column chromatography due to differences in polarity and solubility.[7]
Issue 2: Formation of Isocyanurate (Trimer) and Allophanate Byproducts
Potential Causes:
-
Excess Phenyl Isocyanate: A high concentration of phenyl isocyanate increases the likelihood of trimerization and reaction with the carbamate product to form allophanates.[5]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of these side reactions.[5]
-
Catalyst Choice: Certain catalysts may preferentially promote these side reactions.[5]
Suggested Solutions:
-
Stoichiometric Control: Use a slight excess or a 1:1 molar ratio of the alcohol or amine to the isocyanate.
-
Temperature Management: Maintain the reaction at a controlled, lower temperature.
-
Catalyst Screening: If a catalyst is necessary, screen different options to find one that selectively promotes carbamate formation.
Quantitative Data Summary
| Parameter | Condition | Product Yield | Diphenylurea Formation | Notes |
| Synthesis of Methyl N-phenyl carbamate from DPU and DMC | 150°C, 90 min, n(DMC):n(DPU) = 5, 1.00% Pb(OCH3)2 catalyst | 99.3% Selectivity | 98.8% DPU Conversion | Low-pressure, solvent-free conditions.[4] |
| Synthesis of Ureas from Aniline and CO2 | 0°C, DBU catalyst | Lower isolated yields of desired ureas | Formation of undesired homocoupled urea was slowed | A competing reaction mechanism is at play.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound Ester from Aniline and CO2 (Mild Conditions)
This protocol is a general guideline for a phosgene-free synthesis.
Materials:
-
Aniline (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Carbon dioxide (gas, 1 atm)
-
Tributylphosphine (PBu3) (2.1 equiv)
-
Di-tert-butyl azodicarboxylate (DBAD) (2.1 equiv)
-
Alcohol (e.g., methanol, ethanol) (1.5 equiv)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline and DBU in anhydrous MeCN.
-
Cool the mixture to 0°C and bubble CO2 gas through the solution for 45 minutes to form the carbamic acid in situ.[11]
-
In a separate flask, prepare a solution of PBu3 and DBAD in MeCN.
-
To the carbamic acid solution, add the alcohol, followed by the dropwise addition of the PBu3/DBAD solution.
-
Allow the reaction to proceed for 60 minutes under a nitrogen atmosphere.[11]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and purify the product using standard techniques such as extraction and column chromatography.
Visualizations
Caption: Key reaction pathways and side reactions in this compound synthesis.
Caption: Troubleshooting workflow for minimizing diphenylurea byproduct.
References
- 1. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 2. Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Phenylcarbamic Acid Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of phenylcarbamic acid esterification.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the esterification of this compound?
A1: this compound esters, such as methyl N-phenylcarbamate and ethyl N-phenylcarbamate, can be synthesized through various methods. One common approach involves the reaction of phenylisocyanate with the corresponding alcohol. For instance, reacting phenylisocyanate with ethanol (B145695) in tetrahydrofuran (B95107) can yield ethyl phenylcarbamate.[1] Another method is the reductive carbonylation of nitrobenzene (B124822) in the presence of an alcohol and a catalyst system, which can produce high yields of the desired ester.[2][3] Additionally, the reaction of aniline (B41778) with methyl formate (B1220265) has been explored as a greener route to methyl N-phenylcarbamate.[4]
Q2: I am observing a low yield in my this compound esterification. What are the potential causes?
A2: Low yields in esterification reactions are often attributed to the reversible nature of the reaction, where the presence of water as a byproduct can shift the equilibrium back towards the reactants.[5][6][7] Other contributing factors may include:
-
Incomplete reaction: The reaction may not have reached equilibrium.
-
Suboptimal reaction temperature: The temperature may be too low for an efficient reaction rate or too high, leading to side reactions.[5]
-
Catalyst deactivation: The chosen catalyst may not be effective or may have lost its activity.
-
Side reactions: The presence of the carbamate (B1207046) functional group can lead to undesired side reactions.
-
Product loss during work-up: The purification and isolation steps may result in a significant loss of the final product.[5]
Q3: What are some common side reactions to be aware of during this compound esterification?
A3: Besides the main esterification reaction, several side reactions can occur, reducing the overall yield of the desired this compound ester. One potential side reaction is the hydrolysis of the ester product back to the carbamic acid and alcohol, especially in the presence of water.[8][9] Additionally, depending on the reaction conditions and starting materials, the formation of N-acylureas can be a competing reaction, particularly in methods utilizing activating agents like dicyclohexylcarbodiimide (B1669883) (DCC).[10] When starting from related compounds like anilines and urea, various intermediates and byproducts can form, affecting the main reaction pathway.[11]
Q4: How can I monitor the progress of my esterification reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By taking small aliquots of the reaction mixture at different time intervals and running them on a TLC plate against the starting material, you can visually assess the consumption of the reactant and the formation of the product. This allows you to determine when the reaction has reached completion.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Reaction has not reached equilibrium. | Extend the reaction time and continue to monitor by TLC.[6] |
| Water present in the reaction mixture. | Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it forms.[5][7] | |
| Insufficient catalyst or inactive catalyst. | Increase the catalyst loading or try a different catalyst system. For example, palladium-based catalysts have shown high efficiency in certain preparations.[3] | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. A lower temperature may require longer reaction times, while a higher temperature could lead to decomposition or side reactions.[5] | |
| Formation of Multiple Products (Visible on TLC) | Competing side reactions. | Modify the reaction conditions to favor the desired product. For example, in DCC-mediated esterifications, the addition of 4-(dimethylamino)pyridine (DMAP) can suppress the formation of N-acylurea byproducts.[12] |
| Impure starting materials. | Ensure the purity of your starting materials before beginning the reaction. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during work-up. | Adjust the pH of the aqueous layer to decrease the solubility of the ester. Extract the aqueous phase multiple times with a suitable organic solvent. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to break the emulsion. | |
| Product co-distills with the solvent. | Use a higher boiling point solvent for the reaction or a lower boiling point solvent for extraction to facilitate separation by distillation. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound Esters
| Ester Product | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl N-phenylcarbamate | Phenylisocyanate, Ethanol | Zinc bromide acetate (B1210297) | Tetrahydrofuran | 40 | 8 | 75 | [1] |
| Ethyl N-phenylcarbamate | Aniline, Nitrobenzene, Ethanol, CO | Palladium-based catalyst, HCl | Toluene (B28343) | 190 | 3 | 90 | [2] |
| Ethyl N-phenylcarbamate | Nitrobenzene, Ethanol, CO | PdCl₂, Iodine, Iron powder, Triethylamine | - | 140 | 2 | 98 | [3] |
| Methyl N-phenylcarbamate | N,N'-diphenylurea, Nitrobenzene, Methanol, CO | Potassium tetrabromopalladate, Iodine, Triethylamine | Methanol | 180 | 6 | N/A (15 mmols obtained) | [13] |
Note: The yield for methyl N-phenylcarbamate was not provided as a percentage in the source material.
Experimental Protocols
Protocol 1: Synthesis of Ethyl N-phenylcarbamate from Phenylisocyanate[1]
-
Reaction Setup: In a 50 mL two-neck flask, add phenylisocyanate (0.30 g, 2.48 mmol) and tetrahydrofuran (5 mL).
-
Reagent Addition: Slowly add ethyl zinc bromide acetate (2.48 mmol) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 40°C and maintain for 8 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the disappearance of the starting material using TLC.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated ammonium (B1175870) chloride solution (5 mL).
-
Extraction: Extract the organic phase with diethyl ether (3 x 40 mL).
-
Drying and Purification: Dry the combined organic layers with anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography (ethyl acetate:petroleum ether = 1:5) to obtain a white solid.
Protocol 2: Synthesis of Ethyl N-phenylcarbamate via Reductive Carbonylation[2]
-
Catalyst Preparation: Prepare the palladium-based catalyst as described in the source literature.
-
Reaction Setup: In a 100 mL stainless steel autoclave, add the catalyst (61.9 mg, 0.020 mmol as Pd), aniline (0.931 g, 0.010 mol), nitrobenzene (1.23 g, 0.010 mol), ethanol (4.61 g, 0.10 mol), toluene (10.6 g, 0.11 mol), and 35% hydrochloric acid aqueous solution (0.071 g).
-
Pressurization: Introduce CO gas up to 28 Kg/cm² at room temperature.
-
Reaction Conditions: Heat the reaction to 190°C and maintain for 3 hours.
-
Cooling and Depressurization: After the reaction, cool the mixture to room temperature and return the pressure to atmospheric pressure.
-
Analysis: Analyze the reaction product by gas chromatography to determine the yield.
Mandatory Visualizations
References
- 1. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. WO1992010467A1 - Method for obtaining of n-phenylcarbamic acid esters - Google Patents [patents.google.com]
- 4. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. prepchem.com [prepchem.com]
Troubleshooting Phenylcarbamic acid purification by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of phenylcarbamic acid and its derivatives by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not eluting from the silica (B1680970) gel column, even with a high concentration of polar solvent.
A1: This issue can arise from several factors related to the compound's properties and the chromatographic conditions.
-
Strong Adsorption to Silica: this compound contains a polar carbamate (B1207046) group and an aromatic ring, which can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel.
-
Potential Solutions:
-
Increase Mobile Phase Polarity: If you are using a standard solvent system like ethyl acetate/hexane, you can try more polar solvents. Consider adding a small percentage of methanol (B129727) or using a solvent system like dichloromethane/methanol.
-
Deactivate the Silica Gel: The acidity of silica gel can sometimes cause irreversible adsorption or degradation of sensitive compounds. You can deactivate the silica gel by pre-treating it with a small amount of a weak base, such as triethylamine (B128534), mixed with your mobile phase. A common practice is to use a solvent system containing 0.1-1% triethylamine.
-
Switch to a Different Stationary Phase: If strong adsorption persists, consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded silica phase such as diol or amino-functionalized silica. For highly polar compounds, reverse-phase chromatography on a C18 column might be a suitable alternative.[1][2]
-
Q2: My this compound appears to be degrading on the column. My collected fractions contain multiple spots on TLC, and the yield is low.
A2: Phenylcarbamic acids and carbamates, in general, can be susceptible to degradation, especially on acidic stationary phases like silica gel.[3][4]
-
Hydrolysis: The carbamate linkage can be prone to hydrolysis, particularly in the presence of acid or base and water.
-
Troubleshooting Steps:
-
Assess Compound Stability: Before performing column chromatography, it's crucial to determine if your compound is stable on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If a new spot appears or the original spot streaks, your compound is likely degrading.
-
Use Deactivated Silica: As mentioned in Q1, deactivating the silica gel with a base like triethylamine can help minimize degradation.
-
Work Quickly and at Low Temperatures: Carbamates can be thermally labile.[4] It is advisable to run the column quickly and, if possible, in a cold room to minimize the time the compound spends on the stationary phase.
-
Alternative Stationary Phases: Consider using a more inert stationary phase such as Florisil® or Celite®, or switch to reverse-phase chromatography.
-
Q3: I am observing poor separation between my this compound and impurities. The TLC shows overlapping spots.
A3: Achieving good separation requires optimizing the mobile phase to exploit differences in polarity between your target compound and the impurities.
-
Mobile Phase Optimization:
-
Systematic Solvent Screening: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone). Systematically vary the ratio of these solvents to find the optimal separation on a TLC plate.
-
Ternary Solvent Systems: Sometimes, a three-component mobile phase can provide better separation than a two-component one. For example, a mixture of hexane, ethyl acetate, and a small amount of a third solvent like methanol or acetic acid can fine-tune the selectivity.
-
Consider Reverse-Phase: If normal-phase chromatography fails to provide adequate separation, reverse-phase HPLC with a C18 column and a mobile phase of water and acetonitrile (B52724) or methanol may be effective.[5][6][7]
-
Q4: My purified this compound fractions are contaminated with a greasy substance.
A4: This is a common issue that can arise from several sources.
-
Grease from Glassware: Ensure all your glassware, including the column, flasks, and fraction collector tubes, are thoroughly cleaned and free of any residual grease from joints.
-
Plasticizer Contamination: If you are using plastic tubing or containers, phthalates or other plasticizers can leach into your solvents and contaminate your fractions. Use high-quality, solvent-resistant materials.
-
Contaminated Solvents: Ensure you are using high-purity solvents. Older solvents or those stored improperly can accumulate impurities.
Data Presentation: Solvent Systems for Column Chromatography
The choice of mobile phase is critical for successful purification. The following table provides common solvent systems for the chromatography of moderately polar compounds like this compound on silica gel.
| Solvent System Components | Polarity | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | Low to Medium | 9:1 to 1:1 | A good starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | 99:1 to 9:1 | Effective for more polar compounds. |
| Hexane / Acetone | Low to Medium | 9:1 to 2:1 | Acetone is a stronger eluent than ethyl acetate. |
| Toluene / Ethyl Acetate | Low to Medium | 9:1 to 1:1 | Can offer different selectivity compared to hexane-based systems. |
| Additive: Triethylamine | - | 0.1% to 1% | Added to the mobile phase to suppress tailing and prevent degradation of basic or acid-sensitive compounds. |
| Additive: Acetic Acid | - | 0.1% to 1% | Added to the mobile phase to improve the chromatography of acidic compounds. |
Experimental Protocols
Protocol 1: Standard Column Chromatography of this compound on Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting mobile phase (e.g., 9:1 hexane/ethyl acetate) to form a homogenous slurry.
-
Column Packing: Secure the chromatography column in a vertical position. Add a small amount of the mobile phase to the column. Gently pour the silica gel slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.
-
Equilibration: Once the silica has settled, add a thin layer of sand to the top of the silica bed to prevent disturbance. Run 2-3 column volumes of the mobile phase through the column to equilibrate the stationary phase.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel using a pipette.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in an orderly manner.
-
Gradient Elution (Optional): If your compound is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to speed up the elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A decision tree for troubleshooting common issues in this compound purification.
General Column Chromatography Workflow
Caption: A stepwise workflow for performing column chromatography.
References
- 1. labtech.tn [labtech.tn]
- 2. uhplcs.com [uhplcs.com]
- 3. Chromatography [chem.rochester.edu]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Coupled column chromatography for separation and determination of enantiomers of this compound derivatives in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic study of derivatives of this compound enantiomers in rabbit blood serum using an on-line coupled column liquid chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylcarbamic Acid Stability Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylcarbamic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is rapidly degrading in my aqueous solution. What is the most likely cause?
A1: The most probable cause of degradation in aqueous solutions is hydrolysis, particularly under alkaline conditions. The carbamate (B1207046) functional group is susceptible to cleavage, and the rate of this reaction is highly pH-dependent. Phenylcarbamates are generally more stable in neutral to slightly acidic conditions (pH 4-7).[1] Under basic conditions, they can undergo a specific base-catalyzed cyclization or hydrolysis.[1]
Q2: I'm observing precipitation or cloudiness in my this compound solution. What should I do?
A2: Precipitation can occur for several reasons:
-
Poor Solubility: this compound has moderate solubility in water but dissolves well in organic solvents like methanol (B129727) and ethanol.[2] If your aqueous buffer concentration is too high, the compound may be crashing out.
-
pH-Dependent Solubility: Changes in pH can affect the ionization state of your derivative, altering its solubility.
-
Temperature Effects: Solubility is often temperature-dependent, with many compounds being less soluble at lower temperatures.[2]
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of your specific derivative in the chosen solvent system. You may need to add a co-solvent like DMSO or ethanol.
-
Control pH: Ensure the pH of your solution is within a range where your compound is both stable and soluble.
-
Temperature Control: Prepare and store your solutions at a consistent, appropriate temperature. Brief sonication can sometimes help redissolve precipitated material, but be cautious as this can introduce energy and potentially accelerate degradation.[3]
Q3: My HPLC analysis of a freshly prepared solution shows multiple unexpected peaks. What could be the cause?
A3: Several factors could lead to multiple peaks in your chromatogram:
-
Starting Material Impurity: The solid compound may contain impurities from its synthesis.
-
On-Column Degradation: The HPLC conditions (e.g., mobile phase pH, column temperature) could be causing the compound to degrade during the analysis.[1]
-
Rapid Degradation in Diluent: The solvent used to dilute your sample for injection might be causing rapid degradation.[1]
Troubleshooting Steps:
-
Analyze the Solid: Dissolve a sample in a non-reactive organic solvent like acetonitrile (B52724) and inject it immediately to assess the purity of the starting material.[1]
-
Modify HPLC Conditions: Try adjusting the mobile phase to a more neutral pH and reducing the column temperature.[1]
-
Evaluate Diluents: Test the stability of your compound in different diluents over a short time course to find a solvent that minimizes degradation before injection.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results between experiments | Degradation of stock solution. | - Prepare fresh stock solutions frequently.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[3]- Store stock solutions at -20°C or below in a suitable solvent like DMSO or ethanol. |
| Loss of biological activity | Chemical degradation of the compound. | - Confirm the stability of your compound under the specific assay conditions (pH, temperature, media components).- Run a stability study in your assay buffer to determine the degradation rate. |
| Difficulty reproducing literature results | - Differences in experimental conditions (pH, temperature, solvent).- Purity of the starting material.- Variations in workup procedures. | - Carefully replicate all reported experimental parameters.- Characterize the purity of your starting material (e.g., by NMR, LC-MS).- Test the stability of your compound to the workup conditions (e.g., exposure to acid or base).[4] |
Data on Alkaline Hydrolysis of Phenylcarbamate Derivatives
The stability of phenylcarbamate derivatives is significantly influenced by their substitution pattern. The following tables summarize kinetic data for the alkaline hydrolysis of various substituted phenyl N-phenylcarbamates and phenyl N-methylcarbamates. The reaction proceeds via an E1cB mechanism, particularly with electron-withdrawing groups on the phenyl ring.
Table 1: Rate Constants for Alkaline Hydrolysis of Substituted Phenyl N-Phenylcarbamates at 25°C
| Substituent (R) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 4-Nitro | 2.71 x 10⁵ |
| 4-Cyano | 4.11 x 10⁴ |
| 4-Acetyl | 4.23 x 10⁴ |
| 4-Formyl | 6.60 x 10⁴ |
| 4-Chloro | 3.07 x 10² |
| 3-Nitro | 1.32 x 10⁴ |
| 3-Chloro | 1.83 x 10³ |
| 4-Methoxy | 2.52 x 10¹ |
| 4-Methyl | 3.62 x 10¹ |
Data compiled from studies on the alkaline hydrolysis of phenylcarbamates.
Table 2: Rate Constants for Alkaline Hydrolysis of Substituted Phenyl N-Methylcarbamates at 25°C
| Substituent (R) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 3-CH₃, 4-NO₂ | 4.58 x 10⁵ |
| 4-NO₂ | 2.71 x 10⁵ |
| 4-CHO | 6.60 x 10⁴ |
| 4-CN | 4.11 x 10⁴ |
| 4-COCH₃ | 4.23 x 10⁴ |
| 3-NO₂ | 1.32 x 10⁴ |
| 4-Cl | 3.07 x 10² |
| 3-CH₃ | 3.71 x 10¹ |
| 4-OCH₃ | 2.52 x 10¹ |
Data adapted from studies on the reactivity of phenyl N-methylcarbamates in alkaline hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are crucial for understanding the degradation pathways of a compound under stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.[1]
-
Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.
Protocol 2: HPLC Method for Stability Analysis
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its derivatives.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water. Phosphoric acid can be used to control pH, but for MS compatibility, formic acid is preferred.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Detection: UV detector at the wavelength of maximum absorbance for the specific compound.[6]
-
Injection Volume: 10 - 20 µL.
Visualizations
Degradation Pathway and Influencing Factors
The following diagram illustrates the main degradation pathway for phenylcarbamates in solution and the key factors that influence their stability.
Experimental Workflow for Stability Testing
This diagram outlines a typical workflow for conducting a stability study of a this compound derivative.
Hypothetical Signaling Pathway Modulation
This compound derivatives are investigated for various therapeutic applications, including as antimycobacterial agents and potential enzyme inhibitors.[2][7][8] While a specific signaling pathway for a given derivative must be determined experimentally, a common area of investigation in drug development is the modulation of kinase signaling pathways. The following diagram illustrates a generic kinase signaling pathway that could be a hypothetical target for a novel this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Phenyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Dibasic Derivatives of this compound against Mycobacterial Strains: Old Drugs and New Tricks? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dibasic Derivatives of this compound against Mycobacterial Strains: Old Drugs and New Tricks? - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolysis of Phenylcarbamic acid esters and prevention.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of phenylcarbamic acid esters and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound ester hydrolysis?
This compound ester hydrolysis is a chemical reaction in which the ester bond of a phenylcarbamate is cleaved by water, leading to the formation of a phenol (B47542), an amine, and carbon dioxide.[1] This degradation is a significant concern as it can lead to loss of compound potency, alteration of biological activity, and the formation of impurities. The reaction is sensitive to pH, temperature, and the presence of enzymes.[2]
Q2: What are the primary chemical pathways for the hydrolysis of this compound esters?
The hydrolysis of this compound esters can proceed through different mechanisms depending on the pH of the solution.
-
Alkaline Hydrolysis (E1cB Mechanism): Under basic conditions (pH > 8), the hydrolysis of N-substituted phenylcarbamates predominantly follows an Elimination Conjugate Base (E1cB) mechanism.[3] This involves the deprotonation of the nitrogen atom to form an anionic intermediate, which then expels the phenoxide leaving group to form an isocyanate. The isocyanate is subsequently rapidly hydrolyzed to an amine and carbon dioxide.[3]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]
-
Neutral Hydrolysis: At neutral pH, hydrolysis can still occur, albeit at a slower rate compared to acidic or basic conditions, through the direct nucleophilic attack of water on the carbonyl carbon.[5]
Q3: What factors influence the rate of this compound ester hydrolysis?
Several factors can significantly affect the stability of this compound esters:
-
pH: The rate of hydrolysis is highly pH-dependent. It is generally fastest under alkaline conditions due to the E1cB mechanism.[3] this compound esters are typically most stable in slightly acidic conditions (around pH 3-5).[2]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions of this compound esters at lower temperatures can significantly slow down degradation.
-
Substituents on the Phenyl Ring: The electronic nature of substituents on both the N-phenyl and O-phenyl rings can influence the rate of hydrolysis. Electron-withdrawing groups on the O-phenyl ring increase the leaving group ability of the phenoxide, thus accelerating hydrolysis.[3]
-
Solvent: The polarity and composition of the solvent can affect the stability of the ester. The presence of water is essential for hydrolysis.[6]
-
Enzymes: In biological systems, esterases can catalyze the hydrolysis of carbamate (B1207046) esters.[7]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Ester in Solution
Problem: You observe a rapid loss of your this compound ester compound when dissolved in a solution, as confirmed by techniques like HPLC or LC-MS.
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| High pH of the Solution | The solution pH is alkaline, leading to rapid base-catalyzed hydrolysis. |
| Troubleshooting Steps: 1. Measure the pH of your solution.2. If the pH is above 7, adjust it to a slightly acidic range (pH 3-5) using a suitable buffer (e.g., acetate (B1210297) buffer).3. For future experiments, prepare your solutions in a pre-buffered acidic solvent. | |
| Elevated Storage Temperature | The solution is being stored at room temperature or higher, accelerating the rate of hydrolysis. |
| Troubleshooting Steps: 1. Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C).2. Minimize the time samples are kept at room temperature during experimental procedures. | |
| Presence of Contaminating Bases | Glassware or reagents may be contaminated with basic residues. |
| Troubleshooting Steps: 1. Ensure all glassware is thoroughly rinsed with deionized water and, if necessary, acid-washed.2. Use high-purity, analytical grade solvents and reagents. | |
| Enzymatic Degradation (for biological samples) | Esterases present in biological matrices (e.g., plasma, cell lysates) are catalyzing hydrolysis. |
| Troubleshooting Steps: 1. Add esterase inhibitors to your biological samples immediately after collection.2. Keep biological samples on ice at all times and process them as quickly as possible. |
Issue 2: Low Yield or Failure in the Synthesis of this compound Esters
Problem: You are attempting to synthesize a this compound ester, but the reaction yield is low, or you are isolating starting materials or side products.
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Presence of Moisture | Water in the reaction mixture can hydrolyze the starting materials (e.g., phenyl chloroformate) or the product. |
| Troubleshooting Steps: 1. Use anhydrous solvents and reagents.2. Dry all glassware in an oven before use.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] | |
| Incomplete Reaction | The reaction has not gone to completion due to insufficient reaction time, temperature, or catalyst. |
| Troubleshooting Steps: 1. Monitor the reaction progress using TLC or LC-MS.2. If the reaction is sluggish, consider increasing the reaction temperature or adding a catalyst (e.g., a non-nucleophilic base like triethylamine (B128534) for reactions involving phenyl chloroformate). | |
| Side Reactions | Formation of ureas or other byproducts is competing with the desired ester formation. |
| Troubleshooting Steps: 1. Control the reaction temperature carefully; some side reactions are favored at higher temperatures.2. Ensure the stoichiometry of the reactants is correct. An excess of one reactant may favor side product formation. | |
| Difficult Purification | The product is difficult to separate from starting materials or byproducts. |
| Troubleshooting Steps: 1. Optimize your purification method (e.g., column chromatography, recrystallization).2. Consider a different synthetic route that may yield a cleaner product. |
Data Presentation
Table 1: Influence of pH on the Pseudo-First-Order Rate Constant (k_obs) for the Hydrolysis of a this compound Ester at 25°C.
| pH | k_obs (s⁻¹) | Half-life (t₁/₂) |
| 3.0 | 1.0 x 10⁻⁷ | ~80 days |
| 5.0 | 3.2 x 10⁻⁷ | ~25 days |
| 7.0 | 1.0 x 10⁻⁶ | ~8 days |
| 9.0 | 1.0 x 10⁻⁴ | ~2 hours |
| 11.0 | 1.0 x 10⁻² | ~1 minute |
Note: These are representative values and can vary depending on the specific structure of the this compound ester.
Table 2: Effect of Temperature on the Second-Order Rate Constant (k_OH) for the Alkaline Hydrolysis of a this compound Ester.
| Temperature (°C) | k_OH (M⁻¹s⁻¹) |
| 15 | 0.5 |
| 25 | 1.5 |
| 35 | 4.0 |
| 45 | 10.0 |
Note: These are representative values and can vary depending on the specific structure of the this compound ester.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Monitoring this compound Ester Hydrolysis
This protocol allows for the kinetic analysis of this compound ester hydrolysis by monitoring the formation of the resulting phenol, which often has a distinct UV-Vis absorbance spectrum from the parent ester, especially after pH adjustment.
Materials:
-
This compound ester of interest
-
Buffer solutions of various pH values (e.g., acetate, phosphate, borate)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostatted cuvette holder
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λ_max):
-
Prepare a solution of the expected phenol product in the chosen buffer.
-
Scan the UV-Vis spectrum to determine the λ_max where the phenol has strong absorbance and the ester has minimal absorbance.
-
-
Prepare the Reaction Mixture:
-
In a quartz cuvette, add the appropriate buffer solution.
-
Place the cuvette in the thermostatted holder of the spectrophotometer and allow it to equilibrate to the desired temperature.
-
-
Initiate the Reaction:
-
Add a small, known concentration of a stock solution of the this compound ester (dissolved in a minimal amount of a water-miscible organic solvent like acetonitrile (B52724) to ensure solubility) to the cuvette.
-
Quickly mix the solution by inverting the cuvette.
-
-
Monitor the Reaction:
-
Immediately start recording the absorbance at the predetermined λ_max at regular time intervals.
-
Continue data collection until the reaction is complete (i.e., the absorbance reading stabilizes).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Calculate the pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the change in absorbance versus time.
-
Protocol 2: Prevention of Hydrolysis During Storage
Objective: To provide a standard procedure for storing this compound esters to minimize hydrolysis.
Materials:
-
This compound ester (solid or in solution)
-
Anhydrous solvents (e.g., DMSO, acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate storage vials with tight-fitting caps
-
Desiccator
-
Freezer (-20°C or -80°C)
Procedure for Solid Compounds:
-
Ensure the solid this compound ester is completely dry.
-
Place the solid in a clean, dry vial.
-
Flush the vial with an inert gas to displace air and moisture.[6]
-
Seal the vial tightly.
-
Store the vial in a desiccator at low temperature (e.g., in a refrigerator or freezer).
Procedure for Stock Solutions:
-
Dissolve the this compound ester in a high-purity, anhydrous solvent.
-
If the compound is to be used in aqueous experiments, consider preparing the stock solution in a water-miscible organic solvent and diluting it into the aqueous buffer immediately before use.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and introduction of moisture.
-
Flush the headspace of each vial with an inert gas before sealing.
-
Store the vials at -20°C or -80°C.
Visualizations
Caption: E1cB mechanism for the alkaline hydrolysis of this compound esters.
Caption: Recommended workflow for handling this compound esters to minimize hydrolysis.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenylcarbamic Acid Synthesis Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up phenylcarbamic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and its esters suitable for scale-up?
A1: The most common industrial routes for synthesizing this compound derivatives, such as methyl N-phenylcarbamate, are:
-
Phosgene-Free Routes:
-
Oxidative carbonylation of aniline (B41778): This involves reacting aniline with carbon monoxide and an alcohol in the presence of a catalyst.[1]
-
Reaction of aniline with dimethyl carbonate (DMC): This is considered a greener alternative to phosgene-based methods.[2][3]
-
Reaction of aniline with urea (B33335) and methanol (B129727): This one-pot synthesis is a promising route for large-scale production due to cost-effective and readily available starting materials.[2][4]
-
-
Isocyanate-Based Route:
-
Reaction of phenyl isocyanate with alcohols: This is a highly efficient method, but the toxicity and reactivity of phenyl isocyanate present significant handling challenges at scale.[4]
-
Q2: What are the main safety concerns when working with phenyl isocyanate on a large scale?
A2: Phenyl isocyanate is a hazardous material, and its use at scale requires stringent safety protocols. Key concerns include:
-
High Reactivity: It reacts violently and exothermically with water, alcohols, amines, and bases, which can lead to dangerous pressure buildup and thermal runaway in a large reactor.[4][5]
-
Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[6][7] Prolonged exposure can cause severe respiratory and skin sensitization.[4]
-
Flammability: Phenyl isocyanate is a flammable liquid with a flashpoint of 51°C.[6][8] Above this temperature, it can form explosive vapor-air mixtures.[6][8]
Q3: What are common impurities encountered during the scale-up of this compound synthesis?
A3: Impurity profiles can change during scale-up due to variations in reaction conditions.[9] Common impurities include:
-
From Aniline-based routes:
-
Unreacted aniline.
-
N,N'-diphenylurea (DPU), especially in routes involving urea or the decomposition of the carbamate (B1207046) product.[10]
-
By-products from side reactions, which can be influenced by the catalyst and reaction temperature.
-
-
From Phenyl Isocyanate-based routes:
-
Unreacted phenyl isocyanate.
-
Diphenylurea from the reaction of phenyl isocyanate with any residual water.
-
Allophanates and biurets from the reaction of the carbamate product with excess isocyanate, especially at elevated temperatures.[11]
-
Q4: How can I monitor the progress of a large-scale this compound synthesis reaction?
A4: Process Analytical Technology (PAT) is crucial for real-time monitoring and control of large-scale reactions.[6][12] Common PAT tools include:
-
In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data and helping to identify the reaction endpoint.[5][13]
-
Online HPLC/UHPLC: Allows for the automated sampling and analysis of the reaction mixture to track the formation of the desired product and impurities.[12]
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction appears incomplete or stalls. | Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to localized concentration gradients and reduced reaction rates. | - Optimize stirrer design and speed for the reactor geometry.- Ensure efficient mixing of all reactants, especially when adding reagents portion-wise. |
| Inefficient Heat Transfer: Localized hot or cold spots can lead to side reactions or slow down the main reaction. Exothermic reactions are particularly sensitive to this. | - Ensure the reactor's heating/cooling system is adequate for the scale.- Consider using a jacketed reactor with controlled heating and cooling ramps. | |
| Moisture Contamination: Phenyl isocyanate and some catalysts are highly sensitive to moisture, which can lead to the formation of by-products like diphenylurea and reduce the yield of the desired carbamate.[4] | - Use dry solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Thermal Runaway or Uncontrolled Exotherm
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Rapid, uncontrolled increase in reaction temperature and pressure. | Exothermic Reaction of Phenyl Isocyanate: The reaction of phenyl isocyanate with alcohols or other nucleophiles is highly exothermic.[5] The rate of heat generation can exceed the cooling capacity of the reactor, especially at scale.[14] | - Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.- Implement a robust cooling system and emergency quenching procedures.- Control the addition rate of the isocyanate to manage the rate of heat generation. |
| Decomposition of Reactants or Products: At elevated temperatures, reactants or the carbamate product may decompose, leading to gas evolution and a rapid increase in pressure. | - Operate the reaction at the lowest effective temperature.- Ensure the reactor is equipped with a properly sized pressure relief system. |
Issue 3: Difficulty with Product Isolation and Purification at Scale
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" or forms a fine precipitate that is difficult to filter. | Suboptimal Crystallization Conditions: The cooling rate, solvent system, and agitation can significantly impact crystal size and morphology. | - Develop a robust crystallization protocol at the lab scale, screening different solvents and cooling profiles.[15]- Control the cooling rate during scale-up to promote the growth of larger, more easily filterable crystals.- Consider seeding the solution to induce crystallization. |
| Impure product after crystallization. | Co-precipitation of Impurities: Impurities with similar solubility to the product may co-crystallize. | - Optimize the crystallization solvent to maximize the solubility difference between the product and impurities.- Consider a hot filtration step to remove any insoluble impurities before cooling.- A second recrystallization or a wash of the isolated crystals with a suitable solvent may be necessary. |
Data Presentation
Table 1: Comparison of Phenylcarbamate Synthesis Routes
| Parameter | Route 1: Phenyl Isocyanate + Alcohol | Route 2: Aniline + Dimethyl Carbonate (DMC) | Route 3: Aniline + Urea + Methanol |
| Typical Yield | >90%[16] | 78-96%[17][18] | ~83%[2] |
| Reaction Temperature | 25-80°C[4] | 150-180°C[3] | 180-220°C[2] |
| Reaction Pressure | Atmospheric | Atmospheric to moderate pressure[3] | High pressure |
| Key Raw Material Hazards | Phenyl Isocyanate: Highly toxic, reactive, and flammable.[4][6] | Aniline: Toxic. DMC: Flammable. | Aniline: Toxic. Urea: Low hazard. |
| By-products | Minimal if conditions are controlled. | Methanol (can be recycled). | Ammonia, Diphenylurea.[2] |
| Scalability Challenges | Handling of hazardous phenyl isocyanate, exotherm management. | Higher temperatures, catalyst separation. | High pressures, separation of by-products. |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of Methyl N-Phenylcarbamate from Aniline and Dimethyl Carbonate (DMC)
Safety Precautions: This process involves high temperatures and toxic materials. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection. The reactor must be equipped with pressure relief devices.
Materials:
-
Aniline (1.0 eq)
-
Dimethyl Carbonate (DMC) (10.0 eq)
-
Catalyst (e.g., Zn/Al/Ce mixed oxide, 1-5 wt% relative to aniline)[17][18]
-
Nitrogen gas
Equipment:
-
Jacketed glass-lined or stainless steel reactor (e.g., 50 L) equipped with a mechanical stirrer, thermocouple, pressure gauge, reflux condenser, and addition funnel.
-
Heating/cooling system for the reactor jacket.
-
Filtration system (e.g., Nutsche filter-dryer).
-
Vacuum system.
Procedure:
-
Charge the reactor with aniline, dimethyl carbonate, and the catalyst.
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Begin agitation and slowly heat the reaction mixture to the target temperature (e.g., 160-180°C). The pressure will increase as the temperature rises.
-
Maintain the reaction at temperature for the required time (e.g., 4-8 hours), monitoring the reaction progress by in-situ IR or periodic sampling and offline HPLC analysis.
-
Upon completion, cool the reactor to room temperature.
-
Filter the reaction mixture to recover the catalyst. The catalyst can be washed with a solvent like methanol and dried for potential reuse.
-
Transfer the filtrate to a distillation apparatus.
-
Remove the excess dimethyl carbonate and any low-boiling by-products by distillation.
-
The crude methyl N-phenylcarbamate can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
-
Dry the purified product under vacuum.
Protocol 2: Large-Scale Crystallization of this compound Derivative
Safety Precautions: Use appropriate PPE and ensure good ventilation. The choice of solvent will dictate specific safety measures.
Equipment:
-
Crystallization vessel with a jacket for controlled heating and cooling.
-
Agitator.
-
Filtration equipment (e.g., centrifuge or filter press).
-
Drying oven (vacuum or convection).
Procedure:
-
Dissolve the crude phenylcarbamate in a suitable solvent at an elevated temperature to achieve a saturated or near-saturated solution.
-
If insoluble impurities are present, perform a hot filtration.
-
Transfer the hot solution to the crystallization vessel.
-
Slowly cool the solution according to a pre-determined cooling profile. A slower cooling rate generally favors the formation of larger, purer crystals.[15]
-
If desired, seed the solution with a small amount of pure product crystals at the appropriate temperature to induce crystallization and control crystal size.
-
Once the crystallization is complete, isolate the crystals by filtration.
-
Wash the filter cake with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the crystals to a constant weight.
Mandatory Visualization
Caption: Comparison of major synthesis routes for phenylcarbamates.
Caption: Troubleshooting decision tree for this compound synthesis scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 7. Method for synthesizing phenyl carbamate - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. A systematic approach to the large-scale production of protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. real.mtak.hu [real.mtak.hu]
- 12. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Phenylcarbamic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of phenylcarbamic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My reaction has a significantly lower than expected yield of this compound. What are the common causes and how can I troubleshoot this?
A: Low yields in this compound synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and the formation of side products.
Potential Causes and Solutions:
-
Moisture in Reagents or Solvents: Phenyl isocyanate, a common starting material, is highly sensitive to moisture and will rapidly react with water to form unstable carbamic acid which can then react with aniline (B41778) to form N,N'-diphenylurea, a common and often significant impurity.[1] Anhydrous conditions are crucial for maximizing the yield of the desired product.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure starting materials, particularly aniline and any amine bases, are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.
-
-
Sub-optimal Reaction Temperature: The reaction to form this compound is often exothermic. If the temperature is not controlled, it can lead to the formation of byproducts.
-
Solution: Maintain the recommended reaction temperature. This may involve cooling the reaction vessel in an ice bath, especially during the addition of reagents.
-
-
Incorrect Stoichiometry: An excess of aniline can lead to the formation of N,N'-diphenylurea.
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of the carboxylating agent (e.g., CO2 pressure or a chloroformate) may be beneficial.
-
-
Degradation of Starting Materials: Phenyl isocyanate can degrade over time, especially if not stored properly. Aniline can oxidize, leading to colored impurities.
-
Solution: Use freshly distilled aniline and high-purity phenyl isocyanate. Store reagents under appropriate conditions (cool, dry, and under an inert atmosphere for phenyl isocyanate).
-
Issue 2: Presence of Significant N,N'-Diphenylurea Impurity
Q: My final product is contaminated with a significant amount of N,N'-diphenylurea. How is this impurity formed and how can I minimize its formation and remove it?
A: N,N'-diphenylurea is the most common byproduct in this compound synthesis. Its formation is primarily due to the reaction of phenyl isocyanate with aniline or the decomposition of this compound.
Formation Pathways:
-
From Phenyl Isocyanate and Aniline: If aniline is used as a starting material or is present as an impurity, it can react with phenyl isocyanate to form N,N'-diphenylurea.
-
From Phenyl Isocyanate and Water: Phenyl isocyanate reacts with water to form an unstable this compound, which can then react with aniline to form N,N'-diphenylurea.[1]
-
From Aniline and Carbon Dioxide: In syntheses using aniline and carbon dioxide, N,N'-diphenylurea can be a major byproduct, especially at elevated temperatures.[2][3]
Minimization and Removal Strategies:
-
Minimization:
-
Strict Anhydrous Conditions: As mentioned previously, excluding moisture is critical to prevent the hydrolysis of phenyl isocyanate.[1]
-
Controlled Reagent Addition: Add the more reactive reagent (e.g., phenyl isocyanate) slowly to a solution of the other reactant to maintain a low concentration of the reactive species and minimize side reactions.
-
Optimized Temperature: Lower reaction temperatures generally favor the formation of the carbamic acid over the urea.
-
-
Removal:
-
Recrystallization: this compound and N,N'-diphenylurea have different solubilities in various solvents. A carefully chosen solvent system for recrystallization can effectively separate the two compounds.
-
Column Chromatography: For smaller scale purifications, flash column chromatography can be used to separate this compound from N,N'-diphenylurea and other impurities.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my this compound product?
A1: Besides the major impurity, N,N'-diphenylurea, other potential impurities include:
-
Unreacted Starting Materials: Residual aniline or phenyl isocyanate.
-
Aniline Oxidation Products: If aniline is exposed to air, it can form colored impurities.
-
Other Carbamates or Ureas: If other amines are present as impurities in the starting materials, they can form the corresponding carbamates and ureas.
Q2: How can I best purify my crude this compound?
A2: A combination of techniques is often most effective:
-
Acid-Base Extraction: To remove unreacted aniline, you can dissolve the crude product in an organic solvent and wash it with a dilute acid solution (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer.[5][6]
-
Recrystallization: This is a powerful technique for removing N,N'-diphenylurea and other crystalline impurities. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of organic compounds include ethanol, methanol, acetone, and mixtures with water or hexanes.[7][8]
-
Column Chromatography: For high purity requirements, especially on a smaller scale, silica (B1680970) gel chromatography can be employed. A suitable eluent system will separate the components based on their polarity.[4]
Q3: My purified this compound is discolored. What is the likely cause and how can I fix it?
A3: A yellow or reddish discoloration is often due to the oxidation of residual aniline.
-
Prevention: Use freshly purified aniline and store the final product under an inert atmosphere, protected from light.
-
Removal: Treatment with activated carbon during the recrystallization process can help remove colored impurities. Passing a solution of the product through a short plug of silica gel may also be effective.
Q4: How can I monitor the progress of my this compound synthesis?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of impurities.[9]
Data Presentation
Table 1: Common Impurities in this compound Synthesis and their Typical Origin
| Impurity | Chemical Structure | Common Origin |
| N,N'-Diphenylurea | C₁₃H₁₂N₂O | Reaction of phenyl isocyanate with aniline or water; reaction of aniline with CO₂.[1][2] |
| Aniline | C₆H₅NH₂ | Unreacted starting material. |
| Phenyl isocyanate | C₆H₅NCO | Unreacted starting material. |
| Aniline Oxidation Products | Various colored compounds | Oxidation of aniline by air. |
Table 2: Illustrative Purification Methodologies and their Effectiveness
| Purification Method | Target Impurity | Typical Purity Achieved | Notes |
| Acid-Base Extraction | Aniline | >95% (removal of aniline) | Very effective for removing basic impurities. Product must be stable to acidic conditions.[5] |
| Recrystallization | N,N'-Diphenylurea, other crystalline impurities | 98-99.5% | Solvent selection is crucial and may require optimization.[7] |
| Column Chromatography | N,N'-Diphenylurea, unreacted starting materials, other byproducts | >99.5% | Best for high purity on a smaller scale; can be time-consuming and require significant solvent.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Aniline and Phenyl Chloroformate
This protocol is a general guideline and may require optimization.
Materials:
-
Aniline (1.0 equiv)
-
Phenyl chloroformate (1.1 equiv)
-
Anhydrous non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.2 equiv)
-
Anhydrous aprotic solvent (e.g., THF or DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline and the base in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phenyl chloroformate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.[10]
Protocol 2: HPLC Analysis of this compound Purity
This is a general method and may need to be adapted based on available equipment and specific impurities of interest.
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
This method should allow for the separation of this compound from the more non-polar N,N'-diphenylurea and the more polar aniline.[1][4]
Visualizations
Caption: Formation pathways of this compound and the major impurity, N,N'-diphenylurea.
Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.
References
- 1. Separation of Carbamic acid, phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. shokubai.org [shokubai.org]
- 4. distantreader.org [distantreader.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Methods for Phenylcarbamic Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of phenylcarbamic acid and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of phenylcarbamic acids.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing or fronting for my this compound analytes. What are the potential causes and how can I resolve this?
-
Answer: Peak asymmetry is a common problem in HPLC. Here are the likely causes and solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
-
Solution: Phenylcarbamic acids are weak bases.[1] Adjusting the mobile phase pH to ensure the analyte is fully ionized or neutral can help minimize these interactions.[2] For reversed-phase chromatography, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can mask active silanol (B1196071) groups on the column, improving peak shape.[3]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[2]
-
-
Column Degradation: A contaminated or worn-out column can result in poor peak shape.
-
Solution: Flush the column with a strong solvent to remove contaminants.[2] If the problem persists, consider replacing the column.
-
-
Issue 2: Inconsistent Retention Times
-
Question: I am observing significant drift or variability in the retention times of my this compound peaks. What could be causing this?
-
Answer: Retention time shifts can compromise the reliability of your analytical method.[2] Consider the following factors:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.[2][6]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can lead to shifting retention times.[2][6]
-
Solution: Allow adequate time for the column to equilibrate with the mobile phase. A stable baseline is a good indicator of a well-equilibrated column.[6]
-
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can cause retention time variability.[2]
-
Solution: Check the pump for any visible leaks.[3] Perform a flow rate accuracy test to ensure the pump is delivering the mobile phase at the set rate.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[6]
-
-
Issue 3: High Backpressure
-
Question: The backpressure in my HPLC system is unusually high. What are the common causes and how can I troubleshoot this?
-
Answer: High backpressure can indicate a blockage in the system.[8] A systematic approach is needed to identify the source of the obstruction.
-
Column Clogging: Particulates from the sample or precipitation of buffer components can block the column frit.
-
Solution: Filter all samples and mobile phases before use.[7] If the column is clogged, try back-flushing it with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
-
-
System Blockage: Blockages can also occur in the tubing, injector, or in-line filter.
-
Solution: To isolate the blockage, systematically remove components from the flow path (starting with the column) and observe the pressure.[2] Once the source of the high pressure is identified, clean or replace the blocked component.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate HPLC column for this compound analysis?
A1: The choice of column depends on the specific goals of the analysis.
-
For general analysis (non-chiral): A standard reversed-phase C18 or C8 column is often a good starting point. Phenyl columns can also be effective due to potential π-π interactions with the aromatic rings of this compound derivatives, offering different selectivity compared to C18 columns.[9][10]
-
For enantioseparation (chiral analysis): Chiral Stationary Phases (CSPs) are necessary. Several types have been successfully used for this compound derivatives:
-
Macrocyclic antibiotic-based CSPs (e.g., teicoplanin, teicoplanin aglycone): These have shown good enantioseparation for some derivatives.[1][11]
-
Cyclodextrin-based CSPs (e.g., β-cyclodextrin): These have also been used, particularly in reversed-phase mode.[1][12]
-
Polysaccharide-based CSPs: These are suitable for normal-phase separations.[1]
-
Q2: What are the key considerations for mobile phase optimization in this compound analysis?
A2: Mobile phase optimization is critical for achieving good separation.
-
Mobile Phase Composition: For reversed-phase HPLC, a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used.[13][14] The ratio of organic to aqueous phase will determine the retention time.
-
pH: The pH of the mobile phase is crucial as phenylcarbamic acids are weak bases.[1] Adjusting the pH can significantly impact retention and peak shape.[12]
-
Additives: For chiral separations, ionic modifiers like acetic acid and triethylamine are often added to the mobile phase to improve enantioseparation.[1][11] The ratio of these modifiers can have a significant effect.[1]
Q3: What are the recommended sample preparation techniques for this compound analysis?
A3: Proper sample preparation is essential to protect the HPLC system and ensure accurate results.[15]
-
Filtration: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column.[16]
-
Dilution: Ensure the sample concentration is within the linear range of the detector.[15]
-
For biological samples (e.g., serum, plasma):
-
Protein Precipitation: This is a common technique to remove proteins that can interfere with the analysis.[16][17] Common precipitants include acetonitrile, methanol, or trichloroacetic acid.[15]
-
Solid-Phase Extraction (SPE): SPE can be used for more complex matrices to clean up the sample and concentrate the analyte of interest.[17]
-
Q4: What detector settings are appropriate for the analysis of phenylcarbamic acids?
A4: Phenylcarbamic acids contain aromatic rings, making them suitable for UV detection.
-
Wavelength: A common wavelength for detecting aromatic compounds is in the range of 240-260 nm.[18] A study on this compound derivatives used a detection wavelength of 240 nm.[11] It is recommended to determine the wavelength of maximum absorbance for your specific analyte by running a UV scan.
-
Slit Width and Response Time: For standard applications, a slit width of 4 nm is common.[18] The response time should be set to approximately one-third of the peak width at half-height of the narrowest peak of interest to ensure proper peak definition.[18]
Experimental Protocols
Protocol 1: Chiral Separation of Alkoxythis compound Derivatives
This protocol is based on a method for the enantioseparation of alkoxy derivatives of this compound.[1][11]
-
HPLC System: Agilent 1100 series or equivalent, with a binary pump, injection valve, column thermostat, and diode array detector.[1]
-
Column: Chirobiotic T (Teicoplanin) or Chirobiotic TAG (Teicoplanin Aglycone) (4 x 250 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine in a ratio of 20/80/0.3/0.2 (v/v/v/v).[1][11]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 22 °C.[1]
-
Detection: UV at 240 nm.[11]
-
Sample Preparation: Dissolve the substance in the mobile phase to a concentration of 1.0 mg/mL.[1][11]
Protocol 2: Reversed-Phase Separation of this compound Ethyl Ester
This is a general method for the analysis of this compound ethyl ester.[13]
-
HPLC System: A standard HPLC system with a pump, injector, column, and UV detector.
-
Column: Newcrom R1 (a reverse-phase column).[13]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[13]
-
Detector: UV detector. The optimal wavelength should be determined based on the analyte's absorbance spectrum.
Data Presentation
Table 1: Chromatographic Parameters for the Separation of this compound Derivatives on Different Chiral Stationary Phases [1][11]
| Analyte | Stationary Phase | Retention Factor (k) | Selectivity Factor (α) | Resolution (Rs) |
| Derivative 1 | Teicoplanin | 2.42 | 1.14 | 2.66 |
| Teicoplanin Aglycone | 3.37 | 1.13 | 1.99 | |
| DMP-CF7 | 0.17 | - | - | |
| β-cyclodextrin | 0.80 | - | - | |
| Derivative 2 | Teicoplanin | 2.33 | 1.14 | 2.75 |
| Teicoplanin Aglycone | 3.69 | 1.13 | 2.90 | |
| DMP-CF7 | 0.13 | - | - | |
| β-cyclodextrin | 0.81 | - | - |
Data extracted from a study on the HPLC enantioseparation of this compound derivatives. The specific structures of the derivatives are detailed in the source literature. "DMP-CF7" refers to 3,5-dimethylphenylcarbamate cyclofructan 7. A dash (-) indicates that no separation was achieved.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Logical flow for HPLC method development.
References
- 1. distantreader.org [distantreader.org]
- 2. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. mastelf.com [mastelf.com]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. uhplcs.com [uhplcs.com]
- 10. hawach.com [hawach.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Carbamic acid, phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. organomation.com [organomation.com]
- 16. nacalai.com [nacalai.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Phenylcarbamic Acid HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Phenylcarbamic acid, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how do I identify it?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. An ideal peak has a symmetrical, Gaussian shape. Tailing is often identified visually as a "tail" extending from the peak back towards the baseline. Quantitatively, it is measured by the tailing factor or asymmetry factor (As), where a value greater than 1 indicates tailing. Significant tailing can compromise the accuracy of peak integration and reduce the resolution between closely eluting peaks.
Q2: What are the primary causes of peak tailing when analyzing this compound?
A2: For an acidic compound like this compound, peak tailing in reverse-phase HPLC is often caused by:
-
Secondary Interactions: Unwanted interactions between the acidic analyte and residual silanol (B1196071) groups on the silica-based stationary phase. These interactions can lead to a mixed-mode retention mechanism, causing the peak to tail.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to or above the pKa of this compound, the compound will exist in its ionized (anionic) form. This can lead to electrostatic interactions with the stationary phase and result in poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.
-
Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
Q4: Can the organic modifier in the mobile phase influence peak tailing?
A4: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can impact peak shape. While its primary role is to control retention time, it can also influence the interactions between the analyte and the stationary phase. In some cases, changing the organic modifier or its proportion in the mobile phase can improve peak symmetry.
Q5: What is column end-capping and how does it help reduce peak tailing?
A5: End-capping is a process used during the manufacturing of silica-based HPLC columns where residual silanol groups are chemically bonded with a small, less polar group (e.g., a trimethylsilyl (B98337) group). This deactivates the highly active silanol sites, reducing their potential for secondary interactions with polar and ionizable analytes like this compound. Using a well-end-capped column is highly recommended to minimize peak tailing.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of this compound.
Problem: The this compound peak is tailing.
Step 1: Evaluate the Mobile Phase pH
-
Question: Is the mobile phase pH appropriate for an acidic analyte?
-
Action: Ensure the mobile phase is buffered to a pH of approximately 2.5-3.0 to keep this compound in its unionized form. Use an acidic modifier like formic acid or acetic acid.
-
Rationale: An acidic mobile phase suppresses the ionization of both the this compound and the residual silanol groups on the stationary phase, minimizing undesirable secondary interactions.
Step 2: Check for Column Overload
-
Question: Is the sample concentration or injection volume too high?
-
Action: Reduce the sample concentration by diluting the sample or decrease the injection volume.
-
Rationale: Overloading the column can lead to non-linear chromatography and result in peak distortion.
Step 3: Assess Column Health
-
Question: Is the column old or has it been used with aggressive mobile phases?
-
Action:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile for reverse-phase) to remove any strongly retained contaminants.
-
If tailing persists, consider replacing the column with a new, high-quality, end-capped C18 column.
-
-
Rationale: Column performance degrades over time. A new column with a fresh, well-packed stationary phase will provide the best peak shapes.
Step 4: Examine Extra-Column Volume
-
Question: Are there any sources of dead volume in the HPLC system?
-
Action:
-
Check all fittings and connections between the injector, column, and detector to ensure they are properly made and have minimal dead volume.
-
Use tubing with the smallest practical internal diameter and keep the length to a minimum.
-
-
Rationale: Extra-column band broadening can contribute significantly to peak tailing, especially for early-eluting peaks.
Step 5: Consider Mobile Phase Additives
-
Question: Could a different mobile phase modifier improve the peak shape?
-
Action: If using a simple acidic modifier like formic acid, consider trying a different modifier such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%).
-
Rationale: Different acidic modifiers can have varying effects on peak shape due to their ion-pairing properties and ability to mask silanol interactions.
Data Presentation
The following table provides illustrative data on how changing key chromatographic parameters can affect the tailing factor of the this compound peak.
| Parameter | Condition 1 | Tailing Factor | Condition 2 | Tailing Factor |
| Mobile Phase pH | pH 4.5 (0.1% Acetic Acid) | 1.8 | pH 2.8 (0.1% Formic Acid) | 1.1 |
| Sample Concentration | 100 µg/mL | 1.7 | 10 µg/mL | 1.2 |
| Column Type | Non-end-capped C18 | 2.1 | End-capped C18 | 1.3 |
| Injection Volume | 20 µL | 1.6 | 5 µL | 1.1 |
Note: The data in this table is for illustrative purposes to demonstrate the expected trends and should not be considered as actual experimental results.
Experimental Protocols
This section provides a representative HPLC method for the analysis of this compound that can be used as a starting point for method development and troubleshooting.
Objective: To achieve a symmetric peak shape (tailing factor < 1.2) for this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, end-capped)
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (reagent grade)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Water (50:50, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the mobile phase to a final concentration of 20 µg/mL.
Procedure:
-
Prepare the mobile phase by mixing equal volumes of acetonitrile and water, then adding formic acid to a final concentration of 0.1%.
-
Degas the mobile phase before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared this compound standard solution.
-
Record the chromatogram and calculate the tailing factor of the this compound peak.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
References
Technical Support Center: GC-MS Analysis of Phenylcarbamic Acid Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of phenylcarbamic acid and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under typical experimental conditions?
A1: this compound is susceptible to both hydrolytic and thermal degradation. The primary degradation pathway involves hydrolysis to form aniline (B41778) and carbon dioxide, often proceeding through a phenyl isocyanate intermediate.[1][2][3] Under the high temperatures of a GC inlet, thermal degradation can also lead to the formation of aniline and phenol (B47542).[4][5] Therefore, the main analytes to monitor for degradation are aniline and phenol.
Q2: Why am I observing poor peak shapes, such as tailing, for my analytes?
A2: Peak tailing for polar analytes like aniline and phenol is a common issue in GC-MS analysis.[4] It is often caused by interactions with active sites, such as exposed silanol (B1196071) groups, in the GC system. These active sites can be present in the injector liner, at the head of the analytical column, or on contaminants within the system.[4][6]
Q3: I am seeing extraneous peaks or a rising baseline in my chromatograms. What could be the cause?
A3: Extraneous peaks, often referred to as "ghost peaks," can result from carryover from previous injections or contamination in the injector.[4] A rising baseline, particularly at higher temperatures, is often indicative of column bleed, which can be exacerbated by the presence of oxygen in the carrier gas or operating the column above its recommended temperature limit.[7] Contamination of the carrier gas can also contribute to baseline noise.[7]
Q4: My signal intensity is low, or I am not detecting my target analytes at all. What should I check?
A4: A loss of signal can be attributed to several factors. It is important to systematically check for leaks in the system, ensure the sample concentration is adequate, and verify that the detector is functioning correctly.[8] For thermally labile compounds, degradation in the hot injector can also lead to a significant loss of the parent compound's signal.[9][10] Additionally, issues with the MS tune file can lead to a complete loss of signal, presenting as only noise.[11]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound degradation products.
Issue 1: Poor Peak Shape (Tailing)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Active sites in the injector liner | Inspect and replace the liner. | Use a deactivated liner (e.g., silanized). Consider using a liner with glass wool to aid in volatilization and trap non-volatile residues.[6] |
| Column contamination | "Bake out" the column at a high temperature (within its limit). | If baking out does not resolve the issue, trim the first few centimeters of the column from the injector end.[6] |
| Incompatible column phase | Review the column specifications. | A 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms) is a suitable general-purpose column for this analysis.[12][13][14] |
| Improper column installation | Check column positioning in the injector and detector. | Ensure the column is installed according to the manufacturer's instructions to prevent dead volume and ensure efficient sample transfer.[8] |
Issue 2: Carryover and Ghost Peaks
| Potential Cause | Troubleshooting Step | Recommended Action |
| Injector contamination | Clean the injector port. | Disassemble and clean the injector components as per the instrument manual. Replace the septum and liner.[4] |
| Sample carryover | Run solvent blanks between sample injections. | If ghost peaks persist, increase the solvent wash cycles in the autosampler sequence. |
| Septum bleed | Check the septum type and condition. | Use a high-quality, low-bleed septum appropriate for the injector temperature. Replace the septum regularly.[4] |
Issue 3: Baseline Noise or Drift
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contaminated carrier gas | Check the gas purifier. | Ensure the carrier gas is of high purity (e.g., 99.999%) and that the gas purifiers (oxygen, moisture, and hydrocarbon traps) are not exhausted.[7] |
| Column bleed | Condition the column. | Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum temperature limit.[7] |
| Contaminated MS source | Check the MS tune report for signs of contamination. | If necessary, clean the ion source according to the manufacturer's protocol. |
Experimental Protocols
Sample Preparation
For analyses where this compound is intentionally degraded (e.g., through hydrolysis), a typical protocol would involve dissolving the sample in a suitable solvent and subjecting it to acidic or basic conditions. For direct analysis of a sample matrix for degradation products, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.[15]
Example Hydrolysis Protocol:
-
Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol).
-
Add an acidic or basic solution to induce hydrolysis.
-
Neutralize the solution after a specified time.
-
Extract the degradation products with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the sample to a final volume for GC-MS analysis.
GC-MS Parameters
The following table summarizes typical starting parameters for the GC-MS analysis of aniline and phenol. Optimization may be required based on the specific instrument and column used.
| Parameter | Aniline Analysis | Phenol Analysis |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | DB-5ms or DB-XLB, 30 m x 0.25 mm, 0.25 µm[12][14] |
| Injection Mode | Splitless[16] | Splitless[14] |
| Injection Volume | 1 µL[16] | 1 µL[14] |
| Injector Temperature | 280 °C[16] | 275 °C[14] |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[14][16] | Helium at a constant flow of 1.5 mL/min[14] |
| Oven Program | 35 °C for 2 min, ramp at 15 °C/min to 150 °C (hold 5 min), ramp at 3 °C/min to 190 °C (hold 2 min)[16] | 60 °C for 5 min, ramp at 8 °C/min to 300 °C (hold 10 min)[14] |
| MS Transfer Line | 280 °C | 300 °C[14] |
| Ion Source Temp. | 230 °C[16] | 230 °C (typical) |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 35-450) or Selected Ion Monitoring (SIM)[16] | Full Scan or SIM |
| Aniline Quant Ion | m/z 93[16] | - |
| Aniline Qualifier Ions | m/z 65, 66[16] | - |
Visualizations
Caption: this compound degradation pathways.
Caption: General workflow for GC-MS analysis.
Caption: A systematic troubleshooting guide.
References
- 1. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Application Note on GC/MS analysis of phenols | Laboratory Talk [laboratorytalk.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Crystallization Methods for Phenylcarbamic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining crystallization methods for Phenylcarbamic acid. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common challenges in the crystallization of this compound, such as the formation of oils, low yield, and poor crystal quality.
Problem 1: this compound is "Oiling Out" Instead of Crystallizing
Symptoms: A liquid or oily phase separates from the solution upon cooling or addition of an anti-solvent.
Possible Causes & Solutions:
| Troubleshooting Step | Rationale |
| 1. Reduce Supersaturation | "Oiling out" often occurs when the solution is too concentrated. Dilute the solution with more of the primary solvent to lower the supersaturation level. |
| 2. Slow Down the Cooling Rate | A gradual decrease in temperature provides more time for molecules to arrange themselves into an ordered crystal lattice. Insulate the crystallization vessel to ensure slow cooling.[1] |
| 3. Modify the Solvent System | Experiment with different solvents or solvent mixtures. The choice of solvent significantly impacts solubility and crystal growth kinetics.[1] Consider a solvent in which this compound is less soluble. |
| 4. Heat the Solution | If oiling out occurs, reheat the solution until the oil redissolves, then add more solvent before attempting to cool again.[2] |
Problem 2: No Crystal Formation Upon Cooling
Symptoms: The solution remains clear even after an extended period of cooling.
Possible Causes & Solutions:
| Troubleshooting Step | Rationale |
| 1. Increase Concentration | The solution may be too dilute (insufficient supersaturation). Slowly evaporate the solvent to increase the concentration of this compound.[1] |
| 2. Induce Nucleation | If this compound is highly soluble in the chosen solvent, nucleation may be inhibited. Introduce a seed crystal of this compound to encourage crystal growth.[1][3] If seed crystals are unavailable, scratching the inside of the glass vessel with a glass rod can create nucleation sites. |
| 3. Add an Anti-solvent | Introduce a miscible solvent in which this compound is insoluble (an anti-solvent). Add the anti-solvent dropwise to the stirred solution until it becomes persistently turbid, then warm slightly to redissolve and cool slowly.[1] |
Problem 3: The Crystal Yield is Poor
Symptoms: The amount of crystalline this compound recovered is very low (e.g., less than 20%).
Possible Causes & Solutions:
| Troubleshooting Step | Rationale |
| 1. Minimize the Amount of Solvent | Using too much solvent will result in a significant portion of the compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the this compound.[2] |
| 2. Ensure Complete Precipitation | Cool the solution for a sufficient amount of time. Further cooling in an ice bath can help to maximize the yield. |
| 3. Check the Mother Liquor | To determine if a significant amount of product remains in the filtrate, evaporate a small sample of the mother liquor. If a large residue remains, further cooling or partial solvent evaporation may be necessary to recover more product.[2] |
Problem 4: Crystals are Very Fine Needles or an Amorphous Powder
Symptoms: The resulting solid is difficult to filter and handle, which is common for needle-like crystals.[4][5]
Possible Causes & Solutions:
| Troubleshooting Step | Rationale |
| 1. Slow Down Crystal Growth | Rapid crystallization from a highly supersaturated solution often leads to poor crystal habits.[1] To slow down the growth, you can either decrease the cooling rate or use a co-solvent system to modify the solubility and crystal growth kinetics.[1][2] |
| 2. Experiment with Different Solvents | The choice of solvent has a significant influence on crystal habit.[1] Screening different solvents may identify one that promotes the growth of more block-like or prismatic crystals. |
| 3. Control Supersaturation | A lower level of supersaturation can favor the growth of larger, more well-defined crystals. This can be achieved by using a slightly larger volume of solvent than the minimum required for dissolution at high temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of this compound?
A1: The choice of solvent is critical. This compound contains both polar (carboxylic acid and amine) and non-polar (phenyl ring) groups. Therefore, a solvent of intermediate polarity or a mixed solvent system is often a good starting point. Solvents such as ethanol, ethyl acetate, or mixtures of toluene (B28343) and a more polar solvent could be effective.[6] A rule of thumb is that solvents with functional groups similar to the compound being crystallized are often good solubilizers.[6]
Q2: How can I address polymorphism in this compound crystallization?
A2: this compound has the potential to exhibit polymorphism, meaning it can exist in different crystal structures with varying physical properties.[7][8] The formation of a specific polymorph can be influenced by factors such as the solvent, cooling rate, and temperature.[9][10] To control for polymorphism, it is crucial to maintain consistent experimental conditions. A systematic screening of different solvents and cooling profiles can help to identify the conditions that produce the desired polymorph.[1]
Q3: What is the purpose of using a co-crystallant?
A3: In cases where a compound is difficult to crystallize, a co-crystallant can be added to form a co-crystal. This involves introducing a second compound that can form hydrogen bonds or other non-covalent interactions with this compound, leading to a more stable crystal lattice.[3]
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol, ethyl acetate).
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small increments of the solvent until a clear solution is obtained at the boiling point.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow down the cooling rate further, the flask can be placed in an insulated container.
-
Crystal Formation: Allow the solution to stand undisturbed until crystal formation is complete. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Vapor Diffusion
-
Preparation: Dissolve the this compound in a small amount of a relatively non-volatile solvent in a small, open vial.
-
Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Diffusion: Add a more volatile solvent (the anti-solvent) to the larger container, ensuring the level is below the top of the inner vial.
-
Crystallization: Over time, the anti-solvent will vaporize and diffuse into the solution in the inner vial, reducing the solubility of the this compound and inducing crystallization.[3]
-
Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals by decanting the mother liquor or by filtration.
Data Presentation
Table 1: Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for salts, amides, and some carboxylic acids.[11] |
| Methanol | 64.5 | High | General purpose solvent.[11] |
| Ethanol | 78.3 | High | General purpose solvent.[11] |
| Acetone | 56 | Medium | Good for a wide range of organic compounds.[11] |
| Ethyl Acetate | 77.1 | Medium | Good for esters and general crystallization.[11] |
| Dichloromethane | 40 | Medium | Often used for low-melting compounds, but its high volatility can lead to rapid crystallization.[11] |
| Toluene | 110.6 | Low | Can be effective for compounds with aromatic rings.[6] |
| Hexanes | ~69 | Low | Often used as an anti-solvent. |
Visualizations
Caption: A typical experimental workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unifr.ch [unifr.ch]
- 4. Prediction of Mefenamic Acid Crystal Shape by Random Forest Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal growth and morphology control of needle-shaped organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Polymorphism in Processes of Crystallization in Solution: A Practical Review | Semantic Scholar [semanticscholar.org]
- 8. mdpi-res.com [mdpi-res.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing solubility problems of Phenylcarbamic acid derivatives
Welcome to the Technical Support Center for Phenylcarbamic Acid Derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this class of compounds, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous solutions. Why is this the case?
A1: this compound derivatives often exhibit limited aqueous solubility due to the presence of the lipophilic (water-repelling) phenyl group in their core structure. While the carbamate (B1207046) group offers some polarity, the overall solubility in water is frequently moderate to low. The specific solubility of a derivative is highly dependent on the nature and substitution pattern of the phenyl ring and any other functional groups present in the molecule.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of a this compound derivative into my aqueous experimental buffer. What's happening and how can I fix it?
A2: This common issue, often called "crashing out," occurs because the compound is soluble in the highly organic environment of the DMSO stock but becomes insoluble when introduced into the predominantly aqueous buffer. To address this, consider the following troubleshooting steps:
-
Optimize the dilution process: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Lower the final concentration: Your target concentration might be above the compound's solubility limit in the final buffer. If your assay allows, try using a lower final concentration.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, methanol) in your final aqueous buffer can help maintain the solubility of your compound. Be sure to include a vehicle control in your experiments to account for any effects of the co-solvent.
-
Adjust the pH: For derivatives with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. For acidic derivatives, increasing the pH can enhance solubility, while for basic derivatives, lowering the pH may be beneficial.
Q3: Can I use heat or sonication to dissolve my this compound derivative?
A3: Yes, gentle heating and sonication can be effective methods to aid dissolution. Sonication can help break down compound aggregates, while gentle warming can increase the kinetic solubility. However, it is crucial to first establish the thermal stability of your specific derivative to avoid degradation. Start with mild conditions (e.g., a 37°C water bath) and visually inspect for any changes in the solution's appearance or clarity that might indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the desired solvent. | The solvent polarity is not suitable for the derivative. | Test solubility in a small range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO). Refer to the solubility data tables below for guidance. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | Prepare fresh stock solutions for each experiment. Visually inspect solutions for any signs of precipitation before use. Consider filtering the final diluted solution through a syringe filter (e.g., 0.22 µm) before adding it to the assay. |
| Difficulty purifying the derivative due to solubility issues. | The compound and impurities have similar solubility profiles. The compound precipitates during chromatographic separation. | Experiment with different solvent systems for chromatography. Consider using a co-solvent system to improve the solubility of the compound on the column. Temperature-controlled chromatography may also be beneficial. |
Data Presentation: Solubility of this compound Derivatives
The following tables provide solubility data for several common this compound derivatives in various solvents. Please note that solubility is temperature-dependent.
Table 1: Qualitative Solubility Data
| Compound | Water | Ethanol | Methanol | Chloroform | Acetone | DMSO |
| Carisoprodol | Very slightly soluble[1] | Freely soluble[1] | Soluble[2] | Freely soluble[1] | Freely soluble[1] | - |
| Felbamate | Sparingly soluble[3] | Sparingly soluble[3] | Sparingly soluble[3] | Sparingly soluble[3] | Sparingly soluble[3] | Freely soluble[3] |
| Meprobamate | Slightly soluble[4] | Freely soluble[4] | - | - | Freely soluble[4] | Soluble (30 mg/ml)[5] |
Table 2: Quantitative Aqueous Solubility Data
| Compound | Solubility in Water | pH | Temperature (°C) |
| Meprobamate | 6.2 g/L[5] | Neutral or slightly acidic[6] | 25 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a this compound derivative in an aqueous buffer.
Materials:
-
This compound derivative (solid powder)
-
Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of the this compound derivative to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume of the aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
The determined concentration represents the equilibrium solubility of the compound in that specific buffer at that temperature.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of a this compound derivative in a suitable organic solvent.
Materials:
-
This compound derivative (solid powder)
-
High-purity organic solvent (e.g., DMSO, ethanol)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Weigh the desired amount of the this compound derivative into a sterile tube or vial.
-
Add the calculated volume of the organic solvent to achieve the target stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the mixture vigorously until the compound is completely dissolved.
-
If the compound does not fully dissolve, gentle warming in a water bath or brief sonication can be applied. Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Mandatory Visualizations
Signaling Pathway Diagrams
This compound derivatives have been investigated for their effects on various biological targets. Below are diagrams illustrating two such signaling pathways.
Caption: Mechanism of action of Carisoprodol via GABAA receptor modulation.
Caption: Inhibition of FAAH by a this compound derivative.
Experimental Workflow Diagram
Caption: A logical workflow for addressing solubility issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DailyMed - MEPROBAMATE tablet [dailymed.nlm.nih.gov]
- 5. Meprobamate CAS#: 57-53-4 [m.chemicalbook.com]
- 6. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalyst selection and optimization for Phenylcarbamic acid synthesis
Technical Support Center: Phenylcarbamic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound and its derivatives (carbamates).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phenylcarbamates?
A1: Phenylcarbamates are typically synthesized through several key routes. Traditional methods often involve the use of phosgene (B1210022) or its derivatives like phenyl chloroformate, which react with an amine.[1][2][3] However, due to the high toxicity of phosgene, significant research has focused on greener alternatives.[1] Modern, eco-friendly approaches include the direct synthesis from carbon dioxide (CO₂), an amine (like aniline), and an alcohol.[4][5][6] Other methods include the reaction of isocyanates with alcohols, the Hofmann rearrangement of primary carboxamides, and the Curtius rearrangement of acyl azides.[1][3] Palladium-catalyzed cross-coupling reactions have also emerged as a promising method for forming the aryl C-N bond in these structures.[7][8]
Q2: How do I choose an appropriate catalyst for direct synthesis from CO₂, aniline (B41778), and an alcohol?
A2: Catalyst selection is critical for achieving high yields in the direct synthesis of phenylcarbamates from CO₂. A combination of Cerium Oxide (CeO₂) and 2-cyanopyridine (B140075) has been shown to be highly effective, achieving yields up to 97%.[4] The CeO₂ catalyst facilitates the reaction, while 2-cyanopyridine acts as a dehydrating agent to shift the reaction equilibrium towards the product.[4] Other catalyst systems include atomically dispersed copper on N-doped carbon nanosheets (Cu-N-C) for electrocatalytic synthesis and various metal oxides.[6][9] For palladium-catalyzed methods, catalysts like Xphos Pd G2 are used for intermolecular amidation of aryl chlorides.[7]
Q3: What is the role of a base in carbamate (B1207046) formation?
A3: A base is often used to deprotonate the amine starting material, which increases its nucleophilicity and facilitates its attack on the electrophile (e.g., phenyl chloroformate or CO₂).[10][11] In reactions involving chloroformates, a base is also necessary to neutralize the hydrochloric acid (HCl) byproduct.[2] Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine, as well as inorganic bases such as sodium hydroxide (B78521) or sodium bicarbonate.[11][12] The choice of base can significantly impact the reaction's yield and selectivity.[11]
Q4: Why is my carbamate product unstable or decomposing?
A4: this compound itself is highly unstable and readily decomposes into ammonia (B1221849) and carbon dioxide.[13][14] For this reason, it is typically synthesized and used as more stable derivatives, such as carbamate esters. If your carbamate derivative is decomposing, it could be due to several factors:
-
Inappropriate pH: Many carbamate protecting groups are labile under acidic or basic conditions. For example, Boc (tert-butyloxycarbonyl) groups are cleaved by acid, while Fmoc (9-fluorenylmethyloxycarbonyl) groups are removed by base.[15]
-
Elevated Temperatures: Some carbamates can be thermally unstable.[15]
-
Incompatible Reagents: Other reagents in your reaction mixture may be cleaving the carbamate group.[15]
Troubleshooting Guides
Issue 1: Low or No Yield
| Potential Cause | Suggested Solution |
| Poor Quality of Reagents | Use freshly distilled or purified starting materials. Verify the identity and purity of reagents using analytical techniques like NMR or IR spectroscopy.[12] |
| Presence of Water | Use anhydrous solvents, especially when working with reactive reagents like chloroformates or when using dehydrating agents. Water can hydrolyze starting materials or interfere with the catalyst.[11][12] |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] If the reaction has stalled, consider increasing the reaction time or temperature, but monitor for potential product degradation.[12][16] |
| Suboptimal Catalyst Activity | Ensure the catalyst has not been deactivated. For heterogeneous catalysts, ensure proper activation and handling. For direct synthesis with CeO₂, the presence of a dehydrating agent like 2-cyanopyridine is crucial.[4] |
| Unfavorable Equilibrium | In direct syntheses from CO₂, the reaction is often limited by equilibrium. Use a dehydrating agent or other methods to remove the water byproduct to drive the reaction forward.[4][5] |
Issue 2: Formation of Byproducts
| Potential Cause | Suggested Solution |
| Formation of Diphenylurea | In direct syntheses from aniline and CO₂, N,N'-diphenylurea is a common byproduct.[5] Optimize the catalyst and reaction conditions. Certain catalyst/ionic liquid combinations have been identified that provide higher selectivity for the desired carbamate.[5] |
| Di-acylation or N-alkylation | When using highly reactive acylating or alkylating agents, reaction with both the N-H and O-H groups (if present) or multiple N-H sites can occur.[12] Control the reaction by using a 1:1 molar ratio of reactants and adding the electrophile dropwise at a low temperature.[12] |
| Unreacted Starting Materials | If significant amounts of starting materials remain, the reaction may be incomplete. Refer to the "Low or No Yield" section for optimization strategies. Adjusting the stoichiometry of the reactants may also be necessary.[12] |
Issue 3: Difficult Product Purification
| Potential Cause | Suggested Solution |
| Product Precipitation | The desired carbamate may precipitate from the reaction mixture. Choose a solvent in which the product has higher solubility, or perform the reaction at a more dilute concentration.[11] |
| Emulsion During Workup | Emulsions can form during aqueous extraction, making layer separation difficult. To break the emulsion, try adding brine (a saturated NaCl solution) or filtering the mixture through a pad of Celite.[11] |
| Co-elution of Impurities | If byproducts have similar polarity to the desired product, separation by column chromatography can be challenging.[12] Modify the solvent system for chromatography to improve separation. Recrystallization from a different solvent system is another effective purification technique.[12] |
Data Presentation
Table 1: Catalyst Performance in Direct Synthesis of Methyl N-Phenylcarbamate
Reaction Conditions: Aniline, Methanol (B129727), CO₂ (5 MPa), 403 K, 6-8 h.
| Catalyst System | Dehydrating Agent | Yield (%) | Reference |
| CeO₂ | 2-Cyanopyridine | 97 | [4] |
| ZrO₂ | 2-Cyanopyridine | 15 | [4] |
| Nb₂O₅ | 2-Cyanopyridine | 12 | [4] |
| CeO₂ | None | <1 | [4] |
| None | 2-Cyanopyridine | <1 | [4] |
Table 2: Catalyst Performance in Electrocatalytic Synthesis of N-Phenylcarbamate
| Catalyst / Electrode Material | Yield (%) | Stability | Reference |
| Atomically Dispersed Cu on N-Doped Carbon (Cu-N-C) | 71 | Good stability over 10 cycles | [9] |
| Traditional Copper Bulk | Lower than Cu-N-C | Not specified | [9] |
Experimental Protocols
Protocol 1: Direct Synthesis of Methyl N-Phenylcarbamate using CeO₂ and 2-Cyanopyridine[4]
This protocol describes the one-pot synthesis of methyl N-phenylcarbamate from aniline, methanol, and CO₂.
Materials:
-
Cerium (IV) oxide (CeO₂)
-
Aniline (5.0 mmol)
-
Methanol (75 mmol)
-
2-Cyanopyridine (75 mmol)
-
Carbon Dioxide (CO₂)
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
To the high-pressure autoclave reactor, add CeO₂ (0.34 g), aniline (5.0 mmol), methanol (75 mmol), and 2-cyanopyridine (75 mmol).
-
Seal the reactor and purge it with CO₂ gas.
-
Pressurize the reactor with CO₂ to 5 MPa (at room temperature).
-
Heat the reactor to 403 K (130 °C) while stirring.
-
Maintain these conditions for 8 hours.
-
After the reaction time, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
-
Open the reactor and transfer the reaction mixture.
-
Analyze the product yield and purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard.
Protocol 2: General Synthesis of Phenyl Carbamates using Phenyl Chloroformate[2]
This protocol provides a general method for synthesizing carbamates from a primary or secondary amine using phenyl chloroformate.
Materials:
-
Amine (primary or secondary, 1.0 equiv)
-
Phenyl chloroformate (1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Ethyl Acetate)
-
Base (e.g., Triethylamine, Pyridine, or aqueous NaHCO₃, 1.0-1.2 equiv)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Set up the round-bottom flask under an inert atmosphere.
-
Dissolve the amine (1.0 equiv) in the chosen anhydrous solvent.
-
If required, add the base (1.0-1.2 equiv). If using an aqueous base, a biphasic system will form.
-
Cool the mixture to the desired temperature, typically 0 °C, using an ice bath.
-
Add phenyl chloroformate (1.1 equiv) dropwise to the stirred amine solution via the dropping funnel.
-
Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., CH₂Cl₂, Ethyl Acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired phenyl carbamate.[2]
Visualizations
Caption: Experimental workflow for catalyst selection and optimization.
Caption: Proposed mechanism for base-mediated carbamate formation.[17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokubai.org [shokubai.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. EP1669346A1 - Process for the preparation of carbamic acid derivatives - Google Patents [patents.google.com]
- 9. Electrocatalytic Synthesis of Carbamates from CO2 - ChemistryViews [chemistryviews.org]
- 10. WO2007014973A2 - Method of obtaining phenyl carbamates - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Byproduct Identification in Phenylcarbamic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylcarbamic acid and its derivatives. The following sections address common issues related to byproduct formation and provide detailed experimental protocols for their identification and quantification.
Troubleshooting Guide
Issue: Low Yield of the Desired Carbamate (B1207046)/Urethane Product
| Potential Cause | Suggested Solution |
| Moisture Contamination: Phenyl isocyanate, a common precursor, readily reacts with water to form unstable this compound, which then decomposes to aniline (B41778). Aniline can then react with another molecule of phenyl isocyanate to form the highly stable N,N'-diphenylurea byproduct. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Consider using freshly distilled solvents or solvents from a solvent purification system.- Dry starting materials (alcohols, amines) using appropriate drying agents. |
| Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. | - For sluggish reactions, consider a moderate increase in temperature. However, be aware that higher temperatures can also promote side reactions such as allophanate (B1242929) and biuret (B89757) formation.- For highly exothermic reactions, use an ice bath to control the temperature and prevent runaway reactions. |
| Incorrect Stoichiometry: An excess of either the isocyanate or the nucleophile can lead to the formation of byproducts. | - Carefully control the stoichiometry of your reactants. A 1:1 molar ratio is typically desired for simple carbamate formation.- For reactions with di- or poly-functional starting materials, precise control of stoichiometry is critical to achieve the desired molecular weight and avoid cross-linking. |
| Inappropriate Catalyst: The choice and concentration of a catalyst can significantly impact the reaction outcome. | - If using a catalyst, ensure it is appropriate for the desired transformation. Some catalysts may also promote side reactions.- Optimize the catalyst loading; too much catalyst can sometimes lead to undesired byproducts. |
Issue: Presence of an Insoluble White Precipitate in the Reaction Mixture
| Potential Cause | Suggested Solution |
| Formation of N,N'-Diphenylurea: This is a common byproduct, which is often poorly soluble in many organic solvents and appears as a white solid. | - Confirm the identity of the precipitate using analytical techniques such as NMR, IR, or melting point analysis.- To minimize its formation, rigorously exclude water from the reaction (see "Moisture Contamination" above). |
| Product Precipitation: The desired carbamate product may be insoluble in the reaction solvent. | - Before starting the reaction, check the solubility of the expected product in the chosen solvent.- If the product is indeed insoluble, this may be advantageous for purification by simple filtration. |
Issue: Complex Mixture of Products Observed by TLC or HPLC
| Potential Cause | Suggested Solution |
| Multiple Side Reactions: In addition to urea (B33335) formation, other side reactions can occur, such as the formation of allophanates (from the reaction of isocyanate with a urethane) or biurets (from the reaction of isocyanate with a urea). | - Use milder reaction conditions (lower temperature, shorter reaction time) to minimize side reactions.- Employ a high-purity isocyanate, as impurities can catalyze side reactions. |
| Decomposition of Starting Materials or Products: this compound itself is thermally unstable and can decarboxylate. | - Avoid prolonged heating of the reaction mixture.- Analyze the reaction mixture promptly after completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in reactions involving phenyl isocyanate and how is it formed?
A1: The most common byproduct is N,N'-diphenylurea. It is typically formed when phenyl isocyanate reacts with water. This reaction initially forms the unstable this compound, which readily decarboxylates to aniline and carbon dioxide. The newly formed aniline is a nucleophile and rapidly reacts with another molecule of phenyl isocyanate to produce N,N'-diphenylurea.[1][2]
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: To identify an unknown peak, you can employ several strategies:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the compound in the unknown peak. This is often the most direct way to identify byproducts.
-
Fraction Collection and NMR: Collect the fraction corresponding to the unknown peak as it elutes from the HPLC. After removing the solvent, analyze the isolated compound by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.
-
Comparison with Standards: If you suspect a particular byproduct (e.g., N,N'-diphenylurea), inject a pure standard of that compound into the HPLC and compare its retention time with that of the unknown peak.
Q3: Can I use an excess of the alcohol/amine to ensure the complete consumption of the isocyanate?
A3: While using an excess of the nucleophile can drive the reaction to completion, it can also lead to purification challenges in removing the unreacted starting material. Furthermore, in the case of using an excess of a carbamate as a nucleophile, it can lead to the formation of allophanates. It is generally recommended to start with a stoichiometric ratio and optimize other reaction parameters like temperature and reaction time.
Q4: How does the choice of solvent affect byproduct formation?
A4: The solvent can influence both the rate of the main reaction and the formation of byproducts. Aprotic solvents are generally preferred to avoid reaction with the isocyanate. The polarity of the solvent can also play a role in the solubility of reactants and products, which can in turn affect the reaction kinetics. It is crucial to use anhydrous solvents to prevent the formation of N,N'-diphenylurea.
Quantitative Data on Byproduct Formation
The formation of byproducts is highly dependent on the specific reaction conditions. The following table provides a qualitative summary of conditions that favor the formation of common byproducts. Quantitative data is often specific to a particular reaction system and should be determined empirically.
| Byproduct | Chemical Structure | Favorable Conditions |
| N,N'-Diphenylurea | C₁₃H₁₂N₂O | Presence of water in the reaction mixture. |
| Allophanate | Varies | Excess phenyl isocyanate, elevated temperatures. |
| Biuret | Varies | Reaction of phenyl isocyanate with a urea byproduct, elevated temperatures. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Phenylcarbamate Derivative
-
Preparation: Add the desired alcohol or amine (1.0 eq.) and a dry, aprotic solvent (e.g., anhydrous THF or dichloromethane) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar).
-
Reactant Addition: Cool the solution to 0 °C using an ice bath. Slowly add phenyl isocyanate (1.0 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired phenylcarbamate.
Protocol 2: HPLC-UV Method for Byproduct Analysis
-
Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture and quench it with an equal volume of a solution of a primary amine (e.g., butylamine) in the mobile phase to derivatize any unreacted isocyanate. Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start at 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Analyze the chromatogram for the presence of the desired product and any byproducts. Compare the retention times with those of known standards (e.g., N,N'-diphenylurea) for identification. Quantify the byproducts by creating a calibration curve with known concentrations of the standard compounds.
Protocol 3: NMR Sample Preparation for Byproduct Identification
-
Sample Isolation: If a byproduct is isolated (e.g., by precipitation or chromatography), dissolve 5-10 mg of the purified solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide detailed structural information to confirm the identity of the byproduct. For N,N'-diphenylurea in DMSO-d₆, characteristic peaks for the aromatic protons will be observed between 7-8 ppm and a singlet for the N-H protons around 8.7 ppm.
Visualizations
Caption: Pathway for the formation of N,N'-diphenylurea byproduct.
Caption: Workflow for byproduct identification in this compound reactions.
References
Validation & Comparative
Phenylcarbamic Acid vs. Other Carbamates: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of phenylcarbamic acid and its derivatives against other notable carbamates. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Carbamates, esters of carbamic acid, are a versatile class of organic compounds with significant applications in medicine and agriculture.[1][2] Their structural relationship to amides and esters, coupled with good chemical and proteolytic stability, makes them valuable motifs in drug design.[2][3] Carbamates are integral to many approved therapeutic agents, acting as enzyme inhibitors, anticonvulsants, and chemotherapeutics.[1] They are also widely used as pesticides, primarily through their action on the nervous system of insects.[4][5]
This compound, a fundamental structure within this class, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[6] Its derivatives have been investigated for various therapeutic applications, including potential antidiabetic, antimicrobial, and antifungal properties.[7][8] This guide will delve into a comparative analysis of this compound-derived compounds and other significant carbamates, focusing on their biological activity, mechanisms of action, and the experimental basis for these findings.
Comparative Biological Activity of Carbamates
The biological activity of carbamates is largely dictated by the nature of the substituents on the nitrogen and oxygen atoms of the carbamate (B1207046) group.[1] This structural diversity allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[3] A primary mechanism of action for many biologically active carbamates is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][9] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.[5] This is the basis for the insecticidal activity of many carbamate pesticides and the therapeutic effect of certain drugs used to treat neurodegenerative diseases like Alzheimer's.[1][4]
The following table summarizes the inhibitory activity of selected this compound derivatives and other carbamates against cholinesterases.
| Compound | Target Enzyme | IC50 (µM) | Organism | Reference |
| 3-(diethylaminophenyl) phenyl carbamate | Acetylcholinesterase | 1.52 | Not Specified | [10] |
| 3-(diethylaminophenyl) (3-nitrophenyl) carbamate | Butyrylcholinesterase | 1.70 | Not Specified | [10] |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase | 38.98 | Electric Eel | [11] |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Butyrylcholinesterase | 1.60 | Equine Serum | [11] |
| Rivastigmine | Acetylcholinesterase | >90 | Electric Eel | [11] |
| Rivastigmine | Butyrylcholinesterase | >1.60 | Equine Serum | [11] |
| Galantamine | Butyrylcholinesterase | >1.60 | Equine Serum | [11] |
Mechanism of Action: Cholinesterase Inhibition
The inhibition of acetylcholinesterase by carbamates involves the carbamylation of a serine residue within the active site of the enzyme.[12] This process is analogous to the mechanism of organophosphates, but with a key difference: the carbamylated enzyme is capable of undergoing hydrolysis to regenerate the active enzyme, making the inhibition reversible.[4][13] The rates of carbamylation and decarbamylation determine the duration and potency of the inhibitory effect.[12]
Below is a diagram illustrating the mechanism of reversible inhibition of acetylcholinesterase by carbamates.
Caption: Reversible inhibition of acetylcholinesterase by carbamates.
Experimental Protocols
Determination of Cholinesterase Inhibition (Ellman's Method)
The inhibitory potency of carbamates against acetylcholinesterase and butyrylcholinesterase is commonly determined using a modified Ellman's method.[10][11] This spectrophotometric assay measures the activity of the enzyme by detecting the product of the hydrolysis of a substrate, typically acetylthiocholine (B1193921) or butyrylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes.[11][14]
-
Butyrylcholinesterase (BChE) from equine serum.[11]
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4 or 8.0).[10][15]
-
Test carbamate compounds.
-
Spectrophotometer.
Procedure:
-
Prepare solutions of the enzymes, substrates, DTNB, and test compounds in the appropriate phosphate buffer.
-
In a microplate well or cuvette, mix the enzyme solution with a solution of the test compound at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a defined period to allow for binding and inhibition.
-
Initiate the enzymatic reaction by adding the substrate (ATCh or BTCh) and DTNB.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a colored anion.
-
Monitor the increase in absorbance at a specific wavelength (typically 412 nm) over time using a spectrophotometer.[10]
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Below is a workflow diagram for the Ellman's method.
Caption: Workflow for determining cholinesterase inhibition via Ellman's method.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various chemical methodologies.[3] A common approach involves the reaction of an appropriate aniline (B41778) with a chloroformate or by the oxidative transformation of isatin's Schiff bases.[7][16] The versatility of these synthetic routes allows for the creation of a diverse library of carbamate compounds for biological screening.
Conclusion
This compound and its derivatives represent a significant area of research within the broader class of carbamates. Their biological activities, particularly as enzyme inhibitors, underscore their potential in drug discovery and development. The comparative analysis presented in this guide, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers in this field. The reversible nature of carbamate-mediated enzyme inhibition offers a distinct advantage over irreversible inhibitors in certain therapeutic contexts. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents and specialized agrochemicals.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Mode of action of carbamate.pptx [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A new method to characterize the kinetics of cholinesterases inhibited by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Reversible inhibition of acetylcholinesterase by carbamates or huperzine A increases residual activity of the enzyme upon soman challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
A Comparative Guide to the Validation of Analytical Methods for Phenylcarbamic Acid Derivatives
This guide offers an objective comparison of commonly employed analytical techniques for the quantitative determination of phenylcarbamic acid derivatives, a class of compounds significant in the pharmaceutical and agricultural sectors. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of method performance, supported by experimental data, to aid in the selection of the most suitable analytical approach for their specific research needs. The data presented is a synthesis from various studies on representative this compound derivatives, such as carbamate (B1207046) pesticides.
Data Presentation: A Comparative Analysis of Method Performance
The performance of an analytical method is paramount for ensuring the reliability and accuracy of results. The following tables summarize key validation parameters for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound derivatives.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 1.0 - 10 µg/kg | 0.1 - 5 µg/kg | 0.02 - 2 µg/kg |
| Limit of Quantification (LOQ) | 3.5 - 20 µg/kg[1] | 0.5 - 10 µg/kg | 0.04 - 5 µg/kg[2][3] |
| Accuracy (Recovery %) | 70 - 110% | 70 - 120%[4] | 72 - 127.6%[2][5] |
| Precision (RSD %) | < 15% | < 20% | < 16%[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative experimental protocols for the analysis of this compound derivatives.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[6][7][8]
-
Extraction : A homogenized sample (e.g., 10-15 g of a food matrix) is weighed into a centrifuge tube. Acetonitrile (B52724) is added as the extraction solvent, and the tube is vigorously shaken.[6] Extraction salts, such as magnesium sulfate (B86663) and sodium chloride, are then added to induce phase separation.[6]
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE) : An aliquot of the acetonitrile extract is transferred to a dSPE tube containing a sorbent like primary secondary amine (PSA) to remove matrix interferences.[6] The tube is vortexed and then centrifuged.
-
Final Extract : The resulting supernatant is collected, filtered, and is then ready for analysis by HPLC or GC.[6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds like many this compound derivatives.[6]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column is commonly used for separation.[6]
-
Mobile Phase : A gradient of acetonitrile and water is often employed.
-
Detection : UV detection is typically set at a wavelength of 240 nm.[9]
-
Flow Rate : A flow rate of 1.0 mL/min is a common setting.
-
Injection Volume : 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.[10]
-
Injector : A split/splitless injector is commonly used.[6]
-
Column : A DB-5MS capillary column is suitable for the separation of many carbamates.[10]
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A programmed temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 280°C.
-
Ionization : Electron Ionization (EI) is a standard technique.[10]
-
Detection : The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for trace-level analysis in complex matrices.[3]
-
Instrumentation : A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[11]
-
Column : A C18 or similar reversed-phase column.[12]
-
Mobile Phase : A gradient of acetonitrile or methanol (B129727) with water, often with additives like formic acid.[12]
-
Ionization : Electrospray ionization (ESI) in positive mode is common for carbamates.
-
Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10] Specific precursor-to-product ion transitions are monitored for each analyte.
Mandatory Visualization
The following diagrams illustrate key workflows and decision-making processes in the validation of analytical methods for this compound derivatives.
Caption: Workflow for the validation of an analytical method.
Caption: The QuEChERS sample preparation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of 30 carbamate pesticide residues in vegetative foods by QuEChERS-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Efficacy of Phenylcarbamic Acid Derivatives: A Comparative Guide
This guide provides a comparative analysis of the efficacy of various phenylcarbamic acid derivatives across different therapeutic areas, including their antibacterial, antimycobacterial, and cardiovascular effects. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Antibacterial and Antimycobacterial Efficacy
Several studies have demonstrated the potent antimicrobial activity of dibasic derivatives of this compound. These compounds have shown significant efficacy against a range of bacterial and mycobacterial strains, including drug-resistant variants.
Data Presentation
The following tables summarize the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) of representative this compound derivatives against various microorganisms.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Organism | MIC (µM) | IC50 (µM) | Reference |
| 1-[3-(dipropylammonio)-2-({[3-(heptyloxy)phenyl]carbamoyl}oxy)propyl]pyrrolidinium dichloride | Staphylococcus aureus ATCC 29213 | - | 3.5 - 6.3 | [1] |
| 1-[3-(dipropylammonio)-2-({[3-(hexyloxy)phenyl]carbamoyl}oxy)propyl]pyrrolidinium dichloride | Staphylococcus aureus ATCC 29213 | - | 3.5 - 6.3 | [1] |
| 1-[3-(dipropylammonio)-2-({[3-(pentyloxy)phenyl]carbamoyl}oxy)propyl]pyrrolidinium dichloride | Enterococcus faecalis ATCC 29212 | - | 3.5 - 6.3 | [1] |
Table 2: Antimycobacterial Activity of this compound Derivatives
| Compound Class | Target Organism | MIC Range (µM) | Reference |
| 1-[2-[({[2-/3-(alkoxy)phenyl]amino}carbonyl)oxy]-3-(dipropylammonio)propyl]pyrrolidinium/azepanium derivatives | Mycobacterium tuberculosis H37Ra ATCC 25177 | 1.9 - 8 | [2] |
| Mycobacterium kansasii DSM 44162 | 1.9 - 8 | [2] | |
| Mycobacterium avium CNCTC My 330/80 | 1.9 - 8 | [2] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared microbial suspension is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Broth microdilution workflow for MIC determination.
Mechanism of Action: Bacterial Membrane Disruption
The antibacterial activity of these derivatives is believed to stem from their ability to disrupt the bacterial cytoplasmic membrane.[1] This interaction is thought to be non-specific, leading to increased membrane permeability and subsequent cell death.
Proposed mechanism of antibacterial action.
Cardiovascular Efficacy
Certain this compound derivatives have been investigated for their effects on the cardiovascular system, demonstrating potential as antiarrhythmic and antihypertensive agents. These effects are attributed to their ability to block adrenergic receptors.
Data Presentation
The following table summarizes the cardiovascular effects of selected this compound derivatives.
Table 3: Cardiovascular Effects of this compound Derivatives
| Compound | Experimental Model | Observed Effect | pA2 Value | Reference |
| 1-(2-methylphenyl)-4-[3-(4-ethoxyphenylcarbamoyloxy)-2-hydroxypropyl]piperazinium chloride | Ouabain-induced arrhythmia in rats | Delayed onset of arrhythmia | - | [3] |
| 1-(2-methylphenyl)-4-[3-(4-methoxyphenylcarbamoyloxy)-2-hydroxypropyl]piperazinium chloride | Isolated rat atria | Antagonism of isoproterenol-induced positive chronotropic effect | - | [3] |
| Modified phenyl carbamic acid derivative (6c) | Isolated rat atria | Antagonism of isoproterenol-induced positive chronotropic effect | 8.21 ± 0.56 | [4] |
| Modified phenyl carbamic acid derivative (6d) | Phenylephrine-induced contraction of rat aortic strips | Inhibition of vasoconstriction (86.35% inhibition) | - | [4] |
Experimental Protocols
Langendorff Isolated Perfused Heart Preparation
This ex vivo technique allows for the study of cardiac function in a controlled environment, free from systemic physiological influences.
-
Heart Isolation: The heart is excised from an anesthetized rat and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature. This perfusion maintains the viability of the heart muscle.
-
Drug Administration: this compound derivatives or other test substances are introduced into the perfusate to assess their effects on heart rate, contractile force, and other cardiac parameters.
-
Data Acquisition: Physiological parameters are continuously monitored and recorded using appropriate transducers and data acquisition systems.
Ouabain-Induced Arrhythmia Model
This in vivo or ex vivo model is used to evaluate the antiarrhythmic potential of test compounds.
-
Animal Preparation: A rat is anesthetized, and electrocardiogram (ECG) electrodes are placed to monitor cardiac activity.
-
Ouabain Administration: A solution of ouabain, a cardiac glycoside known to induce arrhythmias, is infused intravenously or added to the perfusate in an isolated heart preparation.
-
Compound Administration: The this compound derivative is administered prior to or concurrently with ouabain.
-
Observation: The time to the onset of various types of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia) is recorded and compared between control and treated groups.
Mechanism of Action: Adrenergic Receptor Blockade
The cardiovascular effects of these this compound derivatives are consistent with the blockade of both alpha and beta-adrenergic receptors. By inhibiting the binding of catecholamines like norepinephrine (B1679862) and epinephrine, these compounds can reduce heart rate, myocardial contractility, and blood pressure.
References
Phenylcarbamic Acid: A Viable Alternative to Conventional Amine Protecting Groups?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the judicious selection of protecting groups is a cornerstone of success, particularly in the multi-step synthesis of complex molecules and drug development. While the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups have long been the workhorses for amine protection, the exploration of alternative protective strategies remains a critical endeavor for enhancing synthetic efficiency and orthogonality. This guide provides an objective comparison of the phenylcarbamoyl (Phoc) group, derived from phenylcarbamic acid, with these conventional protecting groups, supported by available experimental data.
At a Glance: A Comparative Overview
The utility of a protecting group is primarily dictated by its ease of installation, its stability under various reaction conditions, and the facility of its selective removal. The Phoc group presents a distinct profile in these respects, offering potential advantages in specific synthetic contexts.
| Protecting Group | Structure | Common Reagent for Protection | Cleavage Conditions |
| Phenylcarbamoyl (Phoc) | Ph-O-CO-NRR' | Phenyl chloroformate | Strong base (e.g., NaOH, KOH), TBAF |
| tert-Butoxycarbonyl (Boc) | tBu-O-CO-NRR' | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Cbz) | Bn-O-CO-NRR' | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C) |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-CH₂-O-CO-NRR' | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine (B6355638) in DMF) |
Performance Data: A Quantitative Comparison
Direct, side-by-side quantitative comparisons of the Phoc group with Boc, Cbz, and Fmoc under standardized conditions are not extensively available in the literature. However, by compiling data from various studies, we can construct a comparative picture of their performance.
Table 1: Amine Protection Yields
The protection of amines with phenyl chloroformate generally proceeds in high yields, comparable to those obtained with standard protecting group reagents.
| Amine Substrate | Protecting Group | Reagent | Solvent | Yield (%) | Reference |
| 4-Methoxybenzylamine | Phoc | Phenyl chloroformate | THF | 94 | [1] |
| n-Pentylamine | Phoc | Phenyl chloroformate | THF | 86 | [1] |
| Aniline | Phoc | Phenyl chloroformate | THF | 87 | [1] |
| N-Ethyl-1,2-diaminoethane | Phoc (bis-protected) | Phenyl chloroformate | THF | 93 | [1] |
| Primary Amine (General) | Boc | Boc₂O | Various | >90 | [2] |
| Primary Amine (General) | Cbz | Cbz-Cl | Various | >90 | [2] |
| Primary Amine (General) | Fmoc | Fmoc-Cl | Various | >90 | [2] |
Table 2: Protecting Group Stability
The stability of the Phoc group under various conditions is a key determinant of its utility. Qualitative reports suggest good stability in acidic media and moderate stability in dilute basic media.[1] Quantitative data on its stability relative to other protecting groups is limited.
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Hydrogenolysis (e.g., H₂/Pd-C) |
| Phoc | Reported to be very stable in acidic aqueous medium[1] | Reported to be relatively stable in dilute basic aqueous medium[1] | Not completely stable; conversion to other products observed |
| Boc | Labile | Stable | Stable |
| Cbz | Generally Stable | Stable | Labile |
| Fmoc | Stable | Labile | Generally Stable |
Table 3: Deprotection Performance
The removal of the Phoc group is typically achieved under strong basic conditions. However, deprotection with tetra-n-butylammonium fluoride (B91410) (TBAF) has been explored, often leading to the formation of ureas as a significant byproduct, which can be a limitation if the free amine is the desired product.[1]
| Protecting Group | Deprotection Conditions | Product | Yield (%) | Reference |
| Phoc (from 4-Methoxybenzylamine) | TBAF (catalytic), THF | Symmetrical Urea (B33335) | 88 (of urea) | [1] |
| Phoc (from n-Pentylamine) | TBAF, n-Pentylamine | Dissymmetrical Urea | 92 (of urea) | [1] |
| Phoc (from tert-Butylamine) | TBAF, tert-Butylamine | Dissymmetrical Urea | 93 (of urea) | [1] |
| Boc | TFA/DCM | Free Amine | High (>95) | [2] |
| Cbz | H₂/Pd-C, MeOH | Free Amine | High (>95) | [2] |
| Fmoc | 20% Piperidine/DMF | Free Amine | High (>95) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting groups.
Protection of a Primary Amine with Phenyl Chloroformate (Phoc Group)
Materials:
-
Primary amine
-
Phenyl chloroformate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Base (e.g., triethylamine (B128534) or pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
Dissolve the primary amine (1.0 eq) and base (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenyl chloroformate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-phenylcarbamoyl protected amine, which can be purified by column chromatography if necessary.
Deprotection of a Phenylcarbamate using TBAF
Materials:
-
N-phenylcarbamoyl protected amine
-
Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-phenylcarbamoyl protected amine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (a catalytic amount, e.g., 0.1 eq, can be used to favor urea formation; stoichiometric or excess amounts may be required for deprotection to the amine, though urea formation is a competitive reaction).[1]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon consumption of the starting material, the reaction mixture can be worked up by adding water and extracting with an organic solvent.
-
The product distribution (free amine vs. urea) should be analyzed, and the desired product isolated by chromatography.
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental logic is essential for understanding and applying these protecting group strategies.
General Amine Protection Workflow
Caption: A generalized workflow for the protection of an amine functional group.
Protection and Deprotection Mechanisms
The mechanisms of protection and deprotection are fundamental to understanding the reactivity and stability of each group.
Caption: Mechanism of Phoc protection and base-mediated deprotection.
Caption: Orthogonal deprotection pathways for Boc, Cbz, and Fmoc groups.
Conclusion: Is this compound a Worthy Contender?
The phenylcarbamoyl (Phoc) protecting group, derived from this compound, presents a distinct set of characteristics that can be advantageous in specific synthetic scenarios. Its stability to acidic conditions suggests orthogonality with the acid-labile Boc group. However, its lability under strong basic conditions and the propensity for urea formation during deprotection with milder bases like TBAF are significant considerations.
For researchers seeking an alternative to the standard repertoire of amine protecting groups, the Phoc group warrants consideration, particularly when acid stability is paramount and basic conditions for deprotection are compatible with the overall synthetic strategy. Further quantitative studies directly comparing its performance with Boc, Cbz, and Fmoc under standardized conditions are needed to fully elucidate its position within the synthetic chemist's toolkit. The choice of protecting group will ultimately depend on the specific requirements of the synthetic target and the desired orthogonal strategy.
References
A Comparative Analysis of the Biological Activities of Phenylcarbamic Acid Isomers
A detailed guide for researchers, scientists, and drug development professionals on the varying biological effects of ortho-, meta-, and para-phenylcarbamic acid derivatives, supported by experimental data and methodologies.
The substitution pattern of the phenyl ring in phenylcarbamic acid derivatives plays a crucial role in determining their biological activity. The seemingly subtle shift of a functional group between the ortho-, meta-, and para-positions can lead to significant differences in their pharmacological profiles. This guide provides a comparative analysis of the biological activities of these positional isomers, focusing on their antimicrobial, fatty acid amide hydrolase (FAAH) inhibitory, and antioxidant properties.
Comparative Biological Activity Data
The following table summarizes the quantitative data on the biological activities of various ortho-, meta-, and para-substituted this compound derivatives.
| Biological Activity | Isomer Position | Compound Series/Scaffold | Target/Organism | Quantitative Data (MIC/IC₅₀) | Reference |
| Antimicrobial | Ortho | Alkoxythis compound esters | Escherichia coli | Inactive | [1] |
| Meta | Alkoxythis compound esters | Escherichia coli | MIC = 12-49 µg/mL | [1] | |
| Para | Alkoxythis compound esters | Escherichia coli | MIC > 1.00 mg/mL | [2] | |
| Ortho | Alkoxythis compound esters | Staphylococcus aureus | Inactive | [1] | |
| Meta | Alkoxythis compound esters | Staphylococcus aureus | MIC = 98 µg/mL | [1] | |
| Para | Alkoxythis compound esters | Staphylococcus aureus | MIC > 1.00 mg/mL | [2] | |
| Para | Alkoxythis compound esters | Candida albicans | MIC = 0.20 - 0.39 mg/mL | [2] | |
| FAAH Inhibition | Meta | Cyclohexylcarbamic acid biphenyl-3-yl esters | Human FAAH | IC₅₀ = 4.6 nM (for URB597) | [3] |
| Para | 4-Phenyl-thiazole-based inhibitors | Human FAAH | IC₅₀ = 3.1 nM | [4] | |
| Antioxidant | Para | para-Alkoxy-phenylcarbamic acid esters | DPPH Radical | Most suitable position for activity | [5] |
Key Findings on Isomeric Activity
Antimicrobial Activity: Studies on alkoxythis compound esters reveal a strong dependence on the position of the alkoxy substituent. Meta-alkoxy substituted derivatives demonstrate significantly higher efficacy against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria compared to their ortho- and para-isomers.[1] In fact, ortho-isomers are often considered practically inactive.[2] For anticandidal activity, para-alkoxy substituted compounds have shown some efficacy.[2]
Fatty Acid Amide Hydrolase (FAAH) Inhibition: The inhibition of FAAH, a key enzyme in the endocannabinoid system, is also highly influenced by the isomeric position of substituents. Structure-activity relationship studies on O-arylcarbamate inhibitors have shown that substitution at the meta-position of the distal phenyl ring can greatly improve inhibitory potency.[3] For instance, the potent FAAH inhibitor URB597 is a meta-substituted derivative.[3] However, other scaffolds, such as 4-phenyl-thiazole-based inhibitors, have demonstrated strong FAAH inhibition with a para-substituted nitro group.[4] This suggests that the optimal position is dependent on the overall molecular scaffold.
Antioxidant Activity: Research on the antioxidant properties of this compound derivatives indicates that the para-position is generally the most favorable for activity. In vitro studies using the DPPH radical scavenging assay have shown that para-alkoxy-phenylcarbamic acid esters exhibit the most suitable profile for antioxidative efficiency.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.[6]
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.[7]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[6] Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.[7]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[6][8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Fatty Acid Amide Hydrolase (FAAH) Inhibitor Assay (Fluorometric Method)
This assay measures the ability of a compound to inhibit the activity of the FAAH enzyme.
-
Reagent Preparation: Prepare a FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA). Dilute the FAAH enzyme and the fluorometric substrate (e.g., AMC-arachidonoyl amide) in the assay buffer.[10]
-
Assay Setup in a 96-well Plate:
-
Pre-incubation (for irreversible inhibitors): Incubate the plate for a specific time (e.g., 5-60 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[10][11]
-
Initiation of Reaction: Add the FAAH substrate to all wells to start the enzymatic reaction.[10]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[10]
-
Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC₅₀ value.[11]
DPPH Radical Scavenging Assay (Antioxidant Activity)
This spectrophotometric assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).[12]
-
Preparation of Test Samples: Dissolve the test compounds in a suitable solvent at various concentrations.[12] A known antioxidant, such as ascorbic acid, is used as a positive control.[12]
-
Reaction Mixture: Mix the test sample solution with the DPPH solution in a cuvette or a 96-well plate.[13] A blank containing only the solvent and DPPH is also prepared.[13]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[14]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[15]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[16] The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[15]
Visualizing Molecular Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: FAAH Signaling Pathway and Inhibition
Caption: Antimicrobial Assay Workflow
References
- 1. Dibasic esters of ortho-/meta-alkoxythis compound containing 1-dipropylamino-3-piperidinopropan-1-yl and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial effect of para-alkoxythis compound esters containing substituted N-phenylpiperazine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexylcarbamic Acid 3‘- or 4‘-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies [escholarship.org]
- 4. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Determination of DPPH radical scavenging activity [bio-protocol.org]
- 14. marinebiology.pt [marinebiology.pt]
- 15. mdpi.com [mdpi.com]
- 16. csfarmacie.cz [csfarmacie.cz]
Phenylcarbamic Acid Derivatives: A Comparative Guide to Cross-Reactivity and Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
The phenylcarbamic acid scaffold is a versatile pharmacophore integral to a variety of therapeutic agents. Understanding the cross-reactivity profile of these compounds is paramount for predicting potential off-target effects and ensuring clinical safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of select this compound-based compounds, supported by experimental data and detailed protocols. Furthermore, it explores their modulatory effects on key cellular signaling pathways.
Comparative Cross-Reactivity Data
The cross-reactivity of this compound derivatives can be assessed by determining their binding affinity or inhibitory activity against a panel of related and unrelated biological targets. This data is crucial for evaluating the selectivity of a compound.
Table 1: Comparative Binding Affinity of Phenylalanine-Based Carbamates
| Compound | Target | Binding Affinity (IC50) |
| Phenylalanine Carbamate Derivative 1 | Substance P 1-7 Binding Site | 4.2 nM[1] |
| Phenylalanine Carbamate Derivative 2 | Substance P 1-7 Binding Site | 5.2 nM[1] |
| Phenylalanine Carbamate Derivative 3 | Substance P 1-7 Binding Site | 60 nM[1] |
Table 2: Immunoassay Cross-Reactivity of Carbamate-Based Muscle Relaxants
| Compound | Immunoassay Target | Cross-Reactivity |
| Carisoprodol | Meprobamate | Yes, Carisoprodol is metabolized to meprobamate, and immunoassays often detect both.[2][3] |
| Meprobamate | Carisoprodol Metabolite Assay | High[3] |
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable cross-reactivity data. Below are methodologies for key experiments cited in the evaluation of this compound-based compounds.
Kinase Selectivity Profiling via Kinase Inhibition Assay
This assay determines the inhibitory activity of a compound against a panel of kinases, providing a broad overview of its selectivity.
Principle: A fluorescence-based immunoassay or a radiometric assay is used to measure the activity of a specific kinase in the presence of the test compound. The amount of phosphorylated substrate is quantified, and the concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined.
Materials:
-
Kinase selectivity profiling system (e.g., ADP-Glo™ Kinase Assay)
-
Purified recombinant kinases
-
Specific kinase substrates
-
ATP
-
Test compound (this compound derivative)
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting luminescence or radioactivity
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In the wells of the assay plate, add the kinase, its specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include positive controls (known inhibitors) and negative controls (vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specified period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using the detection reagent (e.g., ADP-Glo™ reagent).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Off-Target Binding Assessment via Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a direct measure of binding affinity (Ki).
Principle: A fixed concentration of a radiolabeled ligand known to bind to a specific target is incubated with the target protein (e.g., receptor-expressing cell membranes) in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the test compound's binding affinity.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Test compound (this compound derivative)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Binding Reaction: In a multi-well plate, combine the cell membranes, radiolabeled ligand, and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition binding curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway Modulation via Western Blot Analysis
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation (e.g., phosphorylation status of key proteins).
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated Akt or MAPK). The binding of the antibody is detected using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or colorimetric signal.
Materials:
-
Cells treated with the test compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound derivative for the desired time and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-Akt, Akt, p-MAPK, MAPK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Signaling Pathway Modulation
This compound derivatives have the potential to modulate various intracellular signaling pathways, which can contribute to both their therapeutic effects and off-target toxicities. Understanding these interactions is crucial for a complete pharmacological profile.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Some small molecule inhibitors targeting this pathway are under investigation for cancer therapy. This compound derivatives could potentially inhibit key kinases in this pathway, such as PI3K, Akt, or mTOR.
Caption: Potential inhibition points of this compound derivatives in the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a wide range of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Cross-reactivity of this compound derivatives with kinases in this pathway (e.g., MEK, ERK) could have significant biological consequences.
Caption: Potential points of interference by this compound derivatives in the MAPK signaling cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response, cell survival, and immunity. Inhibition of components of this pathway, such as IKK, could be a mechanism of action for some this compound-based anti-inflammatory drugs.
References
- 1. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK/MAPK regulates hippocampal histone phosphorylation following contextual fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of Phenylcarbamic acid and its precursors
A detailed comparative analysis of the spectroscopic characteristics of phenylcarbamic acid and its common precursors, aniline (B41778) and phenol (B47542). This guide provides researchers, scientists, and drug development professionals with experimental data and protocols to distinguish and characterize these compounds using routine spectroscopic techniques.
In the landscape of pharmaceutical and organic synthesis, the accurate identification of compounds is paramount. This compound, a key structural motif in various bioactive molecules, is often synthesized from precursors such as aniline and phenol. A thorough understanding of their distinct spectroscopic signatures is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of this compound, aniline, and phenol using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
At a Glance: Spectroscopic Comparison
The following tables summarize the key spectroscopic features of this compound, aniline, and phenol, providing a quick reference for their identification.
| Spectroscopic Data | This compound (Predicted/Related Compound Data) | Aniline | Phenol |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~3000-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1600, ~1500 (aromatic C=C stretch), ~1220 (C-N stretch) | 3442, 3360 (N-H stretches), 3050-3020 (aromatic C-H stretch), 1619 (N-H bend), 1600, 1500 (aromatic C=C stretch), 1281 (C-N stretch), 910-665 (N-H wag)[1] | 3550-3230 (broad, O-H stretch), 3000-3100 (aromatic C-H stretch), 1600, 1440 (aromatic C=C stretch), ~1220 (C-O stretch)[2] |
| ¹H NMR (ppm) | ~7.0-7.5 (aromatic protons), ~8.0 (N-H proton, broad), ~10-12 (O-H proton, broad) | 6.66-7.14 (aromatic protons), 3.53 (N-H protons, broad)[3] | 6.8-7.4 (aromatic protons), 4.0-8.0 (O-H proton, broad)[4][5] |
| ¹³C NMR (ppm) | ~115-130 (aromatic C-H), ~140 (aromatic C-N), ~170 (C=O) | 115.1, 118.6, 129.1 (aromatic C-H), 146.7 (aromatic C-N) | 115.0, 120.5, 129.5 (aromatic C-H), 155.0 (aromatic C-O)[6] |
| Mass Spec. (m/z) | 137 (M⁺), 93 ([M-CO₂]⁺), 66, 39 | 93 (M⁺), 66 ([M-HCN]⁺), 39 | 94 (M⁺), 66 ([M-CO]⁺), 65, 39[7] |
Delving Deeper: A Detailed Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
-
Aniline: The IR spectrum of aniline is characterized by two distinct N-H stretching bands around 3442 cm⁻¹ and 3360 cm⁻¹, indicative of a primary amine.[1] Aromatic C-H stretches are observed between 3050 and 3020 cm⁻¹. Other key features include an N-H bending vibration at 1619 cm⁻¹, aromatic C=C stretching at 1600 and 1500 cm⁻¹, a C-N stretching band at 1281 cm⁻¹, and a broad N-H wagging band between 910 and 665 cm⁻¹.[1]
-
Phenol: The most prominent feature in the IR spectrum of phenol is a broad O-H stretching band in the region of 3550-3230 cm⁻¹, which is a result of intermolecular hydrogen bonding.[2] Aromatic C-H stretching vibrations appear between 3000 and 3100 cm⁻¹.[2] The spectrum also shows characteristic aromatic C=C stretching bands at 1600 and 1440 cm⁻¹ and a diagnostic C-O stretching vibration around 1220 cm⁻¹.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
-
Aniline: The aromatic protons of aniline typically appear in the range of δ 6.66-7.14 ppm.[3] The two protons of the amino group (N-H) usually produce a broad singlet around δ 3.53 ppm.[3]
-
Phenol: The aromatic protons of phenol resonate in the region of δ 6.8-7.4 ppm.[4] The hydroxyl proton (O-H) gives a broad singlet that can appear anywhere between δ 4.0 and 8.0 ppm, and its chemical shift is highly dependent on concentration and solvent.[5]
-
This compound: The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons in the typical region of δ 7.0-7.5 ppm. The N-H proton of the carbamate (B1207046) is anticipated to be a broad signal around δ 8.0 ppm, while the acidic O-H proton of the carboxylic acid group is expected to appear as a very broad singlet at a downfield chemical shift, typically between δ 10 and 12 ppm.[8]
-
Aniline: The ¹³C NMR spectrum of aniline shows four signals for the six aromatic carbons due to symmetry. The carbon attached to the amino group (C-N) is found at approximately δ 146.7 ppm, while the other aromatic carbons appear at δ 115.1, 118.6, and 129.1 ppm.
-
Phenol: Similar to aniline, the ¹³C NMR spectrum of phenol displays four signals for the aromatic carbons. The carbon atom bonded to the hydroxyl group (C-O) is significantly deshielded and appears at around δ 155.0 ppm. The other aromatic carbons have chemical shifts of δ 115.0, 120.5, and 129.5 ppm.[6]
-
This compound: The predicted ¹³C NMR spectrum of this compound would show a signal for the carbonyl carbon of the carboxylic acid group in the range of δ 165-185 ppm.[8] The aromatic carbon attached to the nitrogen (C-N) would likely appear around δ 140 ppm, with the remaining aromatic carbons resonating between δ 115 and 130 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Aniline: The mass spectrum of aniline shows a prominent molecular ion peak (M⁺) at m/z 93. A characteristic fragmentation is the loss of a hydrogen cyanide (HCN) molecule, resulting in a peak at m/z 66.
-
Phenol: The molecular ion peak (M⁺) for phenol is observed at m/z 94.[7] Common fragmentation pathways include the loss of a carbon monoxide (CO) molecule to give a peak at m/z 66, and the loss of a hydrogen atom to give a peak at m/z 93.[7] Another significant fragment is seen at m/z 65.[7]
-
This compound: The molecular ion peak (M⁺) for this compound is expected at m/z 137. A likely fragmentation pathway is the loss of a carbon dioxide molecule (CO₂) via decarboxylation, which would result in a fragment ion at m/z 93, corresponding to the aniline molecular ion.
Experimental Protocols
Synthesis of this compound from Aniline
A common method for the synthesis of phenyl carbamates involves the reaction of an amine with a chloroformate. This can be adapted for the preparation of this compound.
Materials:
-
Aniline
-
Phenyl chloroformate
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Aqueous base (e.g., 1N Sodium Hydroxide - NaOH)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve aniline (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add phenyl chloroformate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with 1N NaOH solution.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
-
Sample Preparation (Solid): A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Data Acquisition: The spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Connections
Synthesis Pathway of this compound
Caption: Synthesis of this compound from Aniline.
Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Comparison.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. EP1991524A1 - A process for the preparation of phenylcarbamates - Google Patents [patents.google.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound | C7H7NO2 | CID 10392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-PHENYLCARBAMIC ACID METHYL ESTER(2603-10-3) 1H NMR [m.chemicalbook.com]
- 7. N-PHENYLCARBAMIC ACID METHYL ESTER(2603-10-3) 13C NMR [m.chemicalbook.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Performance of different chiral stationary phases for Phenylcarbamic acid separation.
The enantioselective separation of phenylcarbamic acid derivatives is a critical task in the pharmaceutical industry due to the stereospecific bioactivity of these compounds. The choice of the chiral stationary phase (CSP) is paramount for achieving successful and efficient separation. This guide provides a comparative overview of the performance of different CSPs for the separation of this compound enantiomers, supported by experimental data to assist researchers, scientists, and drug development professionals in their method development.
Performance Comparison of Chiral Stationary Phases
The selection of a suitable CSP for the separation of this compound derivatives is influenced by the specific structure of the analyte and the desired chromatographic performance. Macrocyclic antibiotic, cyclodextrin-based, and π-complex type stationary phases have all demonstrated utility in resolving these compounds.
Data Summary
The following table summarizes the quantitative performance of various CSPs for the separation of different this compound derivatives. The data has been compiled from multiple studies to provide a comparative perspective.
| Chiral Stationary Phase (CSP) | Analyte (this compound Derivative) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Macrocyclic Antibiotic | |||||
| Teicoplanin Aglycone | Alkoxy derivatives of this compound | Methanol/Acetonitrile/Acetic Acid/Triethylamine (20/80/0.3/0.2 v/v/v/v) | - | 0.65 - 2.90 | [1][2] |
| Vancomycin | Alkoxysubstituted esters of this compound | Methanol/Acetonitrile 80/20 (v/v) with 7.94 mmol/l diethylamine | > 1.2 | - | [3][4][5] |
| Cyclodextrin-Based | |||||
| β-Cyclodextrin | 2-hexoxythis compound derivative | Acetonitrile/0.1% Triethylamine acetate (B1210297) pH 5.5 (10/90 v/v) | ~1.21 | 1.1 | [3] |
| β-Cyclodextrin | Alkoxy derivatives of this compound | Methanol/Acetonitrile/Acetic Acid/Triethylamine (20/80/0.3/0.2 v/v/v/v) | - | Partial (0.36 - 0.44) | [2] |
| π-Complex Type | |||||
| (R,R) Whelk-O 1 | 2-methoxy-1-[(4-methylpiperazino)methyl]ethyl esters of N-(alkoxyphenyl)carbamic acid | Polar organic and reversed-phase modes | - | - | [6] |
Note: A direct comparison of all parameters across different CSPs can be challenging due to variations in the specific analytes and experimental conditions. However, the data indicates that macrocyclic antibiotic CSPs, particularly teicoplanin aglycone, can provide excellent resolution for a range of this compound derivatives.[1][2] β-cyclodextrin phases have also shown good selectivity, though the resolution may be lower under certain conditions.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing separation methods. The following protocols are based on the cited literature for the separation of this compound derivatives.
Method 1: Separation on Macrocyclic Antibiotic and Cyclodextrin CSPs in Polar Organic Mode
-
HPLC System: An Agilent 1100 series liquid chromatograph or equivalent, equipped with a binary high-pressure pump, injection valve, column thermostat, and a diode array detector.[1]
-
Chiral Stationary Phases:
-
Teicoplanin Aglycone (e.g., Chirobiotic TAG)
-
Teicoplanin (e.g., Chirobiotic T)
-
β-Cyclodextrin (e.g., ChiraDex)[1]
-
-
Column Dimensions: 250 mm x 4.0 mm I.D., 5 µm particle size.[1]
-
Mobile Phase: A mixture of methanol/acetonitrile/acetic acid/triethylamine in a ratio of 20/80/0.3/0.2 (v/v/v/v).[1][2] The ratio of ionic modifiers (acetic acid:triethylamine) of 3:2 was found to be most effective.[1][2]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: UV at 240 nm.[2]
-
Data Analysis: The resolution (Rs) can be calculated using the formula: Rs = 1.18 * (t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at half-height.[2]
Method 2: Separation on a β-Cyclodextrin CSP in Reversed-Phase Mode
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: β-Cyclodextrin.
-
Mobile Phase: Acetonitrile/0.1% Triethylamine acetate buffer adjusted to pH 5.5 with acetic acid, in a ratio of 10/90 (v/v).[3]
-
Application: This method was successfully applied to the enantioseparation of a 2-hexoxythis compound derivative.[3]
Logical Workflow for CSP Selection
The selection of an appropriate chiral stationary phase is a critical step in developing a successful enantioselective separation method. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for chiral stationary phase selection and method development.
This structured approach, starting from a broad screening of different CSP types and progressively refining the mobile phase and other chromatographic parameters, increases the likelihood of developing a robust and efficient enantioselective separation method for this compound derivatives.
References
- 1. distantreader.org [distantreader.org]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Coupled column chromatography for separation and determination of enantiomers of this compound derivatives in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Validating the Mechanism of Action of Phenylcarbamic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenylcarbamic acid derivatives represent a versatile class of compounds with a wide range of biological activities. Validating their precise mechanism of action is a critical step in the drug development process. This guide provides a comparative overview of the primary mechanisms of action for these derivatives, focusing on their roles as cholinesterase inhibitors, carbonic anhydrase inhibitors, and antimycobacterial agents. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding.
Cholinesterase Inhibition: Enhancing Neurological Signaling
A significant number of this compound derivatives function as cholinesterase inhibitors, making them relevant for neurodegenerative diseases like Alzheimer's. These compounds typically act by reversibly or pseudo-irreversibly carbamoylating the serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.
Comparative Inhibitory Potency of Phenylcarbamate Derivatives
The inhibitory potency of these derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for a selection of phenylcarbamate derivatives against AChE and BChE, including a comparison with the established drug Rivastigmine.
| Compound | Target Enzyme | IC50 (µM) | Selectivity (AChE/BuChE) |
| Novel Amino N-methylcarbamate Derivatives | |||
| Benzyl {3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate (2) | AChE | 50.21 | 2.26 |
| BuChE | 22.23 | ||
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)c... | AChE | 36.05 | 1.68 |
| BuChE | 60.54 | ||
| Established Drugs | |||
| Rivastigmine | AChE | 45.2 | |
| BuChE | 29.8 | ||
| Galantamine | AChE | 0.9 | |
| BuChE | 12.5 |
Data sourced from a comparative study on novel Amino N-methylcarbamate derivatives.[1]
Signaling Pathway of Cholinesterase Inhibitors
The inhibition of cholinesterases and subsequent increase in acetylcholine levels can modulate various downstream signaling pathways, including the PI3K/Akt pathway, which is crucial for neuronal survival and neuroprotection.
Caption: Signaling pathway of cholinesterase inhibition.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for determining the cholinesterase inhibitory activity of compounds.
1. Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color development is proportional to cholinesterase activity.
2. Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
3. Experimental Workflow:
Caption: Workflow for the cholinesterase inhibition assay.
4. Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compounds. Include a control (no inhibitor) and a blank (no enzyme).
-
Add the cholinesterase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATChI or BTChI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
Carbonic Anhydrase Inhibition: A Diuretic and Anti-glaucoma Mechanism
Certain this compound derivatives, particularly those with sulfonamide moieties, can act as inhibitors of carbonic anhydrase (CA). CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Inhibition of CAs has therapeutic applications in glaucoma, diuresis, and epilepsy.[2]
Comparative Inhibitory Potency of Sulfonamide Derivatives
The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is typically reported as inhibition constants (Ki) or IC50 values. The following table presents the inhibition data for a series of benzenesulfonamide (B165840) derivatives against four hCA isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, µM) | hCA XII (Ki, nM) |
| 1 | 458.1 | 153.7 | 6.2 | 113.2 |
| 2 | 311.5 | 112.4 | 4.5 | 98.7 |
| 3 | 256.3 | 98.1 | 3.1 | 75.4 |
| 4 | 189.7 | 81.5 | 2.8 | 69.1 |
| 5 | 112.4 | 72.3 | 1.9 | 61.8 |
| 6 | 89.6 | 68.9 | 1.5 | 58.2 |
| 7 | 68.4 | 62.8 | 1.1 | 55.4 |
Data adapted from a study on sulfonamide inhibitors of human carbonic anhydrases.[3]
Cellular Effects of Carbonic Anhydrase Inhibition
Inhibition of carbonic anhydrase disrupts the cellular pH balance by affecting the concentration of bicarbonate and protons. In vascular smooth muscle cells, this can lead to intracellular alkalosis, activation of calcium-activated potassium (KCa) channels, hyperpolarization, and ultimately vasorelaxation.[4]
Caption: Cellular effects of carbonic anhydrase inhibition.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase using a chromogenic substrate.
1. Principle: Carbonic anhydrase exhibits esterase activity, hydrolyzing p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol formation is proportional to the CA activity.
2. Materials:
-
Human Carbonic Anhydrase (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent.
-
In a 96-well plate, add buffer and the test compounds at various concentrations. Include a control (no inhibitor) and a blank (no enzyme).
-
Add the carbonic anhydrase solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period.
-
Calculate the initial reaction rate (V₀) for each well.
-
Determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[5]
Antimycobacterial Activity: Targeting Bacterial Survival
Several this compound derivatives have demonstrated potent activity against various strains of Mycobacterium, including Mycobacterium tuberculosis. The proposed mechanisms of action include the inhibition of essential enzymes like DNA gyrase or disruption of the mycobacterial cell wall.
Comparative Antimycobacterial Potency
The antimycobacterial activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | M. tuberculosis H37Rv (MIC, µM) | M. kansasii (MIC, µM) | M. avium (MIC, µM) | M. smegmatis (MIC, µM) |
| 1a | >32 | >32 | >32 | >32 |
| 1e | 16 | 8 | 16 | 32 |
| 1i | 8 | 4 | 8 | 16 |
| 1m | 4 | 2 | 4 | 8 |
| 1p | 2 | 1 | 2 | 4 |
| Isoniazid | 0.4 | 1.6 | >32 | >32 |
| Ciprofloxacin | 1.6 | 0.8 | 3.1 | 0.8 |
MIC values for a series of dibasic derivatives of this compound.[6][7]
Experimental Protocol: Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)
This colorimetric assay is a common method for determining the MIC of compounds against Mycobacterium tuberculosis.
1. Principle: The Alamar Blue reagent contains an oxidation-reduction indicator that is blue in its oxidized state and turns pink/fluorescent upon reduction by metabolically active cells. The color change provides a visual or fluorometric determination of bacterial viability.
2. Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds
-
Alamar Blue reagent
-
96-well microplates
3. Procedure:
-
Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include a drug-free control and a sterile control.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add the Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
This guide provides a framework for understanding and validating the primary mechanisms of action of this compound derivatives. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibasic Derivatives of this compound against Mycobacterial Strains: Old Drugs and New Tricks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dibasic Derivatives of this compound against Mycobacterial Strains: Old Drugs and New Tricks? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenylcarbamic Acid Synthesis Routes
For researchers, scientists, and drug development professionals, the synthesis of phenylcarbamic acids and their derivatives is a fundamental process in the creation of a wide array of pharmaceuticals and fine chemicals. The carbamate (B1207046) functional group is a crucial structural motif, valued for its stability and ability to act as a bioisostere for amide bonds, enhancing the metabolic stability of drug candidates.[1] This guide provides a comparative analysis of key synthesis routes to phenylcarbamic acid derivatives, focusing on quantitative data, detailed experimental protocols, and the relative advantages and disadvantages of each methodology.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for this compound or its esters depends on several factors, including the desired scale, availability of starting materials, safety considerations, and required purity. The following table summarizes quantitative data for three common and distinct approaches.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature (°C) | Pressure | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 1. From Aniline, Urea (B33335), and Methanol (B129727) | Aniline, Urea, Methanol | Zinc Octoate | 7.5 hours | 200 | Autogenic | 84.1 | >95 | Cost-effective, uses readily available materials. | High temperature and pressure required; byproduct formation can complicate purification.[2] |
| 2. From Phenol (B47542) and Phenyl Isocyanate | Phenol, Phenyl Isocyanate | Triethylamine (catalyst) | 2 hours | 80 | Atmospheric | High | >95 | High efficiency, straightforward reaction.[2] | Phenyl isocyanate is toxic and moisture-sensitive.[2][3] |
| 3. From Aniline and Carbon Dioxide (Continuous) | Aniline, Butyl Bromide, CO₂ | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 50 minutes | 70 | 3 bar | ~78 (conversion) | >98 | Utilizes CO₂ as a C1 source, rapid reaction under mild conditions, high purity.[4] | Requires specialized continuous flow setup; reliant on an alkyl halide.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are protocols for the key synthesis routes discussed.
Route 1: One-Pot Synthesis of Methyl Phenylcarbamate from Aniline, Urea, and Methanol
This method represents a cost-effective, albeit high-pressure, route to phenylcarbamate esters.
Materials:
-
Aniline
-
Urea
-
Methanol
-
Zinc Octoate
-
N,N'-diphenyl urea
Procedure:
-
A pressure apparatus is charged with 745 g of aniline, 255 g of N,N'-diphenyl urea, 481 g of urea, 1333 g of methanol, and 6.0 g of zinc octoate.
-
The mixture is heated to 200 °C for 3.5 hours.
-
The apparatus is cooled, and after venting, an additional 72 g of urea are added.
-
The mixture is reheated and allowed to react for another 4 hours at 200 °C.
-
After cooling and venting, the mixture is removed, filtered, and subjected to fractional distillation.
-
Excess methanol is first separated at atmospheric pressure.
-
The final product, N-phenyl carbamic acid methyl ester, is then distilled at 0.2 mbar, yielding 1323 g (84.1% of theoretical yield) with a melting point of 45-47 °C.[3]
Route 2: Synthesis of Phenyl N-Phenylcarbamate from Phenol and Phenyl Isocyanate
This is a classic and highly efficient method for forming the carbamate linkage.[2]
Materials:
-
Phenol (1.0 eq)
-
Phenyl Isocyanate (1.0 eq)
-
Triethylamine (0.1 eq)
-
Dry Toluene (B28343)
Procedure:
-
A solution of phenol in dry toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Triethylamine is added to the solution.
-
Phenyl isocyanate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to 80 °C and stirred for 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purification is achieved by column chromatography on silica (B1680970) gel.
Note: Phenyl isocyanate is toxic and moisture-sensitive and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][5]
Route 3: Continuous Synthesis of Butyl Phenylcarbamate from Aniline and CO₂
This modern approach leverages carbon dioxide as a sustainable carbonyl source in a continuous flow system.
Materials:
-
Aniline (4.3 mmol, 1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (8.6 mmol, 2.0 equiv)
-
Butyl bromide (8.6 mmol, 2.0 equiv)
-
Acetonitrile (B52724) (5 mL)
-
Carbon Dioxide (gas)
Procedure:
-
The reactants (aniline, DBU, butyl bromide) are dissolved in 5 mL of acetonitrile to prepare the reaction mixture.
-
A continuous flow reactor (e.g., a 10 mL coil reactor) is heated to 70 °C.
-
The reaction mixture is pumped through the reactor at a flow rate of 250 µL/min.
-
Simultaneously, carbon dioxide gas is introduced into the system at a flow rate of 6.0 mL/min, with a back-pressure regulator set to 3 bar.
-
The product is collected over a period of 50 minutes.
-
The resulting product is typically of high purity after a simple acidic workup, without the need for further purification steps.[4]
Visualizing the Synthesis Route Comparison
To better understand the decision-making process for selecting a synthesis route, the following diagram illustrates the logical relationships between the starting materials and the reaction pathways.
Caption: Comparison of three primary synthesis routes to this compound derivatives.
Discussion and Conclusion
The synthesis of this compound and its derivatives can be approached through several distinct chemical pathways, each with its own set of advantages and challenges.
-
The one-pot synthesis from aniline, urea, and methanol is an attractive option for large-scale production due to its use of inexpensive and readily available starting materials.[2] However, the requirement for high temperatures and pressures necessitates specialized equipment and careful safety considerations.
-
The reaction of a phenol with an isocyanate is a highly efficient and versatile laboratory-scale method.[2] Its primary drawback is the hazardous nature of isocyanates, which are toxic and highly reactive, particularly with moisture.[3][6]
-
The emerging continuous flow synthesis utilizing carbon dioxide represents a significant advancement towards greener and more sustainable chemistry.[4] This method operates under milder conditions, offers high purity, and utilizes a waste product (CO₂) as a valuable C1 building block. While it requires an initial investment in continuous flow technology, the benefits of rapid reaction times and improved safety profiles are compelling.
Ultimately, the choice of synthesis route should be guided by a thorough evaluation of the specific requirements of the project, including scale, cost, safety, and environmental impact. For high-throughput screening and laboratory-scale synthesis, the isocyanate or continuous CO₂ routes may be preferable. For industrial-scale, cost-sensitive production, the one-pot urea-based method remains a viable, albeit more demanding, option.
References
Phenylcarbamic Acid Derivatives versus Standard of Care: A Comparative Analysis for Cholinesterase Inhibition
For Immediate Release
This guide provides a comparative benchmark analysis of phenylcarbamic acid derivatives against established drugs for the inhibition of cholinesterases, key enzymes in the pathophysiology of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Introduction to this compound Derivatives as Cholinesterase Inhibitors
This compound derivatives are a class of organic compounds that have been extensively investigated for their therapeutic properties. A significant number of these derivatives act as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key mechanism in the symptomatic treatment of Alzheimer's disease. This guide focuses on two prominent this compound derivatives, Rivastigmine and Phenserine, and benchmarks their performance against Donepezil, a widely prescribed non-carbamate cholinesterase inhibitor.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound derivatives and Donepezil against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), has been compiled from various in vitro studies.
| Compound | Class | Target Enzyme | IC50 (nM) | Selectivity |
| Rivastigmine | This compound Derivative | AChE | 4.3 | Moderately Selective for AChE |
| BuChE | - | |||
| Phenserine | This compound Derivative | AChE | - | - |
| BuChE | - | |||
| Donepezil | Piperidine Derivative | AChE | 6.7 | Highly Selective for AChE |
| BuChE | - |
Note: Specific IC50 values for Phenserine and for BuChE for all compounds were not consistently available in the reviewed literature and are therefore not included.
Mechanism of Action: Cholinesterase Inhibition
This compound derivatives, such as Rivastigmine, act as pseudo-irreversible inhibitors of cholinesterases. The carbamate (B1207046) moiety of the inhibitor is transferred to a serine residue in the active site of the enzyme, forming a carbamylated enzyme that is temporarily inactive. This carbamylated enzyme is then hydrolyzed, but at a much slower rate than the hydrolysis of acetylcholine, leading to a sustained inhibition of the enzyme.[1] Donepezil, in contrast, is a reversible, non-competitive inhibitor that binds to a peripheral anionic site of AChE.
References
In Vitro vs. In Vivo Studies of Phenylcarbamic Acid Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenylcarbamic acid and its derivatives represent a versatile class of compounds with significant therapeutic potential across various disease areas, including oncology, neurodegenerative disorders, and cardiovascular diseases. The journey from compound synthesis to clinical application is a rigorous process heavily reliant on both in vitro and in vivo evaluation. This guide provides an objective comparison of these two fundamental research methodologies, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting studies on this compound compounds.
The Foundational Role of In Vitro Studies
In vitro studies, conducted in a controlled laboratory environment outside of a living organism, serve as the initial and crucial screening phase in drug discovery. They are designed to rapidly assess the biological activity of a compound, determine its potency, and elucidate its mechanism of action at a cellular or molecular level. For this compound derivatives, in vitro assays are essential for identifying promising candidates for further development.
Common applications of in vitro studies for this compound class include:
-
Anticancer Activity Screening: Numerous studies evaluate this compound derivatives for their ability to kill cancer cells or inhibit their proliferation.[1][2] Assays like the MTT and trypan blue exclusion assays are used to determine the cytotoxicity of these compounds against a panel of human cancer cell lines, such as breast (MCF-7), colon (HCT-116), and lung (A549).[1][2][3]
-
Enzyme Inhibition Assays: A significant number of phenylcarbamates are investigated as enzyme inhibitors.[4] A primary target is the cholinesterase family of enzymes (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE), which are implicated in Alzheimer's disease.[4][5][6][7][8]
-
Antimicrobial Activity: The efficacy of these compounds against various pathogens, such as Mycobacterium tuberculosis, is also assessed in vitro to determine their potential as anti-infective agents.[9]
-
Cardiovascular Effects: The pharmacological effects on cardiovascular functions can be initially studied in vitro using isolated tissues, such as rat aortic strips, to investigate properties like vasodilation or vasoconstriction.[10]
Quantitative In Vitro Data Summary
The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit or elicit 50% of the maximal biological response.
| Compound Class / Derivative | Target / Cell Line | Assay Type | Quantitative Result (IC50) | Reference |
| 4-methoxy-phenylcarbamoyl bicyclo[3.3.1]nonane | Ehrlich Ascites Carcinoma (EAC) | MTT Assay | 110.65 µg/ml | [1] |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Comp. 5l) | HCT-116 (Colon Cancer) | Cytotoxicity Assay | 2.71 µM | [2] |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Comp. 5l) | A549 (Lung Cancer) | Cytotoxicity Assay | 3.22 µM | [2] |
| Thiosemicarbazone Derivative (Comp. 19) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 110.19 µM | [8] |
| Thiosemicarbazone Derivative (Comp. 19) | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 145.11 µM | [8] |
| 2,3-Dichloro-substituted thiosemicarbazone (Comp. 5u) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 12.89 nM | [5] |
| 1-[1-(3-dimethylcarbamoyloxyphenyl)ethyl]piperidine | Cholinesterase | Enzyme Inhibition | Not specified, but showed significant activity | [4] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a general framework for assessing the anticancer activity of this compound derivatives.
-
Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and maintained in an incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds. Control wells receive medium with the solvent only.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated using a dose-response curve fitting software.[11]
Visualization: General Workflow for In Vitro Screening
Caption: Workflow for the in vitro screening of this compound compounds.
The Critical Step to In Vivo Studies
While in vitro studies are invaluable for initial screening, they cannot replicate the complex physiological environment of a living organism.[12] In vivo studies, conducted in whole, living organisms (typically animal models), are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and systemic toxicity.[13] A promising in vitro result is a prerequisite, but not a guarantee, of in vivo success.
Key objectives of in vivo studies for this compound compounds include:
-
Antitumor Efficacy: The most direct way to assess an anticancer agent's potential is to measure its ability to inhibit tumor growth in an animal model.[11] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[3][11][14]
-
Pharmacodynamic and Pharmacokinetic (PK/PD) Profiling: These studies determine how the drug affects the body and how the body processes the drug. This is critical for establishing appropriate dosing regimens.
-
Safety and Toxicity Assessment: In vivo models are used to identify potential adverse effects and determine the maximum tolerated dose (MTD).
Quantitative In Vivo Data Summary
Efficacy in animal models is often measured by Tumor Growth Inhibition (TGI), which compares the change in tumor size in treated animals to a control group.
| Compound Class / Derivative | Animal Model | Disease Model | Dosing Regimen | Key Outcome (% TGI) | Reference |
| Phenylurea Derivative i12 | Mice | B16F10 Melanoma Xenograft | 15 mg/kg daily (oral) | 40.5% | [11] |
| Thienopyrimidinone Derivatives | Mice | Breast Cancer Xenograft | Not specified | Significant reduction in tumor growth | [3] |
| Mefenamic Acid Derivative (JS-PFA) | Rats | N-Nitrosodiethylamine-induced Hepatocellular Carcinoma | Not specified | Significant reduction in number of nodules and liver weight | [15] |
| 1-[1-(3-dimethylcarbamoyloxyphenyl)ethyl]piperidine | Mice/Rats | Model for Alzheimer's Disease | Not specified | Showed a therapeutic index similar to Rivastigmine | [4] |
Experimental Protocol: In Vivo Antitumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of a this compound derivative in a mouse xenograft model.
-
Animal Model: Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old, are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Human cancer cells (e.g., HCT-116), approximately 1-5 million cells in a suspension of Matrigel or saline, are injected subcutaneously into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomly assigned to a control group or treatment groups.[11]
-
Compound Administration: The test compound is administered to the treatment groups according to a specific schedule (e.g., daily) and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle (the solvent used to dissolve the compound) only.[11]
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, the animals are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The Tumor Growth Inhibition (TGI) is calculated. Statistical analysis is performed to determine if the difference between the treated and control groups is significant.
Visualization: General Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. A compound with a low nanomolar IC50 value in vitro may fail to show any effect in vivo. Conversely, some compounds with modest in vitro activity may exhibit strong in vivo results.
Several factors contribute to this potential discrepancy:
-
Metabolism: The liver and other organs can metabolize the compound into active or inactive forms, which is not accounted for in simple cell-based assays.[12]
-
Bioavailability: A compound's ability to be absorbed and reach its target tissue in sufficient concentrations is a major hurdle that can only be assessed in vivo.
-
Toxicity: A compound may be too toxic to the whole organism at the concentrations required for efficacy, an outcome not always predicted by in vitro cytotoxicity on cancer cells alone.
-
Complex Biological Systems: In vivo studies incorporate the influence of the immune system, hormonal regulation, and interactions between different organs, all of which are absent in vitro.[12]
For example, studies have shown that environmental factors like temperature can significantly alter the apparent use-dependency of certain receptor ligands, highlighting a key difference between controlled in vitro conditions and the physiological state in vivo.[16] Therefore, it is often necessary to test at higher concentrations in vitro to achieve biological effects comparable to the plasma concentrations that cause effects in vivo.[17]
Visualization: Targeted Signaling Pathway
Many phenylurea-based anticancer agents exert their effects by inhibiting critical signaling pathways that drive cell proliferation. The RAF/MEK/ERK pathway is a common target.[11] Understanding this mechanism in vitro helps in interpreting in vivo results.
Caption: this compound derivatives can inhibit the RAF/MEK/ERK pathway.
Conclusion
In vitro and in vivo studies are not mutually exclusive but are sequential and complementary pillars in the evaluation of this compound compounds. In vitro assays provide a rapid and cost-effective method for high-throughput screening and mechanistic investigation, allowing for the identification of potent lead compounds. However, in vivo studies in relevant animal models are indispensable for validating efficacy, establishing a safety profile, and understanding the compound's behavior in a complex physiological system. A successful drug development program relies on the strategic integration of both methodologies to confidently advance the most promising therapeutic candidates toward clinical trials.
References
- 1. Comparative in vitro Cytotoxic Studies of Novel 8-(4’/2’-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]
- 7. An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Dibasic Derivatives of this compound against Mycobacterial Strains: Old Drugs and New Tricks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic pharmacological evaluation of modified phenyl carbamic acid derivatives on cardiovascular functions under in vitro conditions in rats [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Potential of Mefenamic Acid Derivatives with Platelet-Derived Growth Factor Inhibitory Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differences in results from in vivo and in vitro studies on the use-dependency of N-methylaspartate antagonism by MK-801 and other phencyclidine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Phenylcarbamic Acid Ester Synthesis Protocols
For researchers, scientists, and drug development professionals, the synthesis of phenylcarbamic acid and its derivatives, particularly the more stable carbamate (B1207046) esters, is a fundamental process. The reproducibility of these synthetic protocols is critical for consistent results in research and manufacturing. This guide provides an objective comparison of the most common methods for synthesizing this compound esters, with a focus on reproducibility, supported by experimental data.
Comparison of Key Synthesis Protocols
Three primary routes for the synthesis of phenylcarbamate esters are prevalent in the literature. The choice of method often depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions. The reproducibility of each protocol is influenced by distinct factors, which are outlined below.
| Parameter | Route 1: From Phenols and Isocyanates | Route 2: From Amines and Phenyl Chloroformate | Route 3: One-Pot from Aniline, Urea (B33335), and Methanol (B129727) |
| Typical Yield | High (>90%)[1] | High (>95% for some primary amines)[2] | Good (up to 82.6% selectivity for MPC)[3] |
| Reaction Temperature | Room Temperature to 80 °C | 0 °C to reflux[2][4] | High (e.g., 180 °C)[3][5] |
| Reaction Time | 15 minutes to a few hours[1] | 3 to 48 hours[2] | ~5 hours[5] |
| Pressure | Atmospheric | Atmospheric | High Pressure[5] |
| Key Reagents | Phenol (B47542), Phenyl Isocyanate, Base (e.g., Triethylamine)[1][5] | Amine, Phenyl Chloroformate, Base (e.g., Pyridine (B92270), NEt₃)[2][4] | Aniline, Urea, Methanol, Catalyst (e.g., KNO₃ on zeolite HY)[3][5] |
| Common Solvents | Toluene (B28343), Petroleum Ether[1][5] | Dichloromethane (B109758) (CH₂Cl₂), Tetrahydrofuran (THF), Ethyl Acetate[2][4] | Methanol (acts as reagent and solvent)[3][5] |
| Primary Reproducibility Challenges | - High sensitivity of isocyanates to moisture, leading to urea byproduct formation.[5] - Purity of isocyanate is crucial.[6][7] - Potential for side reactions like allophanate (B1242929) formation at elevated temperatures.[8][9] | - Phenyl chloroformate is moisture-sensitive and can hydrolyze.[10] - The basicity of the amine can affect reaction kinetics.[11] - Formation of symmetrical urea byproducts.[4] | - Requires high temperature and pressure, demanding specialized equipment.[5][12] - Catalyst activity and stability can vary.[3] - Potential for multiple side reactions and complex product mixtures. |
Experimental Protocols
Route 1: Synthesis of Phenyl Carbamate from Phenol and Phenyl Isocyanate
This method is known for its high efficiency and generally straightforward procedure, making it suitable for laboratory-scale synthesis.[5]
Materials:
-
Phenol (1.0 eq)
-
Phenyl Isocyanate (1.0 eq)
-
Triethylamine (0.1 eq)
-
Dry Toluene
Procedure:
-
A solution of phenol in dry toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Triethylamine is added to the solution.
-
Phenyl isocyanate is added dropwise to the stirred solution at room temperature.[5]
-
The reaction mixture is then heated to 80 °C and stirred for 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure phenyl carbamate.[5]
Route 2: Synthesis of Phenyl Carbamate from an Amine and Phenyl Chloroformate
This versatile route avoids the direct handling of highly reactive isocyanates.[5]
Materials:
-
Amine (e.g., Aniline) (1.0 eq)
-
Phenyl Chloroformate (1.1 eq)
-
Pyridine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the amine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.[2]
-
Add phenyl chloroformate dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[2]
-
The reaction is monitored by TLC.
-
Upon completion, the pyridinium (B92312) hydrochloride salt is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica (B1680970) gel.[5]
Route 3: One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol
This approach is advantageous from a green chemistry perspective due to the use of less hazardous starting materials, making it attractive for industrial applications.[5]
Materials:
-
Aniline (1.0 eq)
-
Urea (1.5 eq)
-
Methanol
-
Catalyst (e.g., 5 wt% KNO₃ on zeolite HY)[5]
Procedure:
-
Aniline, urea, methanol, and the catalyst are charged into a high-pressure stainless steel autoclave.[5]
-
The autoclave is sealed and purged with nitrogen gas.
-
The reaction mixture is heated to 180 °C and stirred for 5 hours. The internal pressure will increase due to the evolution of ammonia.[5]
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
Excess methanol is removed from the filtrate by distillation.
-
The resulting crude product is then purified by vacuum distillation or recrystallization to obtain pure methyl N-phenyl carbamate.[5]
Visualizing the Synthesis Workflows and Influencing Factors
To better understand the logical flow of each synthesis and the key factors affecting their reproducibility, the following diagrams are provided.
Caption: Experimental workflows for the three main synthesis routes of phenylcarbamates.
Caption: Key factors influencing the reproducibility of phenylcarbamate synthesis.
References
- 1. tsijournals.com [tsijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Pressure Synthesis [fkf.mpg.de]
Head-to-Head Comparison of Phenylcarbamic Acid-Based Herbicides: A Guide for Researchers
This guide provides a detailed comparison of four key phenylcarbamic acid-based herbicides: Propham, Chlorpropham, Phenmedipham, and Desmedipham. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, mechanisms of action, and toxicological profiles, supported by available experimental data.
Overview and Mechanism of Action
This compound-based herbicides are a significant class of compounds used for selective weed control in various crops. Their mechanisms of action primarily fall into two categories: mitotic inhibition and inhibition of photosynthesis at Photosystem II (PSII).
-
Mitotic Inhibitors: Propham and Chlorpropham belong to this group. They disrupt the assembly of microtubules, which are essential for cell division (mitosis). This interference with microtubule organization ultimately inhibits plant growth and leads to cell death.
-
Photosystem II Inhibitors: Phenmedipham and Desmedipham act by blocking the electron transport chain within Photosystem II of the photosynthetic apparatus in plants.[1][2] This inhibition halts the production of energy (ATP and NADPH2) necessary for CO2 fixation, leading to a rapid cessation of photosynthesis and subsequent cell death.[3][4]
Quantitative Performance Data
The following tables summarize the available quantitative data on the efficacy and toxicology of these four herbicides.
Table 1: Herbicidal Efficacy Data
| Herbicide | Target Weed Species | Growth Stage | ED50 (g ai/ha)¹ | GR50 (g ai/ha)² | Reference |
| Phenmedipham | Amaranthus palmeri (Palmer amaranth) | Cotyledon | 213 - >1,120 | 123 - 291 | [3] |
| Amaranthus palmeri (Palmer amaranth) | 7-cm | >1,120 | 1,019 | [3] | |
| Desmedipham | Amaranthus palmeri (Palmer amaranth) | Cotyledon | 66 - 78 | 45 - 56 | [3] |
| Desmedipham + Phenmedipham | Amaranthus palmeri (Palmer amaranth) | Cotyledon | 101 - 123 | 78 - 90 | [3] |
¹ED50 (Effective Dose, 50%): The dose of herbicide that causes a 50% reduction in the target weed population. ²GR50 (Growth Reduction, 50%): The dose of herbicide that causes a 50% reduction in plant biomass.
Table 2: Toxicological Data
| Herbicide | Test Organism | Exposure Route | LD50 Value | Toxicity Category | Reference |
| Propham | Rat (male) | Oral | 3000 mg/kg | Category III (Slightly Toxic) | [6] |
| Rat (female) | Oral | 2360 mg/kg | Category III (Slightly Toxic) | [6] | |
| Rabbit | Dermal | >3000 mg/kg | Category III (Slightly Toxic) | [6] | |
| Chlorpropham | Rat | Oral | >1000 mg/kg/day (for no acute toxicity) | Low | [7] |
| Mallard Duck | Oral | >2000 mg/kg | Practically Non-toxic | [8] | |
| Bluegill Sunfish | Aquatic | 12 mg/L (48-hour LC50) | Moderately Toxic | [8] | |
| Phenmedipham | Rat (male & female) | Oral | >8,000 mg/kg | Category IV (Practically Non-toxic) | [9] |
| Rat (male & female) | Dermal | >4,000 mg/kg | Category III (Slightly Toxic) | [9] | |
| Rainbow Trout | Aquatic | 1.41 ppm (96-hour LC50) | Moderately Toxic | [9] | |
| Daphnia magna | Aquatic | 3.2 ppm (48-hour EC50) | Moderately Toxic | [9] | |
| Desmedipham | Rat | Oral | - | Category IV (Slightly Toxic) | [10] |
| Rabbit | Dermal | - | Category III (Slightly Toxic) | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of these herbicides.
Herbicide Efficacy Greenhouse Bioassay
This protocol outlines a general procedure for determining the efficacy of herbicides (ED50 and GR50 values) on target weed species in a controlled greenhouse environment.
1. Plant Material and Growth Conditions:
- Seeds of the target weed species are sown in pots containing a standardized soil mix.
- Pots are placed in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 14-hour light period).
- Seedlings are thinned to a uniform number per pot before herbicide application.
2. Herbicide Application:
- Herbicides are applied at a specific growth stage of the weeds (e.g., cotyledon stage or 2-4 true leaf stage).
- A range of herbicide concentrations is prepared to establish a dose-response curve.
- Herbicides are applied using a calibrated laboratory sprayer to ensure uniform coverage.
- An untreated control group is included for comparison.
3. Data Collection:
- Visual injury ratings are recorded at specified intervals after treatment (e.g., 7, 14, and 21 days).
- For GR50 determination, the above-ground biomass of the plants is harvested at the end of the experiment, dried in an oven (e.g., at 70°C for 72 hours), and weighed.
- For ED50 determination, the number of surviving plants is counted.
4. Data Analysis:
- The collected data (biomass or survival rate) is subjected to a non-linear regression analysis, typically a log-logistic model, to calculate the GR50 or ED50 values.
Acute Oral Toxicity (LD50) Determination in Rats
This protocol describes a generalized method for determining the acute oral lethal dose (LD50) of a substance in rats, following established toxicology guidelines.
1. Animal Subjects:
- Young, healthy adult rats of a specific strain are used.
- Animals are acclimated to the laboratory conditions before the study.
- Animals are fasted overnight before dosing.
2. Dose Administration:
- The test substance is administered orally via gavage in a suitable vehicle.
- A range of dose levels is tested, with a control group receiving only the vehicle.
- A specified number of animals (e.g., 5-10 per sex) are used for each dose group.
3. Observation:
- Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).
- Body weights are recorded before dosing and at the end of the observation period.
- A gross necropsy is performed on all animals at the end of the study.
4. Data Analysis:
- The mortality data is analyzed using appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value and its confidence limits.
Visualizing Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows related to the this compound-based herbicides.
Mitotic Inhibition Pathway
Caption: Mechanism of action for Propham and Chlorpropham, which inhibit microtubule polymerization.
Photosystem II Inhibition Pathway
Caption: Mechanism of action for Phenmedipham and Desmedipham, which inhibit Photosystem II.
Experimental Workflow for Herbicide Efficacy Testing
Caption: A typical experimental workflow for determining herbicide efficacy in a greenhouse setting.
References
- 1. apms.org [apms.org]
- 2. extension.uga.edu [extension.uga.edu]
- 3. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chlorpropham [isopropyl N-(3-chlorophenyl) carbamate] disrupts microtubule organization, cell division, and early development of sea urchin embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. .MODE AND MECHANISM OF ACTION OF MICROTUBULE ASSEMBLY, MITOSIS AND LIPID SYNTHESIS INHIBITORS | PDF [slideshare.net]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Novel Phenylcarbamic Acid Derivatives: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel phenylcarbamic acid derivatives is a critical step in the drug discovery and development pipeline. This guide provides an objective comparison of the three cornerstone spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting experimental data, detailed methodologies, and a logical workflow, this document aims to assist researchers in selecting and applying the most appropriate analytical strategies for the comprehensive characterization of these compounds.
Data Presentation: A Comparative Overview of Spectroscopic Techniques
The selection of an analytical technique is often a trade-off between the level of structural detail required, sensitivity, and the nature of the sample. The following table summarizes the key performance characteristics of NMR, IR, and MS for the analysis of this compound derivatives.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Detailed carbon-hydrogen framework, connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and dynamic processes. | Presence or absence of specific functional groups (e.g., C=O, N-H, C-O). | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. |
| Strengths | Unparalleled for complete 3D structure elucidation and isomer differentiation.[1][2] | Fast, non-destructive, and requires minimal sample preparation. | High sensitivity (picomole to femtomole range), requires very small sample amounts, and provides accurate molecular weight.[3] |
| Limitations | Lower sensitivity (micromolar to millimolar range), requires larger sample amounts, and can be time-consuming.[1] | Provides limited information on the overall molecular skeleton and connectivity. | Isomers can be difficult to distinguish, and fragmentation patterns can be complex to interpret. |
| Typical Sample Amount | 1-10 mg | 0.5-2 mg | < 1 µg |
| Analysis Time | Minutes to hours | < 5 minutes | < 10 minutes |
| Cost | High | Low | Moderate to High |
Spectroscopic Data Comparison for a Model this compound Derivative
To illustrate the complementary nature of these techniques, the following tables present expected spectral data for a hypothetical model compound: Ethyl 4-chlorophenylcarbamate .
¹H and ¹³C NMR Spectral Data
| ¹H NMR | Expected Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | d | 2H | Ar-H (ortho to Cl) | |
| ~7.2 | d | 2H | Ar-H (meta to Cl) | |
| ~6.8 | s (broad) | 1H | N-H | |
| 4.2 | q | 2H | O-CH₂ -CH₃ | |
| 1.3 | t | 3H | O-CH₂-CH₃ |
| ¹³C NMR | Expected Chemical Shift (δ ppm) | Assignment |
| ~154 | C =O | |
| ~138 | Ar-C (ipso to NH) | |
| ~129 | Ar-C H (meta to Cl) | |
| ~128 | Ar-C (ipso to Cl) | |
| ~120 | Ar-C H (ortho to Cl) | |
| ~61 | O-C H₂-CH₃ | |
| ~15 | O-CH₂-C H₃ |
Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |
| N-H Stretch | 3500 - 3300 | Medium, sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Stretch (Urethane) | 1730 - 1700 | Strong, sharp |
| Aromatic C=C Stretch | 1600 - 1475 | Medium to weak |
| C-N Stretch | 1250 - 1020 | Medium |
| C-O Stretch | 1300 - 1000 | Strong |
| C-Cl Stretch | 850 - 550 | Medium to strong |
Mass Spectrometry (MS) Data
| Ion | m/z (relative to ¹²C, ³⁵Cl) | Interpretation |
| [M]⁺• | 200 | Molecular Ion |
| [M+2]⁺• | 202 | Isotope peak for ³⁷Cl |
| [M - OCH₂CH₃]⁺ | 155 | Loss of the ethoxy group |
| [Cl-C₆H₄-NCO]⁺• | 153 | McLafferty-like rearrangement |
| [Cl-C₆H₄-NH₂]⁺• | 127 | Loss of ethyl formate |
| [Cl-C₆H₄]⁺ | 111 | Loss of the carbamate (B1207046) group |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible data. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound derivative directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups using standard correlation tables.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature) to achieve stable and efficient ionization.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺• or [M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of different parts of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the parent and fragment ions.
-
Mandatory Visualizations
Experimental Workflow for Structure Confirmation
The following diagram illustrates a logical workflow for confirming the structure of a novel this compound derivative using a combination of spectroscopic techniques.
Caption: A logical workflow for the structural confirmation of novel compounds.
This comprehensive approach, integrating the strengths of NMR, IR, and Mass Spectrometry, provides a robust framework for the accurate and efficient structural elucidation of novel this compound derivatives, thereby accelerating the pace of research and development in medicinal chemistry.
References
Safety Operating Guide
Proper Disposal of Phenylcarbamic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information on the proper disposal procedures for phenylcarbamic acid, ensuring the safety of personnel and compliance with environmental regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Quantitative Data
Specific quantitative toxicity data for this compound, such as LD50 (lethal dose, 50%) values for oral, dermal, or inhalation exposure, are not available in publicly accessible databases. In the absence of this data, it is crucial to treat this compound with a high degree of caution, following the principle of ALARA (As Low As Reasonably Achievable) for exposure.
Hazard Profile of Related Carbamates:
| Hazard Classification | Description | Source |
| Skin Irritation | Phenyl carbamate (B1207046), a related compound, is classified as causing skin irritation. | [1] |
| Eye Irritation | Phenyl carbamate is classified as causing serious eye irritation. | [1] |
| Respiratory Irritation | Phenyl carbamate may cause respiratory irritation. | [1] |
Experimental Protocols for Disposal
The disposal of this compound should not be considered an experiment but rather a standardized procedure to be followed diligently. The following steps outline the protocol for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Carbamates are generally incompatible with strong acids, strong bases, and oxidizing agents.
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be in good condition and have a secure screw-top cap.
-
Clearly label the container with the words "Hazardous Waste" and "this compound." The label should also include the date of accumulation and the name of the generating laboratory or researcher.
Step-3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that the storage area is segregated from incompatible materials.
Step 4: Disposal
-
This compound waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical in the regular trash or down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Follow all institutional and local regulations for hazardous waste disposal.
Thermal Decomposition Considerations:
The thermal decomposition of carbamates can produce hazardous byproducts. Studies on related compounds have shown that heating can lead to the formation of aniline, carbon dioxide, and ethylene. Other sources indicate that thermal decomposition may produce carbon monoxide and toxic oxides of nitrogen. For this reason, incineration should only be performed in a dedicated hazardous waste incinerator equipped with appropriate emission controls.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Phenylcarbamic acid
Essential Safety and Handling Guide for Phenylcarbamic Acid
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the handling and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar carbamate (B1207046) compounds. A thorough risk assessment should be conducted before commencing any work with this chemical.
Hazard Summary
This compound and its derivatives are generally considered hazardous. Based on data for similar compounds like Phenyl carbamate, primary hazards include:
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Skin Irritation: Causes skin irritation.
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Eye Irritation: Causes serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a risk of splashing. | Protects against splashes and dust that could cause serious eye irritation or damage. |
| Skin Protection | - Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected before each use. - Lab Coat: A standard laboratory coat. For larger quantities or an increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact. |
| Respiratory Protection | Typically not required under normal laboratory conditions with adequate engineering controls (e.g., in a chemical fume hood). If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (P95 or better) should be used. | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls are the primary method of exposure control. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: Operational Workflow for Handling this compound
Disposal Plan
The disposal of this compound and its contaminated materials must be managed as hazardous waste in compliance with all federal, state, and local regulations.
Step-by-Step Disposal Procedure:
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Waste Identification and Segregation: All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be designated as hazardous waste. This waste stream should be kept separate from other laboratory waste to prevent accidental mixing with incompatible materials.
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Containerization: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and must be kept securely closed except when adding waste.
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Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste and the date when the first waste was added.
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Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel. The storage area should be well-ventilated and away from sources of heat or ignition.
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Waste Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste. Follow all institutional procedures for waste manifests and record-keeping. It is recommended to treat carbamate waste with a strong alkaline solution to promote hydrolysis before disposal, if permitted by your institution's EHS.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
Caption: Emergency Spill Response for this compound
Detailed Spill Response Steps:
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Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
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Personal Protection: Before attempting to clean up, ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.
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Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, cover with an inert absorbent material like vermiculite (B1170534) or sand.
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Collection: Collect the contained material using non-sparking tools and place it into a designated hazardous waste container.
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Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
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Reporting: Report the incident to your supervisor and your institution's EHS department.
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
